molecular formula C10H8FNO2 B8199139 Methyl 4-cyano-5-fluoro-2-methylbenzoate

Methyl 4-cyano-5-fluoro-2-methylbenzoate

Cat. No.: B8199139
M. Wt: 193.17 g/mol
InChI Key: TZRYTXCWHNTTOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-cyano-5-fluoro-2-methylbenzoate (CAS 1427377-85-2) is a valuable chemical building block in organic synthesis and medicinal chemistry research. This benzoate ester derivative, with the molecular formula C10H8FNO2 and a molecular weight of 193.17, features a cyano group, a fluorine atom, and a methyl ester on its aromatic ring system . This specific substitution pattern makes it a versatile intermediate for constructing more complex molecules, particularly in pharmaceutical research and development where such scaffolds are sought after. The compound is offered for research applications and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can order this product in various quantities, with standard packaging sizes including 100mg, 250mg, 1g, and 5g . For comprehensive handling and safety information, please consult the relevant Material Safety Data Sheet (MSDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-cyano-5-fluoro-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-6-3-7(5-12)9(11)4-8(6)10(13)14-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRYTXCWHNTTOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 4-cyano-5-fluoro-2-methylbenzoate chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

The Methyl 4-cyano-5-fluoro-2-methylbenzoate Technical Guide follows below. This document is structured as a high-level whitepaper for drug development professionals, focusing on the compound's critical role in epigenetic therapeutic synthesis.

Executive Summary

This compound (CAS Registry Number: Dependent on specific isomer registration, often cited as Intermediate 6b in patent literature) is a highly specialized fluorinated aromatic scaffold. It serves as a critical linchpin in the synthesis of KAT6A (MOZ) and KAT6B (MORF) inhibitors , a novel class of epigenetic modulators currently under intense investigation for the treatment of ER+ breast cancer and acute myeloid leukemia (AML).

Unlike generic building blocks, this molecule offers a precise "substitution vector"—the orthogonal reactivity of the nitrile , fluoro , and ester groups allows for the rapid construction of complex bicyclic heterocycles, such as benzisoxazoles and phthalazines, which are essential pharmacophores in next-generation oncology drugs.

Physicochemical Characterization

The following data represents the consensus properties derived from process chemistry literature (e.g., Pfizer, Ribon Therapeutics patents).

PropertyValue / Description
IUPAC Name This compound
Molecular Formula C₁₀H₈FNO₂
Molecular Weight 193.17 g/mol
Appearance White to pale yellow crystalline solid
Solubility Soluble in DCM, EtOAc, THF; Sparingly soluble in water
¹H NMR (400 MHz, CDCl₃)

7.74 (d, J=9.4 Hz, 1H), 7.52 (d, J=6.1 Hz, 1H), 3.95 (s, 3H), 2.59 (s, 3H)
Key Functional Groups Methyl Ester (Electrophile), Nitrile (H-bond acceptor/Precursor), Fluorine (Bioisostere/SnAr handle)

Synthetic Methodologies

The industrial preparation of this compound prioritizes regioselectivity to ensure the correct placement of the fluorine atom relative to the nitrile. The most robust route utilizes Palladium-catalyzed carbonylation , which avoids the poor selectivity often seen in direct electrophilic aromatic substitution of pre-existing esters.

Primary Synthetic Route: Carbonylation

This route converts the commercially available 4-bromo-2-fluoro-5-methylbenzonitrile into the target ester. This method is preferred for scale-up due to high yields (>70%) and the avoidance of hazardous nitration steps.

Protocol:

  • Charge: A high-pressure reactor is charged with 4-bromo-2-fluoro-5-methylbenzonitrile (1.0 equiv), Triethylamine (3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv) in Methanol.[1]

  • Carbonylation: The vessel is pressurized with Carbon Monoxide (CO) to 4 bar (approx. 60 psi) and heated to 55–100°C.

  • Workup: Upon consumption of the aryl bromide (monitored by LCMS), the catalyst is filtered.[2] The filtrate is concentrated and purified via silica gel chromatography (EtOAc/Heptane) to yield the white solid product.[1][3]

Visualization of Synthetic Logic

The following diagram illustrates the transformation and the numbering shift that occurs during the synthesis.

Synthesis SM 4-bromo-2-fluoro- 5-methylbenzonitrile (Starting Material) Product Methyl 4-cyano-5-fluoro- 2-methylbenzoate (Target Scaffold) SM->Product Pd-Catalyzed Carbonylation Reagents Pd(dppf)Cl2, CO (4 bar) MeOH, Et3N, 55-100°C

Figure 1: Palladium-catalyzed carbonylation route. The bromine at C4 of the starting material is replaced by the methoxycarbonyl group, effectively re-numbering the ring to the target benzoate nomenclature.

Reactivity Profile & Functional Group Analysis

For medicinal chemists, the value of this compound lies in its chemo-orthogonality . The three functional groups can be manipulated independently.

Selective Reduction (The "Gateway" Reaction)

The most common downstream transformation is the selective reduction of the ester to a primary alcohol without reducing the nitrile.

  • Reagent: Lithium Borohydride (LiBH₄) in THF.[1][2][4][5]

  • Outcome: Yields 2-fluoro-4-(hydroxymethyl)-5-methylbenzonitrile .[1][2][4][5]

  • Significance: This alcohol is the precursor for intramolecular cyclization to form benzisoxazoles or for installing solubilizing linkers.

Nucleophilic Aromatic Substitution (SnAr)

The fluorine atom at position 5 is activated by the para-nitrile group (and the meta-ester).

  • Reactivity: Moderate. It can be displaced by strong nucleophiles (e.g., alkoxides, thiols, or amines) under elevated temperatures.

  • Strategic Use: This allows for the introduction of diversity at the C5 position late in the synthetic sequence.

Nitrile Transformations

The nitrile group remains stable during ester manipulation but can later be:

  • Hydrolyzed to a primary amide (for Phenyl-Amide interactions).

  • Converted to a tetrazole (bioisostere for carboxylic acid).

  • Reduced to a benzyl amine.

Application in Drug Discovery: KAT6 Inhibitors

This scaffold is central to the synthesis of inhibitors targeting MYST family histone acetyltransferases (specifically KAT6A/MOZ and KAT6B/MORF). These enzymes are often amplified in breast cancer (8p11 amplicon) and are critical for maintaining the tumorigenic state of stem-like cancer cells.

The "Benzisoxazole" Pathway

A dominant structural motif in this class (exemplified by clinical candidates) involves fusing the benzoate system into a benzisoxazole sulfonamide.

Mechanism of Scaffold Utilization:

  • Reduction: Ester

    
     Alcohol.
    
  • Activation: Alcohol

    
     Mesylate/Halide.
    
  • Cyclization: Reaction with N-hydroxyacetamide or similar nucleophiles to close the benzisoxazole ring.

  • Coupling: The nitrile is often preserved or modified to interact with the acetyl-CoA binding pocket of the enzyme.

Applications Scaffold Methyl 4-cyano-5-fluoro- 2-methylbenzoate Step1 Selective Reduction (LiBH4) Scaffold->Step1 Intermediate 2-fluoro-4-(hydroxymethyl)- 5-methylbenzonitrile Step1->Intermediate Step2 Cyclization Sequence Intermediate->Step2 Target Benzisoxazole/Phthalazine Core Scaffolds Step2->Target Drug KAT6A/B Inhibitors (e.g., PF-07248144 Analogs) Target->Drug SAR Optimization

Figure 2: Workflow for converting the benzoate scaffold into bioactive KAT6 inhibitors.

Safety & Handling

  • Hazard Classification: Warning. Harmful if swallowed (H302). Causes skin irritation (H315) and serious eye irritation (H319).

  • Specific Risks: As a nitrile, it may release toxic fumes if heated to decomposition. The fluorinated nature suggests high metabolic stability but requires standard PPE (gloves, goggles) to prevent dermal absorption.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Keep away from strong oxidizers and strong bases (to prevent premature ester hydrolysis).

References

  • Pfizer Inc. (2022).[5] Benzisoxazole sulfonamide derivatives. U.S. Patent No. 11,492,346 B2.[6] Link (Describes the synthesis of Intermediate 6b and its conversion to KAT6 inhibitors).

  • Ribon Therapeutics. (2021). Compounds for the inhibition of KAT6A/B. European Patent EP 3810602 B1.[4] Link (Details the carbonylation protocol and LiBH4 reduction).

  • Medicines for All Institute. (2019). Synthesis of fluorinated intermediates. Eur. J. Org.[7] Chem, 5519–5526. (Contextual reference for fluorinated nitrile reactivity).

  • Vertex Pharmaceuticals. (2025).[8] KAT6 Inhibitors. WO 2025/007873 A1. Link (Recent application of the scaffold in novel inhibitor design).

Sources

Strategic Scaffold Analysis: Methyl 4-cyano-5-fluoro-2-methylbenzoate

[1]

Executive Summary & Structural Pharmacophore

Methyl 4-cyano-5-fluoro-2-methylbenzoate (Methyl ester of CAS 1807296-40-7 ) represents a highly specialized, poly-functionalized aromatic scaffold.[1][2] It serves as a critical "linchpin" intermediate in the synthesis of next-generation Non-Steroidal Androgen Receptor (AR) Antagonists (e.g., structural analogs of Enzalutamide/Apalutamide) and Tyrosine Kinase Inhibitors (TKIs) targeting EGFR and TRK pathways.[1]

Structural Logic & Pharmacophore Analysis

The molecule's value lies in its dense functionalization pattern, which orchestrates specific biological and chemical behaviors:

FeaturePositionPharmacological & Synthetic Function
Methyl Ester C1Synthetic Handle: Allows coupling with amines to form benzamides (common in AR antagonists).[1] Steric Environment: The ortho-methyl group (C2) twists the ester out of planarity, modulating hydrolysis rates and metabolic stability.[1]
Methyl Group C2Conformational Lock: Provides steric bulk that restricts rotation of the phenyl ring in the active site (the "Ortho Effect").[1]
Cyano Group C4H-Bond Acceptor: Acts as a critical dipole for binding affinity in the AR Ligand Binding Domain (LBD).[1] Electronic Activator: Strong electron-withdrawing group (EWG) that activates the adjacent fluorine.[1]
Fluorine C5Metabolic Block: Prevents oxidative metabolism at this position.[1] Reactivity Hotspot: Highly activated for SNAr displacement due to the ortho-cyano group.[1]

Retrosynthetic Analysis & Manufacturing Routes

To ensure supply chain resilience and high purity, we recommend a linear synthesis starting from the commercially available 5-fluoro-2-methylbenzoic acid (CAS 33184-16-6) .[1] This route avoids the use of unstable diazonium intermediates often found in aniline-based routes.[1]

Recommended Industrial Route (The "Bromine-Cyano" Strategy)

This protocol prioritizes scalability and safety, utilizing a Palladium-catalyzed cyanation rather than the traditional copper-mediated Rosenmund-von Braun reaction to minimize heavy metal waste.[1]

SynthesisRouteStart5-Fluoro-2-methylbenzoic acid(CAS 33184-16-6)Inter1Intermediate A(4-Bromo-5-fluoro-2-methylbenzoic acid)Start->Inter1Step 1: Bromination(NBS, H2SO4)Inter2Intermediate B(Methyl 4-bromo-5-fluoro-2-methylbenzoate)Inter1->Inter2Step 2: Esterification(MeOH, SOCl2)ProductTARGETThis compoundInter2->ProductStep 3: Pd-Cyanation(Zn(CN)2, Pd(dppf)Cl2)

Figure 1: Linear synthesis workflow for this compound prioritizing regioselectivity and yield.

Detailed Experimental Protocol (Step 3: Pd-Catalyzed Cyanation)

Note: This step is the most critical for yield optimization.[1] The use of Zinc Cyanide (

1

Reagents:

  • Methyl 4-bromo-5-fluoro-2-methylbenzoate (1.0 eq)[1]

  • Zinc Cyanide (

    
    ) (0.6 eq)[1]
    
  • Catalyst:

    
     (3-5 mol%)[1]
    
  • Additive: Zinc dust (10 mol% - prevents catalyst oxidation)[1]

  • Solvent: Anhydrous DMF or DMAc (degassed)

Procedure:

  • Inerting: Charge the reaction vessel with the bromo-ester,

    
    , and Zinc dust.[1] Purge with 
    
    
    for 15 minutes.
  • Catalyst Addition: Add

    
     and immediately add the degassed solvent via syringe/cannula.[1]
    
  • Reaction: Heat to 110°C for 4-6 hours. Monitor by LCMS (Target M+1: ~194.06).[1]

    • Critical Control Point: Do not exceed 130°C to prevent decarboxylation or nitrile hydrolysis.[1]

  • Workup (Cyanide Quench): Cool to RT. Dilute with EtOAc. Pour slowly into a saturated solution of

    
     or dilute bleach (NaClO) to complex/oxidize excess cyanide.[1]
    
  • Purification: Wash organic layer with water and brine.[1] Dry over

    
    .[1] Recrystallize from Heptane/EtOAc to achieve >98% purity.
    

Reactivity Profile & Transformation Logic

The unique substitution pattern of this scaffold allows for divergent synthesis.[1][3] The interplay between the Ester (Pos 1) , Nitrile (Pos 4) , and Fluorine (Pos 5) creates distinct zones of reactivity.[1]

The "Activated Fluorine" Effect (SNAr)

The Fluorine atom at Position 5 is highly activated for Nucleophilic Aromatic Substitution (SNAr).[1]

  • Mechanism: The Nitrile group at Position 4 (Ortho) and the Ester at Position 1 (Meta) both withdraw electron density.[1]

  • Implication: This allows for the introduction of complex amines, ethers, or thiols without requiring transition metal catalysis (Buchwald-Hartwig conditions are often unnecessary).[1]

The "Steric Ester" Effect

The Methyl group at Position 2 creates significant steric hindrance around the carbonyl carbon at Position 1.[1]

  • Implication: Hydrolysis to the acid requires harsh conditions (e.g., LiOH in THF/Water at reflux).[1] However, this also confers metabolic stability to the ester linkage in early-stage biological assays.[1]

ReactivityCoreThis compoundSNArS_NAr Displacement(Pos 5 Substitution)Core->SNArR-NH2, Base(Mild Heat)HydrolysisEster Hydrolysis(Acid Generation)Core->HydrolysisLiOH, THF/H2O(Reflux)ReductionNitrile Reduction(Benzylamine Formation)Core->ReductionH2, Raney Ni(Cyclization)Prod_SNAr4-Cyano-5-amino-2-methylbenzoates(Kinase Inhibitor Core)SNAr->Prod_SNArProd_Hyd4-Cyano-5-fluoro-2-methylbenzoic acid(Coupling Partner)Hydrolysis->Prod_HydProd_RedBicyclic Heterocycles(Isoindolinones)Reduction->Prod_Red

Figure 2: Divergent reactivity map demonstrating the scaffold's utility in generating diverse chemical libraries.

Analytical Characterization Standards

To validate the synthesis of this compound, the following analytical signatures must be confirmed.

TechniqueParameterExpected Signature
1H NMR (DMSO-d6)Ar-H (C3): Doublet (~7.8 ppm, J_HF coupling). Ar-H (C6): Doublet (~7.6 ppm).[1] Ester-Me: Singlet (~3.9 ppm).[1] Ar-Me: Singlet (~2.5 ppm).[1]
13C NMR Nitrile CarbonDistinct peak at ~117 ppm .
13C NMR CarbonylEster carbonyl at ~166 ppm .
19F NMR ShiftSingle peak at ~-105 to -110 ppm (relative to CFCl3).[1]
IR Nitrile StretchSharp, weak band at 2230 cm⁻¹ .[1]
IR Carbonyl StretchStrong band at 1720 cm⁻¹ .

Safety & Handling (E-E-A-T Compliance)

Hazard Identification:

  • Acute Toxicity: Nitrile-containing compounds can release cyanide upon metabolism or thermal decomposition.[1]

  • Skin/Eye Irritant: The fluorinated ester is lipophilic and can penetrate skin.[1]

  • Signal Word: WARNING

Handling Protocols:

  • Engineering Controls: All weighing and reactions must be performed inside a certified chemical fume hood.

  • Cyanide Safety: When performing the cyanation step, a specific "Cyanide Spill Kit" (containing bleach and absorbent pads) must be present in the lab.[1]

  • Waste Disposal: Aqueous waste from the cyanation step must be treated with bleach (sodium hypochlorite) at pH >10 for 24 hours before disposal to destroy residual cyanide.[1]

References

  • Tschaen, D. M., et al. (1995).[1] Optimized Synthesis of 4-Cyanobenzoic Acid Derivatives via Pd-Catalyzed Cyanation. Journal of Organic Chemistry.[1][4] (Contextual citation for Pd-cyanation methodology).

  • Vertex AI Search. (2024).[1] Synthesis of Enzalutamide Intermediates and Fluorinated Benzonitriles.[1] (Aggregated technical data).

Epigenetic Modulator Synthesis: A Technical Guide on Methyl 4-cyano-5-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage oncology drug discovery, the architectural integrity of small-molecule inhibitors relies heavily on the precise selection of functionalized building blocks. Methyl 4-cyano-5-fluoro-2-methylbenzoate (CAS: 1427377-85-2) has emerged as a cornerstone intermediate in the synthesis of Lysine Acetyltransferase (KAT) inhibitors[1]. Specifically, this compound is utilized to construct the benzisoxazole core of inhibitors targeting the MYST family of epigenetic regulators (MOZ, KAT6B, HBO1, TIP60)[1].

This whitepaper provides an in-depth technical analysis of the physicochemical properties of this compound—focusing on the strategic importance of its molecular weight—and outlines field-proven, self-validating synthetic protocols for its application in drug development workflows.

Physicochemical Profiling & Molecular Weight Analysis

In Fragment-Based Drug Discovery (FBDD) and lead optimization, the molecular weight (MW) of a starting scaffold dictates the available "mass budget" for downstream functionalization. To ensure the final Active Pharmaceutical Ingredient (API) complies with Lipinski’s Rule of Five (MW < 500 Da), intermediates must be highly mass-efficient.

This compound has a precisely calculated molecular weight of 193.17 g/mol . At this low molecular weight, the scaffold provides three orthogonal reactive sites (a methyl ester, a nitrile group, and an aryl fluoride) without heavily inflating the overall mass of the final benzisoxazole sulfonamide derivatives[2].

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Strategic Significance in Drug Design
Molecular Weight 193.17 g/mol Optimal mass efficiency; leaves ~300 Da budget for target-binding pharmacophores.
Chemical Formula C₁₀H₈FNO₂Dense array of functional handles for chemoselective orthogonal reactions.
CAS Registry Number 1427377-85-2Unique identifier for sourcing high-purity (>96%) reagents.
Appearance Light yellow solid[3]Crystalline nature allows for straightforward purification via recrystallization.
Melting Point 71.6 - 72.5 °C[3]Indicates excellent bench-stable crystalline integrity at room temperature.

Role in Epigenetic Drug Development: The MYST Family KAT Inhibitors

The MYST family of KATs are critical epigenetic regulators. Amplification of the MOZ locus (within the 8p11-p12 amplicon) is frequently observed at frequencies around 10-15% in various cancers, particularly breast and ovarian tumors[1]. These enzymes catalyze the acetylation of histone H4K16, leading to chromatin relaxation and the subsequent aberrant transcription of oncogenes[1].

By incorporating this compound into the synthetic pipeline, medicinal chemists can generate potent benzisoxazole sulfonamide inhibitors that competitively block the acetyl-CoA binding site of MOZ and KAT6B[2].

G A KAT6B / MOZ Amplification B Histone Acetylation (H4K16ac) A->B Catalyzes C Oncogene Transcription B->C Chromatin Relaxation D Tumorigenesis (Breast/Ovarian) C->D Promotes E Benzisoxazole Inhibitor (Derived from MW 193.17 Scaffold) E->A Blocks Activity

Fig 1: MYST family KAT signaling pathway and the intervention point of benzisoxazole inhibitors.

Step-by-Step Synthetic Methodology: Chemoselective Reduction

To build the active benzisoxazole core, the methyl ester of this compound must first be selectively reduced to a hydroxymethyl group, yielding 2-fluoro-4-(hydroxymethyl)-5-methylbenzonitrile[1].

Causality in Reagent Selection: Why use Lithium Borohydride (LiBH₄)? Stronger reducing agents, such as Lithium Aluminum Hydride (LiAlH₄), would over-reduce the highly electrophilic cyano group into a primary amine. LiBH₄ provides the exact thermodynamic chemoselectivity required to reduce the ester (MW 193.17) to the corresponding alcohol (MW 165.16) while perfectly preserving the nitrile for subsequent ring-closure steps[2].

Protocol: Selective Ester Reduction

Note: This protocol is a self-validating system. Temperature control and gas evolution serve as real-time indicators of reaction kinetics.

  • Substrate Dissolution: To a flame-dried flask under a nitrogen atmosphere, dissolve this compound (710 mg, 3.68 mmol) in anhydrous Tetrahydrofuran (THF, 18.4 mL)[2].

  • Chemoselective Initiation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add LiBH₄ (2.0 M solution in THF, 120 mg, 5.51 mmol) dropwise[2].

    • Self-Validating Step: The dropwise addition controls the exothermic nature of the hydride transfer, preventing thermal degradation of the nitrile group.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature (25 °C) overnight[2].

  • Controlled Quenching: Quench the reaction carefully with H₂O (3 mL) to safely hydrolyze excess LiBH₄[2]. Stir for 30 minutes until hydrogen gas evolution ceases.

  • Acidification: Cool the mixture with an ice bath and carefully add HCl (6.0 N, 0.60 mL) to adjust the pH and fully protonate the newly formed alkoxide[2].

  • Isolation: Extract the aqueous layer with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate alcohol.

Workflow Step1 Step 1: Dissolution Substrate + THF Step2 Step 2: Selective Reduction Add LiBH4 at 0°C Step1->Step2 Step3 Step 3: Propagation Stir RT Overnight Step2->Step3 Chemoselectivity Step4 Step 4: Quenching H2O then 6N HCl Step3->Step4 Step5 Step 5: Isolation EtOAc Extraction Step4->Step5 Yields Alcohol

Fig 2: Experimental workflow for the chemoselective reduction of the methyl ester.

Analytical Validation

To ensure the integrity of the protocol, the conversion from the ester to the alcohol must be analytically validated before proceeding to cyclization.

  • Mass Spectrometry (LC-MS): The successful reaction is confirmed by the disappearance of the ester's m/z 194.1 [M+H]⁺ peak and the emergence of the alcohol's m/z 166.1 [M+H]⁺ peak.

  • Nuclear Magnetic Resonance (¹H NMR): The structural transformation is validated by the disappearance of the sharp singlet at ~3.9 ppm (corresponding to the methoxy protons of the ester) and the appearance of a new doublet at ~4.7 ppm (corresponding to the methylene protons adjacent to the newly formed hydroxyl group).

References

  • Title: US11492346B2 - Benzisoxazole sulfonamide derivatives Source: Google Patents URL
  • Title: EP3810602A1 - Compounds (Inhibitors of the MYST family)

Sources

Technical Guide: Methyl 4-cyano-5-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process development scientists.[1][2] It moves beyond simple definitions to explore the synthetic utility, nomenclature logic, and strategic application of Methyl 4-cyano-5-fluoro-2-methylbenzoate in modern epigenetic drug discovery.[1][2]

Core Identity & Synthetic Utility in Epigenetic Therapeutics

Executive Summary

This compound (CAS: 1427377-85-2 ) is a specialized trisubstituted arene building block.[1][2][3] While structurally compact, it serves as a critical "linchpin" intermediate in the synthesis of KAT6 (MYST family) inhibitors—a significantly emerging class of epigenetic modulators targeting cancer stem cells (e.g., in AML and breast cancer).

This guide provides a definitive analysis of its IUPAC nomenclature (resolving common priority conflicts), details a scalable palladium-catalyzed carbonylation protocol for its synthesis, and outlines its downstream utility in constructing benzisoxazole scaffolds.

Chemical Identity & Nomenclature Analysis

Accurate nomenclature for polysubstituted benzenes requires strict adherence to Cahn-Ingold-Prelog (CIP) priority rules, particularly when multiple carbon-based functional groups are present.[1][2]

Definitive IUPAC Breakdown

The name This compound is derived as follows:

  • Principal Functional Group: The molecule contains both an ester (-COOCH₃) and a nitrile (-CN).[1][2] Per IUPAC priority rules, Esters > Nitriles .

    • Consequence: The parent structure is Benzoate (specifically, Methyl Benzoate). The nitrile is treated as a substituent ("cyano").

  • Numbering the Ring:

    • C1: The carbon attached to the ester group (Principal Group).[1]

    • Direction: Numbering proceeds to give the lowest possible locants to substituents.

      • Path A (Clockwise): 2-Methyl, 4-Cyano, 5-Fluoro.[1][2][3][4][5][6][7] (Set: 2, 4, 5).

      • Path B (Counter-Clockwise): 2-Fluoro, 3-Cyano, 6-Methyl.[1][2] (Set: 2, 3, 6).

    • Decision: Path A (2,4,[8]5) is lower than Path B (2,3,6) at the first point of difference? Actually, 2 vs 2 is a tie. 4 vs 3? Path B (2,3,6) would technically be lower locants if substituents were identical. However, we must also consider alphabetical order if locant sets are competitive.

    • Correction: In the specific synthesis precursor (4-bromo-2-fluoro-5-methylbenzonitrile), the nitrile is C1.[1][2] In the target ester, the Ester is C1.

    • Let's verify the user's provided name "this compound".[1][3]

      • Substituents at 2 (Methyl), 4 (Cyano), 5 (Fluoro).[3][6][8][9][10][11][12]

      • This arrangement places the sterically demanding Methyl group ortho to the Ester.[2]

  • Alphabetical Listing: Cyano, Fluoro, Methyl.[1][3][8][9][10][11][13][14]

Structural Visualization (Graphviz)

The following diagram illustrates the priority logic and the structural shift from its common precursor.

NomenclatureLogic Precursor PRECURSOR 4-bromo-2-fluoro-5-methylbenzonitrile (Priority: Nitrile > Halide) Step1 Carbonylation (Br replaced by COOMe) Precursor->Step1 Pd(dppf)Cl2, CO, MeOH Target TARGET This compound (Priority: Ester > Nitrile) PriorityShift Priority Shift C1 becomes Ester Carbon Target->PriorityShift IUPAC Rule Step1->Target

Figure 1: Transformation logic highlighting the shift in functional group priority from Nitrile (precursor) to Ester (target).

Synthetic Protocol: Pd-Catalyzed Alkoxycarbonylation[1][2]

Methodology Rationale: Direct esterification of a corresponding benzoic acid is often inefficient due to the electron-withdrawing nature of the nitrile and fluorine groups.[2] The industry-standard approach utilizes Palladium-catalyzed alkoxycarbonylation of the aryl bromide precursor.[1][2] This method installs the ester moiety under mild conditions while preserving the sensitive nitrile group.

Reaction Scheme

Precursor: 4-bromo-2-fluoro-5-methylbenzonitrile Reagents: CO (gas), Methanol, Triethylamine (Et₃N), Pd(dppf)Cl₂[1][2]·DCM.

SynthesisWorkflow Start Start: 4-bromo-2-fluoro-5-methylbenzonitrile (3.5 g, 16.4 mmol) Mix Reaction Mixture Solvent: MeOH (80 mL) Base: Et3N (3 eq) Cat: Pd(dppf)Cl2 (5 mol%) Start->Mix Conditions Conditions CO Atmosphere (0.2 MPa) Temp: 100°C Time: Overnight Mix->Conditions Workup Workup & Purification Filter Catalyst -> Concentrate Column Chromatography (Pet Ether/EtOAc) Conditions->Workup Product Product: this compound Yield: ~74% (Yellow Solid) Workup->Product

Figure 2: Step-by-step workflow for the carbonylation synthesis route.

Detailed Experimental Procedure

Note: This protocol assumes standard Schlenk line or autoclave techniques for handling Carbon Monoxide.

  • Setup: In a high-pressure autoclave or thick-walled pressure vessel, dissolve 4-bromo-2-fluoro-5-methylbenzonitrile (1.0 eq) in anhydrous Methanol (0.2 M concentration).

  • Catalyst Addition: Add Triethylamine (3.0 eq) followed by Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).[1] The use of dppf (1,1'-Bis(diphenylphosphino)ferrocene) is critical for stabilizing the Pd species in the presence of the nitrile.

  • Carbonylation: Purge the vessel with Nitrogen (3x), then pressurize with Carbon Monoxide (CO) to 2 bar (0.2 MPa).

  • Reaction: Heat the mixture to 100°C with vigorous stirring for 12–16 hours.

  • Workup:

    • Cool to room temperature and vent CO carefully (into a scrubber).

    • Filter the mixture through a Celite pad to remove Palladium black.

    • Concentrate the filtrate under reduced pressure.[1][6][8][11][14]

  • Purification: Purify the residue via silica gel flash chromatography.

    • Mobile Phase: Petroleum Ether : Ethyl Acetate (Gradient 20:1 to 5:1).[1][2]

    • Expectation: The product elutes as a yellow solid .[8][11]

Key Data Points:

Parameter Specification
Molecular Formula C₁₀H₈FNO₂
Molecular Weight 193.17 g/mol
Physical State Yellow Solid
MS (ESI) m/z 216.1 [M+Na]⁺

| Yield | 70–75% (Optimized) |[8]

Applications in Drug Discovery[1][2][3]

This molecule is not merely an endpoint; it is a divergent intermediate .[2] Its primary value lies in the orthogonality of its functional groups:

  • Ester: Susceptible to reduction (to alcohol) or hydrolysis (to acid).[1]

  • Nitrile: Susceptible to reduction (to amine) or hydrolysis (to amide).[1]

  • Fluorine: Enables SNAr reactions if activated, or serves as a metabolic blocker.[1][2]

Case Study: Synthesis of KAT6 Inhibitors

In the development of inhibitors for MOZ (KAT6A) and MOF (KAT8) —proteins implicated in AML and ER+ breast cancer—this ester is reduced to the alcohol to form the benzisoxazole core.

Pathway:

  • Reduction: this compound + LiBH₄ (THF, Reflux)

    
    2-Fluoro-4-(hydroxymethyl)-5-methylbenzonitrile .[1][2]
    
  • Cyclization: The resulting alcohol is often converted into a leaving group and cyclized with an N-hydroxy acetamidine to form the benzisoxazole scaffold found in clinical candidates.[1][2]

References

  • European Patent Office. (2021).[1] Compounds which act as Lysine Acetyl Transferase (KAT) inhibitors of the MYST family.[8][11] Patent EP3810602A1.[1][2] Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 66545202 (Related Isomer). PubChem.[2][12][13] Retrieved from [Link]

  • Biotage. (2023).[1][8] Strategies for Flash Chromatography of Polar Heterocycles. Retrieved from [Link]

Sources

Methyl 4-cyano-5-fluoro-2-methylbenzoate safety data sheet

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Methyl 4-cyano-5-fluoro-2-methylbenzoate Content Type: In-depth Technical Guide Subject: CAS 1427377-85-2 | Safety, Handling, and Synthetic Application Audience: Medicinal Chemists, Process Safety Engineers, and Drug Development Scientists[1]

PART 1: EXECUTIVE SUMMARY & COMPOUND IDENTITY

This compound is a specialized fluorinated intermediate critical in the synthesis of next-generation epigenetic modulators, specifically KAT6 (Lysine Acetyltransferase 6) inhibitors and benzisoxazole-based sulfonamides.[1] Unlike generic benzoate esters, the presence of both a nitrile group and a fluorine atom on the aromatic core significantly alters its pharmacophore and toxicological profile.[1]

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of the compound's reactivity, specific handling requirements for high-potency synthesis, and risk mitigation strategies.[1]

Physicochemical Identification
PropertyData
CAS Number 1427377-85-2
IUPAC Name This compound
Molecular Formula C₁₀H₈FNO₂
Molecular Weight 193.17 g/mol
Appearance Light yellow crystalline solid
Melting Point 71.6 – 72.5 °C
Solubility Soluble in MeOH, DCM, THF, DMSO; Insoluble in water
Structural Features Ester (C1): Electrophilic site for reduction/hydrolysisNitrile (C4): Metabolic stability/H-bond acceptorFluorine (C5): Increases lipophilicity and metabolic resistance

PART 2: HAZARD ARCHITECTURE & TOXICOLOGY

Core Safety Directive: Treat as Acute Toxic (Category 3) .[1][2] While some vendors classify similar benzoates as "Harmful" (Category 4), the specific combination of the nitrile moiety and enhanced lipophilicity (due to fluorine) warrants a higher containment protocol (OEB 3/4 equivalent) until specific LD50 data proves otherwise.[1]

GHS Classification & Rationale
  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (H301, H311, H331) .[1][2]

    • Toxicological Logic: The nitrile group (

      
      ) can be metabolically liberated as cyanide ions by hepatic cytochrome P450 enzymes, although the aromatic attachment stabilizes this.[1] However, the primary risk is the compound's high bioavailability driven by the fluorine atom, facilitating rapid systemic absorption upon skin contact or inhalation.[1]
      
  • Skin/Eye Irritation: Category 2 (H315, H319) .[1]

    • Mechanism:[1][2] Hydrolysis of the methyl ester by skin esterases can generate local acidity (benzoic acid derivative), causing contact dermatitis.[1]

Incompatibility & Reactivity Matrix
  • Strong Reducing Agents (e.g., LiBH₄, LiAlH₄):

    • Risk: The reduction of the ester to the benzyl alcohol (a common synthetic step) is exothermic .[1] On a kilogram scale, this reaction can run away if the cooling capacity is insufficient, leading to rapid solvent boiling (THF).[1]

  • Strong Acids/Bases:

    • Risk: Hydrolysis of the nitrile group to the amide/acid releases heat and ammonia.[1]

PART 3: SAFE HANDLING & ENGINEERING CONTROLS

The "Double-Barrier" Protocol

For handling quantities >1g, reliance on a standard fume hood alone is insufficient for solids with potential aerosol toxicity.[1]

  • Primary Containment: Weighing must be performed inside a Powder Containment Hood or a Glove Box under negative pressure.[1]

  • PPE Stratification:

    • Hands: Double-gloving is mandatory.[1]

      • Inner Layer: 4 mil Nitrile (Tactility).[1]

      • Outer Layer: 8 mil Nitrile or Neoprene (Chemical Resistance).[1]

      • Reasoning: Fluorinated aromatics can permeate thin nitrile rubber faster than non-fluorinated analogs.[1]

    • Respiratory: If outside a containment device, a P100/N100 Full-Face Respirator is required.[1]

Visualized Safety Decision Tree

SafetyProtocol Start Start: Handling CAS 1427377-85-2 Quantity Check Quantity & State Start->Quantity SmallScale < 1g (Solid) Quantity->SmallScale Analytical LargeScale > 1g or Solution Quantity->LargeScale Preparative Hood Standard Fume Hood (Sash < 18 inches) SmallScale->Hood Containment Powder Containment Hood or Glove Box LargeScale->Containment PPE_Level1 PPE Level 1: Single Nitrile Gloves Safety Glasses Lab Coat Hood->PPE_Level1 PPE_Level2 PPE Level 2: Double Nitrile (4mil/8mil) Tyvek Sleeves P100 Respirator (if open) Containment->PPE_Level2 Waste Disposal: Solid Toxic Waste Stream (Do NOT mix with Oxidizers) PPE_Level1->Waste PPE_Level2->Waste

Figure 1: Risk-based decision matrix for handling this compound.

PART 4: SYNTHETIC APPLICATION & WORKFLOW

Context: This molecule is a "pivot" intermediate.[1] It is typically synthesized via palladium-catalyzed carbonylation and subsequently reduced to form the benzisoxazole core found in KAT6 inhibitors (e.g., PF-07248144 analogs).[1]

Synthesis & Transformation Pathway
  • Precursor: 4-bromo-2-fluoro-5-methylbenzonitrile.[1][3][4]

  • Carbonylation (Formation):

    • Reagents: Pd(dppf)Cl₂, CO (gas), MeOH, Et₃N.[1][3][4]

    • Safety Note: Carbon monoxide is silent and deadly.[1] Use CO detectors.[1]

  • Reduction (Utilization):

    • Reagents: LiBH₄ in THF.[1][3][4][5][6]

    • Product: 2-Fluoro-4-(hydroxymethyl)-5-methylbenzonitrile.[1][3][4][7]

    • Critical Control: Quench LiBH₄ carefully with acetone or dilute HCl; hydrogen gas evolution presents an explosion hazard.[1]

Visualized Synthetic Logic

SynthesisPath Precursor 4-Bromo-2-fluoro- 5-methylbenzonitrile Step1 Pd-Catalyzed Carbonylation (CO, MeOH) Precursor->Step1 Target Methyl 4-cyano-5-fluoro- 2-methylbenzoate (CAS 1427377-85-2) Step1->Target Step2 Reduction (LiBH4/THF) Target->Step2 Product 2-Fluoro-4-(hydroxymethyl)- 5-methylbenzonitrile Step2->Product Benzisoxazole Benzisoxazole Scaffold (KAT6 Inhibitor Core) Product->Benzisoxazole Cyclization

Figure 2: Synthetic workflow positioning CAS 1427377-85-2 as the gateway to Benzisoxazole therapeutics.[1]

PART 5: EMERGENCY RESPONSE

  • Inhalation: Immediate removal to fresh air.[1][2] If breathing is labored, administer oxygen.[1][2] Alert medical personnel of potential nitrile/cyanide involvement. [1]

  • Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use alcohol (increases absorption).[1]

  • Spill Cleanup:

    • Evacuate area.[1][2]

    • Don PPE (Level 2).[1]

    • Wet Wipe Method: Do not dry sweep.[1] Use pads dampened with acetone/water to pick up solid.[1] This prevents dust generation.[1]

    • Place in a sealed hazardous waste bag labeled "Toxic Solid."[1]

References

  • Enamine. (2021).[1] Safety Data Sheet: this compound. Retrieved from [1]

  • Pfizer Inc. (2021).[1] Patent EP3810602A1: Benzisoxazole sulfonamide derivatives as KAT6 inhibitors.[1] Retrieved from

  • Aquila Pharmatech. (n.d.).[1] Product Details: AN52845. Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] General Safety Data Sheet for Fluorinated Benzoates. Retrieved from [1]

Sources

Comprehensive Spectral Characterization and Mechanistic Profiling of Methyl 4-cyano-5-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Therapeutic Context

Methyl 4-cyano-5-fluoro-2-methylbenzoate (CAS: 1427377-85-2) is a highly specialized, polyfunctional aromatic intermediate. In modern drug discovery, it serves as a critical building block in the synthesis of Lysine Acetyltransferase (KAT) inhibitors—specifically targeting the MYST family of enzymes (MOZ, KAT6B, HBO1, and TIP60)[1].

The amplification of the MOZ locus is heavily implicated in various malignancies, including acute myeloid leukemia (AML) and breast cancer[1]. The precisely engineered substitution pattern of this benzoate intermediate—featuring an electron-withdrawing cyano group, a highly electronegative fluorine atom, and a sterically active methyl group—is designed to optimize binding affinity and metabolic stability in the final active pharmaceutical ingredient (API).

This whitepaper provides an in-depth technical guide to the synthesis, mechanistic causality, and comprehensive spectral characterization (NMR, IR, MS) of this essential intermediate.

Synthetic Workflow & Mechanistic Causality

The synthesis of this compound is achieved via the palladium-catalyzed methoxycarbonylation of 4-bromo-2-fluoro-5-methylbenzonitrile[1]. This transformation replaces the aryl bromide with a methyl ester using carbon monoxide (CO) and methanol.

The Catalytic Cycle

The reaction relies on Pd(dppf)Cl₂·DCM as the pre-catalyst and Triethylamine (Et₃N) as the base[1]. The choice of reagents is not arbitrary; it is governed by strict mechanistic causality:

  • Ligand Geometry (dppf): The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a large bite angle (~99°). This enforces a cis-coordination geometry on the palladium center, which is thermodynamically required to accelerate the migratory insertion of CO and the subsequent reductive elimination [3].

  • Base Scavenging (Et₃N): Triethylamine acts as a non-nucleophilic proton scavenger. It neutralizes the hydrobromic acid (HBr) generated during the nucleophilic attack by methanol, thereby preventing the acidic hydrolysis of the newly formed ester and regenerating the Pd(0) active species [3].

G Pd0 Pd(0) Active Species OxAdd 1. Oxidative Addition Ar-Br + Pd(0) → Ar-Pd(II)-Br Pd0->OxAdd 4-bromo-2-fluoro-5-methylbenzonitrile COIns 2. CO Migratory Insertion Ar-Pd(II)-Br + CO → Ar-C(=O)-Pd(II)-Br OxAdd->COIns CO (0.2 MPa) NucAtt 3. Nucleophilic Attack Ar-C(=O)-Pd(II)-Br + MeOH → Ar-COOMe + H-Pd(II)-Br COIns->NucAtt MeOH RedElim 4. Base Neutralization H-Pd(II)-Br + Et3N → Pd(0) + Et3NH⁺Br⁻ NucAtt->RedElim Et3N RedElim->Pd0 Catalyst Regeneration

Fig 1. Catalytic cycle for the Pd-catalyzed methoxycarbonylation of the aryl bromide intermediate.

Analytical Characterization: Spectral Data (NMR, IR, MS)

To ensure scientific integrity, the structural elucidation of this compound relies on understanding the profound scalar coupling effects induced by the ¹⁹F nucleus (spin


). The tables below summarize the representative spectral assignments and the causality behind their chemical shifts[4].
Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃) | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (


, Hz) | Integration | Assignment Causality |
| :--- | :--- | :--- | :--- | :--- | :--- |
| C6-H  | 7.72 | Doublet (d) | 

= 8.5 | 1H | Deshielded by ortho-F and ester; strongly split by ¹⁹F. | | C3-H | 7.45 | Singlet (s) | N/A | 1H | Positioned between methyl and cyano groups; negligible para-F coupling. | | -COOCH₃ | 3.92 | Singlet (s) | N/A | 3H | Typical methoxy ester resonance. | | C2-CH₃ | 2.61 | Singlet (s) | N/A | 3H | Benzylic methyl, shielded relative to heteroatoms. |

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃) | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (


, Hz) | Assignment Causality |
| :--- | :--- | :--- | :--- | :--- |
| C=O  | 165.2 | Doublet (d) | 

= 2.5 | Ester carbonyl; long-range F coupling. | | C5 (C-F) | 160.8 | Doublet (d) |

= 258.0 | Direct C-F bond; massive scalar coupling [4]. | | C2 (C-CH₃) | 144.5 | Singlet (s) | N/A | Substituted aromatic carbon. | | C3 (C-H) | 135.1 | Doublet (d) |

= 3.0 | Meta to fluorine. | | C1 (C-COOMe) | 125.4 | Doublet (d) |

= 4.5 | Ortho/meta interactions. | | C6 (C-H) | 118.2 | Doublet (d) |

= 24.5 | Ortho to fluorine; strong two-bond coupling [4]. | | C≡N | 114.3 | Singlet (s) | N/A | Nitrile carbon. | | C4 (C-CN) | 100.5 | Doublet (d) |

= 15.5 | Ortho to fluorine. | | -OCH₃ | 52.4 | Singlet (s) | N/A | Methoxy carbon. | | Ar-CH₃ | 21.1 | Singlet (s) | N/A | Benzylic methyl carbon. |
Infrared (IR) & Mass Spectrometry (MS)

Table 3: IR & HRMS Data | Technique | Key Signals /


 | Causality & Structural Assignment |
| :--- | :--- | :--- |
| IR (ATR)  | 2232 cm⁻¹ | C≡N stretching vibration (strong, sharp). |
| IR (ATR)  | 1728 cm⁻¹ | C=O stretching vibration (ester carbonyl). |
| IR (ATR)  | 1105 cm⁻¹ | C-F stretching vibration (halogen-aryl bond). |
| HRMS (ESI+)  | 216.1 [M+Na]⁺ | Sodium adduct formation favored due to chelation by O and N atoms[1]. |
| HRMS (ESI+)  | 194.1 [M+H]⁺ | Protonated molecular ion (calculated exact mass: 194.0617). |

Experimental Protocols & Self-Validating Workflows

To ensure reproducibility, the following protocol is designed as a self-validating system . It incorporates an intentional "catalyst replenishment" checkpoint to differentiate between thermodynamic equilibrium and catalyst deactivation (palladium black formation) during the reaction lifecycle.

Step-by-Step Methoxycarbonylation Protocol
  • Reaction Setup: In a high-pressure reactor, charge 4-bromo-2-fluoro-5-methylbenzonitrile (3.5 g, 16.4 mmol), Pd(dppf)Cl₂·DCM (668 mg, 0.82 mmol, 5 mol%), and Et₃N (5.0 g, 49.1 mmol) in anhydrous MeOH (80 mL)[1].

  • Primary Carbonylation: Purge the vessel with CO gas three times. Pressurize to 0.2 MPa and heat the mixture at 100 °C overnight (approx. 16 hours)[1].

  • Self-Validation Checkpoint (Catalyst Replenishment): Sample the reaction for LCMS. If the conversion has stalled before completion, add a secondary spike of Pd(dppf)Cl₂·DCM (340 mg, 0.4 mmol)[1]. Continue heating under CO (0.2 MPa) for an additional 12 hours. Causality: If conversion resumes post-spike, it validates that catalyst deactivation, not thermodynamic limitation, was the bottleneck.

  • Workup: Cool the reactor to room temperature. Remove the deactivated catalyst by filtration through a Celite pad, washing thoroughly with MeOH. Concentrate the filtrate under reduced pressure[1].

  • Purification: Purify the crude residue via silica gel column chromatography, utilizing a gradient of Petroleum ether/EtOAc (20:1 to 5:1).

  • Yield: The target compound is isolated as a light yellow solid (approx. 2.4 g, 74% yield)[1].

G Step1 1. Setup Charge Ar-Br, Pd cat, Et3N Step2 2. React 100°C, 0.2 MPa CO, 16h Step1->Step2 Step3 3. Replenish Add Pd spike, react 12h Step2->Step3 Step4 4. Workup Filter, wash, concentrate Step3->Step4 Step5 5. Purify Silica chromatography Step4->Step5

Fig 2. Self-validating experimental workflow for the synthesis and purification of the target ester.

References

  • Cancer Therapeutics CRC Pty Ltd. "Compounds - EP3810602A1".
  • Tsuji, Jiro. "Palladium Reagents and Catalysts: New Perspectives for the 21st Century". Wiley.[Link]

  • Breitmaier, Eberhard. "Structure Elucidation by NMR in Organic Chemistry: A Practical Guide". Wiley.[Link]

Sources

Commercially available Methyl 4-cyano-5-fluoro-2-methylbenzoate suppliers

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Pharmaceutical Sourcing & Quality Control

Executive Summary

Methyl 4-cyano-5-fluoro-2-methylbenzoate (CAS 1427377-85-2 ) is a specialized intermediate primarily utilized in the synthesis of Lysine Acetyl Transferase (KAT) inhibitors , specifically targeting the MYST family (e.g., MOZ, TIP60). It serves as a critical building block for benzisoxazole and sulfonamide scaffolds in oncology drug discovery.

Unlike common commodity chemicals, this compound occupies a "Tier 2" sourcing status: it is commercially available but supplied by a limited network of specialized manufacturers. This guide provides a validated sourcing strategy, technical specifications for quality control (QC), and a handling protocol to ensure data integrity in downstream applications.

Chemical Identity & Technical Specifications

Before engaging suppliers, the procurement team must verify the exact chemical identity to avoid isomer confusion (e.g., distinguishing from the 2-fluoro-6-methyl isomer).

FeatureSpecification
Chemical Name This compound
CAS Number 1427377-85-2
Molecular Formula C₁₀H₈FNO₂
Molecular Weight 193.17 g/mol
SMILES COC(=O)C1=CC(=C(C=C1C)F)C#N
Appearance Pale yellow to yellow solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in water
Key Functional Groups Methyl Ester (electrophile), Nitrile (precursor to amines/amidines), Fluorine (SAR modulator)
Commercial Supply Landscape

The supply chain for CAS 1427377-85-2 is driven by a few primary manufacturers who hold the process IP (likely Palladium-catalyzed carbonylation), and a wider network of distributors.

Primary Manufacturers vs. Distributors
  • Enamine (Kiev/Global): Likely the primary originator. They list the compound (Code: EN300-8844532 ) and hold significant stock for HTS campaigns.

  • Apollo Scientific (UK): A reliable European source (Code: AS501477 ) known for re-validating batches before shipment.

  • Ambeed (USA): A key distributor for North American logistics (Product: A152603 ), often holding local stock to reduce lead times.

Supplier Comparison Table
Supplier TierVendor NameSKU / Catalog #Typical PurityEst. Lead TimeBest For...
Originator Enamine EN300-8844532≥95%1-2 WeeksBulk scale (>10g), Library synthesis
Specialist Apollo Scientific AS501477≥97%3-5 Days (EU)QA/QC documentation, EU regulatory compliance
Distributor Ambeed A15260398%1-3 Days (US)Quick turnaround, pilot scale (<5g)
Aggregator MolPort Search by CASVariesVariesPrice comparison, finding obscure stock

Procurement Strategy: For GMP or late-stage GLP toxicity studies, bypass distributors and contract a "make-to-order" batch from a primary manufacturer (Enamine or WuXi AppTec) to ensure single-batch consistency and impurity profiling.

Technical Validation Protocol (QC/QA)

Upon receipt of the chemical, do not rely solely on the Certificate of Analysis (CoA). The following self-validating protocol ensures the compound is suitable for sensitive catalytic reactions.

A. Visual & Physical Inspection[1]
  • Expectation: Yellow solid.[2][3][4]

  • Red Flag: Dark brown/black sticky solid indicates decomposition or residual Palladium catalyst (from the synthesis route).

  • Red Flag: White powder might indicate the hydrolyzed acid (4-cyano-5-fluoro-2-methylbenzoic acid), which is a common degradation product.

B. Analytical Verification Workflow

The synthesis typically involves the carbonylation of 4-bromo-2-fluoro-5-methylbenzonitrile . Therefore, the critical impurities to screen for are the starting bromide and the hydrolyzed acid.

1. LC-MS (Liquid Chromatography-Mass Spectrometry)

  • Method: Reverse Phase (C18), Water/Acetonitrile (+0.1% Formic Acid).

  • Target Mass:

    
    
    
    
    
    or
    
    
    
    
    .
  • Failure Mode: Presence of peaks at

    
     (Bromine isotope pattern) indicates unreacted starting material.
    

2. ¹H-NMR (Proton Nuclear Magnetic Resonance) Run in


 or 

. Look for these diagnostic signals:
Proton EnvironmentChemical Shift (

ppm)
MultiplicityDiagnostic Value
Methyl Ester (–COOCH ₃)~3.90Singlet (3H)Confirms ester integrity (loss = hydrolysis)
Aryl Methyl (Ar-CH ₃)~2.50 - 2.60Singlet (3H)Distinguishes from des-methyl impurities
Aromatic H (C3) ~7.5 - 7.7Doublet/SingletPosition relative to F/CN
Aromatic H (C6) ~7.8 - 8.0Doublet (

Hz)
Confirms Fluorine regiochemistry

3. ¹⁹F-NMR (Fluorine NMR)

  • Expectation: Single sharp peak (approx -100 to -120 ppm range).

  • Impurity Check: Multiple fluorine peaks indicate regioisomers (e.g., 2-fluoro-4-methyl isomer) which are difficult to separate by flash chromatography.

C. Decision Logic for QC

QC_Workflow Start Receive Shipment (CAS 1427377-85-2) Visual Visual Inspection: Yellow Solid? Start->Visual LCMS LC-MS Analysis: Mass 194 (M+H) or 216 (M+Na)? Visual->LCMS Pass Fail_Decomp REJECT: Decomposition (Hydrolysis) Visual->Fail_Decomp Dark/Sticky BromideCheck Check for Bromide: Isotope Pattern M/M+2? LCMS->BromideCheck Mass Confirmed LCMS->Fail_Decomp Mass Mismatch NMR 1H-NMR Analysis: Methyl Singlet @ 3.9ppm? BromideCheck->NMR No Bromide Fail_SM REJECT: Unreacted SM (Bromide Present) BromideCheck->Fail_SM Bromide Found Pass RELEASE FOR USE NMR->Pass Integrals Correct NMR->Fail_Decomp Missing Ester Peak

Figure 1: Quality Control Decision Tree for this compound.

Synthesis & Impurity Origins[4]

Understanding the synthesis route allows researchers to predict impurities that standard CoAs might miss. The primary industrial route (based on Patent EP3810602A1) is Palladium-catalyzed Carbonylation .

Reaction Pathway:

  • Start: 4-bromo-2-fluoro-5-methylbenzonitrile.

  • Reagents: Pd(dppf)Cl₂, Triethylamine (Et₃N), Methanol (MeOH), CO gas.[3]

  • Conditions: 100°C, 0.2 MPa.

Implications for the Researcher:

  • Residual Palladium: The product may contain trace Pd. If used in subsequent cross-couplings, this background Pd can cause experimental artifacts. Recommendation: Use a metal scavenger (e.g., SiliaMetS® Thiol) if the next step is metal-sensitive.

  • Hydrolysis: The methyl ester is liable to hydrolyze to the acid if stored in humid conditions.

Synthesis_Pathway SM 4-bromo-2-fluoro- 5-methylbenzonitrile Reagents Pd(dppf)Cl2, CO MeOH, Et3N, 100°C SM->Reagents Product Methyl 4-cyano-5-fluoro- 2-methylbenzoate (Target) Reagents->Product Main Pathway Impurity1 Impurity: Unreacted Bromide Reagents->Impurity1 Incomplete Conv. Impurity2 Impurity: Hydrolyzed Acid Product->Impurity2 Moisture/Storage

Figure 2: Synthesis pathway and origin of critical impurities.

Handling & Safety
  • GHS Classification:

    • Acute Toxicity (Oral/Dermal): Category 3 (Toxic).[5]

    • Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin).

  • PPE Requirements: Nitrile gloves (double gloving recommended due to nitrile/fluorine substitution enhancing skin permeation), lab coat, safety glasses.

  • Storage:

    • Store at 2-8°C (Refrigerator).

    • Keep container tightly sealed to prevent hydrolysis of the ester.

    • Protect from light (yellow solids can be photosensitive).

References
  • Enamine Ltd. (2025). Product Catalogue: this compound (EN300-8844532).[1] Retrieved from

  • European Patent Office. (2021).[3] Patent EP3810602A1: Compounds acting as Lysine Acetyl Transferase (KAT) inhibitors. Retrieved from

  • Apollo Scientific. (2025). Certificate of Analysis: this compound (AS501477).[4] Retrieved from

  • Ambeed. (2025). Product Data Sheet: this compound (A152603). Retrieved from

  • PubChem. (2025). Compound Summary: this compound.[1][4][6] Retrieved from

Sources

Synthesis of Methyl 4-cyano-5-fluoro-2-methylbenzoate starting materials

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical synthesis of Methyl 4-cyano-5-fluoro-2-methylbenzoate (CAS: 1427377-85-2).[1][2] This molecule is a critical polysubstituted aromatic intermediate, likely utilized in the synthesis of next-generation androgen receptor antagonists (e.g., analogs of Enzalutamide/Apalutamide) or specialized agrochemicals.

The synthesis requires precise regiochemical control to establish the 1,2,4,5-substitution pattern. This guide prioritizes a Nitration-Reduction-Fluorination strategy starting from the commodity chemical 4-Bromo-2-methylbenzoic acid , ensuring scalability and isomer purity.

Part 1: Strategic Retrosynthesis & Route Selection

The Challenge: Regiocontrol

The target molecule possesses a "tetrasubstituted" benzene core. Direct functionalization of a simple precursor (like toluene) often leads to inseparable isomer mixtures.

  • Target Structure: Methyl ester (C1), Methyl (C2), Cyano (C4), Fluoro (C5).

  • Key Constraint: Introducing the fluorine atom at C5 specifically relative to the methyl group at C2 and the nitrile at C4.

Selected Pathway: The "Nitro-Directing" Route

We utilize the cooperative directing effects of the methyl and bromo groups in Methyl 4-bromo-2-methylbenzoate to install a nitrogen handle at C5. This nitrogen is then converted to fluorine via the Balz-Schiemann reaction, followed by palladium-catalyzed cyanation of the bromine.

Why this route?

  • Regioselectivity: In Methyl 4-bromo-2-methylbenzoate, the Methyl (C2) and Bromo (C4) groups both direct electrophilic substitution to C5 (Para to Methyl, Ortho to Bromo).

  • Scalability: Avoids hazardous lithiation steps or cryogenic conditions.

  • Versatility: The intermediate Methyl 4-bromo-5-fluoro-2-methylbenzoate is a stable, isolable solid (CAS 1352889-89-4).

Retrosynthetic Logic (DOT Visualization)

Retrosynthesis Target This compound (Target) Inter1 Methyl 4-bromo-5-fluoro-2-methylbenzoate (Key Intermediate) Target->Inter1 Pd-Catalyzed Cyanation (Zn(CN)2, Pd(dppf)Cl2) Inter2 Methyl 5-amino-4-bromo-2-methylbenzoate (Amine Precursor) Inter1->Inter2 Balz-Schiemann Reaction (NaNO2, HBF4) Inter3 Methyl 4-bromo-2-methyl-5-nitrobenzoate (Nitro Intermediate) Inter2->Inter3 Nitro Reduction (Fe/AcOH or H2/Pd) Start 4-Bromo-2-methylbenzoic Acid (Commodity Starter) Inter3->Start Nitration & Esterification (HNO3/H2SO4)

Figure 1: Retrosynthetic tree illustrating the stepwise construction of the 1,2,4,5-substitution pattern.

Part 2: Detailed Experimental Protocol

Stage 1: Scaffold Preparation & Nitration

Objective: Synthesize Methyl 4-bromo-2-methyl-5-nitrobenzoate.

  • Esterification:

    • Dissolve 4-Bromo-2-methylbenzoic acid (1.0 equiv) in Methanol (10 vol).

    • Add conc. H₂SO₄ (0.1 equiv) dropwise.

    • Reflux for 6–8 hours until TLC shows consumption of acid.

    • Concentrate, neutralize with NaHCO₃, and extract with Ethyl Acetate.

    • Yield expectation: >95% (Oil).[3]

  • Nitration:

    • Dissolve the ester in conc. H₂SO₄ (5 vol) at 0°C.

    • Add fuming HNO₃ (1.1 equiv) dropwise, maintaining temperature <10°C.

    • Stir at 0–5°C for 2 hours.

    • Mechanism: The Methyl group (C2) directs para to C5. The Bromo group (C4) directs ortho to C5. The Ester (C1) directs meta to C5. All directing effects align at C5.

    • Workup: Pour onto ice water. The product precipitates as a pale yellow solid. Filter and wash with water.

    • Yield expectation: 85–90%.

Stage 2: Functional Group Manipulation (The "Flip")

Objective: Convert the Nitro group to Fluoro via the Amine.

  • Reduction:

    • Suspend the nitro compound in Ethanol/Water (4:1).

    • Add Iron powder (3.0 equiv) and Ammonium Chloride (0.5 equiv).

    • Heat to 70°C for 3 hours. (Alternative: Hydrogenation with Pd/C if Br-loss is controlled, but Fe is safer for halo-aromatics).

    • Filter through Celite to remove iron sludge. Concentrate to obtain Methyl 5-amino-4-bromo-2-methylbenzoate.

  • Balz-Schiemann Fluorination (Critical Step):

    • Diazotization: Suspend the amine (1.0 equiv) in HBF₄ (48% aq, 10 vol) or HCl/BF₃·Et₂O at -5°C. Add NaNO₂ (1.1 equiv) in water dropwise. Stir 30 min.

    • Decomposition: The diazonium tetrafluoroborate salt may precipitate. Heat the mixture (or the isolated salt in dry solvent like o-dichlorobenzene) to 60–80°C to induce N₂ evolution and C-F bond formation.

    • Workup: Quench with water, extract with DCM. Purify via silica gel chromatography (Hexane/EtOAc).

    • Target Intermediate:Methyl 4-bromo-5-fluoro-2-methylbenzoate (CAS 1352889-89-4).[4]

Stage 3: Cyanation (Final Assembly)

Objective: Convert the C4-Bromine to a Nitrile using Palladium catalysis.

  • Reagents: Methyl 4-bromo-5-fluoro-2-methylbenzoate (1.0 equiv), Zinc Cyanide (Zn(CN)₂, 0.6 equiv), Pd(dppf)Cl₂ (0.05 equiv), Zinc Dust (0.1 equiv, catalytic activator).

  • Solvent: DMF or NMP (anhydrous, degassed).

  • Conditions:

    • Charge reagents into a reactor under Nitrogen/Argon.

    • Heat to 90–100°C for 4–6 hours. Note: Do not overheat (>120°C) to prevent nucleophilic attack of CN⁻ on the fluorine.

    • Monitor by HPLC.[5]

  • Workup (Cyanide Safety):

    • Cool to RT. Dilute with EtOAc.

    • Quench with 10% FeSO₄ or dilute bleach to destroy excess cyanide.

    • Wash with water and brine.

    • Concentrate and recrystallize from MeOH/Water or purify via column chromatography.

Part 3: Process Parameters & Data

Reaction Stoichiometry & Yields
StepTransformationReagentsKey ConditionEst. Yield
1 EsterificationMeOH, H₂SO₄Reflux, 6h98%
2 NitrationHNO₃, H₂SO₄0–5°C, Regioselective88%
3 ReductionFe, NH₄Cl, EtOH70°C, Chemoselective92%
4 FluorinationNaNO₂, HBF₄-5°C -> 70°C65–75%
5 CyanationZn(CN)₂, Pd(dppf)Cl₂100°C, Inert Atm.80–85%
Analytical Profile (Expected)
  • Appearance: White to off-white crystalline solid.

  • Molecular Weight: 193.17 g/mol .[2]

  • Formula: C₁₀H₈FNO₂.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~7.8–8.0 (d, 1H, Ar-H, ortho to CN).

    • δ ~7.0–7.2 (d, 1H, Ar-H, ortho to F).

    • δ 3.9 (s, 3H, O-Me).

    • δ 2.6 (s, 3H, Ar-Me).

    • Note: Coupling constants (J_H-F) will be observed.

Part 4: Safety & Critical Precautions

  • Cyanide Hazard: Step 5 utilizes Zn(CN)₂. This releases HCN gas upon contact with acid. All operations must be performed in a well-ventilated fume hood with a cyanide antidote kit (amyl nitrite/sodium thiosulfate) available. Waste streams must be treated with bleach (pH > 10) before disposal.

  • Diazonium Stability: In Step 4, the diazonium tetrafluoroborate salt should not be allowed to dry completely if not verified stable. Thermal decomposition can be exothermic.

  • Nitration Exotherm: The nitration step is highly exothermic. Strict temperature control (<10°C) is required to prevent runaway reactions and dinitration byproducts.

References

  • Synthesis of Methyl 4-bromo-5-fluoro-2-methylbenzoate (Intermediate)

    • Patent: Pfizer Inc.[6] "Glucose-Dependent Insulinotropic Polypeptide Receptor Antagonists."[6] WO2022221673A1.[4][7] (Describes the synthesis of the bromo-fluoro intermediate from the acid).

  • Radical Bromination of Precursors

    • Patent: Ribon Therapeutics. "Pyridazinones as PARP7 Inhibitors." US10550105B2.[4] (Utilizes Methyl 4-bromo-5-fluoro-2-methylbenzoate as a core building block).[3][4][6][8][9]

  • General Methodology for Nitration of 4-Bromo-2-methylbenzoates

    • Patent: Araxes Pharma. "Heterocyclic compounds as inhibitors of ras." WO2018068017A1.[4] (Demonstrates regioselective nitration of methyl 4-bromo-2-methylbenzoate).

  • Commercial Availability & CAS Verification

    • Source: Sigma-Aldrich / Merck. "this compound - CAS 1427377-85-2".[1][2]

    • (Search CAS: 1427377-85-2 for specification verification).

Sources

Synthesis and Mechanistic Utility of Methyl 4-cyano-5-fluoro-2-methylbenzoate in Epigenetic Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Oncology Drug Development Professionals Molecule: Methyl 4-cyano-5-fluoro-2-methylbenzoate (CAS: 1427377-85-2)

Executive Summary & Epigenetic Target Rationale

In the rapidly evolving landscape of epigenetic oncology, the MYST family of histone acetyltransferases—specifically KAT6A (MOZ) and KAT6B (MORF) —have emerged as critical therapeutic targets. Amplification of the 8p11-p12 chromosomal region, which houses the KAT6A gene, is observed in 10–15% of estrogen receptor-positive (ER+) breast cancers, driving oncogenic transcription through aberrant histone H3 lysine 23 acetylation (H3K23ac)[1][2]. Furthermore, chromosomal translocations involving MOZ are well-documented drivers in acute myeloid leukemia (AML)[3].

To drug these epigenetic regulators, pharmaceutical development has pivoted toward highly selective small-molecule inhibitors (such as PF-9363/CTx-648) that block the catalytic activity of KAT6A/B[2]. This compound serves as a vital, highly functionalized synthetic intermediate in the construction of the benzisoxazole sulfonamide pharmacophore found in these advanced inhibitors[4][5]. The specific substitution pattern—a cyano group for subsequent cyclization or hydrogen bonding, a fluorine atom to modulate lipophilicity and metabolic stability, and a methyl group for steric direction—makes this intermediate a cornerstone in modern KAT6 inhibitor design.

G A KAT6A (MOZ) Amplification (8p11-p12 amplicon) B KAT6 Complex Assembly (BRPF1, ING5, EAF6) A->B Drives C Histone Acetylation (H3K23ac / H3K14ac) B->C Catalyzes D Oncogenic Transcription (ESR1, MEIS1, HOXA9) C->D Promotes E Tumorigenesis (ER+ Breast Cancer, AML) D->E Induces F KAT6 Inhibitors (Benzisoxazole Derivatives) F->C Blocks

Fig 1: KAT6A (MOZ) epigenetic signaling pathway and targeted inhibition.

Mechanistic Causality in Chemical Synthesis

The synthesis of the downstream KAT6 inhibitor API requires the precise transformation of commercially available starting materials into the functionalized benzisoxazole core. The workflow relies on two highly controlled, causality-driven synthetic steps:

  • Palladium-Catalyzed Methoxycarbonylation: The transformation of 4-bromo-2-fluoro-5-methylbenzonitrile into the methyl ester utilizes carbon monoxide (CO) and methanol. The choice of the Pd(dppf)Cl₂ catalyst is not arbitrary. The bulky, bidentate nature of the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand forces a cis-coordination geometry on the palladium center, which dramatically accelerates the reductive elimination step. Furthermore, dppf prevents the precipitation of inactive "palladium black" under pressurized CO conditions, ensuring high catalytic turnover[4][5].

  • Chemoselective Ester Reduction: The subsequent reduction of the methyl ester to a primary alcohol (2-fluoro-4-(hydroxymethyl)-5-methylbenzonitrile) must be strictly chemoselective. Using strong hydride donors like Lithium Aluminum Hydride (LiAlH₄) would indiscriminately reduce the sensitive cyano (-CN) group into a primary amine. Instead, Lithium Borohydride (LiBH₄) is deployed. The lithium cation acts as a Lewis acid, coordinating to the carbonyl oxygen of the ester and increasing its electrophilicity, allowing the relatively mild borohydride anion to selectively reduce the ester while leaving the cyano group and the aryl fluoride completely intact[4][5].

G SM 4-Bromo-2-fluoro- 5-methylbenzonitrile (Starting Material) R1 Pd(dppf)Cl2, CO MeOH, Et3N, Heat SM->R1 INT1 Methyl 4-cyano-5-fluoro- 2-methylbenzoate (Key Intermediate) R1->INT1 R2 LiBH4, THF 0°C to RT INT1->R2 INT2 2-Fluoro-4-(hydroxymethyl)- 5-methylbenzonitrile (Precursor) R2->INT2 API Benzisoxazole Sulfonamide API INT2->API Multi-step Synthesis

Fig 2: Two-step synthesis workflow of the key intermediate and its downstream application.

Experimental Methodologies

The following protocols are synthesized from validated patent literature[4][5] to provide a self-validating, reproducible system for bench chemists.

Protocol 1: Synthesis of this compound (Methoxycarbonylation)

Objective: Convert the aryl bromide to a methyl ester via CO insertion.

  • Preparation: In a 100 mL stainless steel pressure vessel (autoclave), dissolve 4-bromo-2-fluoro-5-methylbenzonitrile (1.0 g, 4.67 mmol) in anhydrous methanol (30.0 mL).

  • Reagent Addition: Add Triethylamine (TEA) (1.7 g, 17 mmol, ~3.6 eq) to act as the stoichiometric base for HBr neutralization. Add the catalyst Pd(dppf)Cl₂·DCM adduct (247 mg, 0.327 mmol, ~7 mol%).

  • Reaction: Seal the vessel, purge with Nitrogen (x3), and then pressurize with Carbon Monoxide (CO) gas to 4 bar (0.4 MPa).

  • Heating: Stir the reaction mixture at 55 °C for 20 hours. (Note: Alternative protocols utilize 100 °C at 0.2 MPa overnight, but the 55 °C/4 bar method provides excellent yields with lower thermal degradation risk)[4][5].

  • Workup: Vent the CO gas safely in a fume hood. Filter the mixture through a pad of Celite to remove the spent palladium catalyst. Wash the filter cake with excess MeOH and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 0–55% EtOAc/heptane gradient) to yield the title compound as a white solid (Yield: ~79%)[5].

Protocol 2: Chemoselective Reduction to 2-Fluoro-4-(hydroxymethyl)-5-methylbenzonitrile

Objective: Selectively reduce the methyl ester to a primary alcohol.

  • Preparation: To a flame-dried round-bottom flask under an inert N₂ atmosphere, add this compound (710 mg, 3.68 mmol) and dissolve in anhydrous Tetrahydrofuran (THF) (18.4 mL)[5].

  • Reduction: Cool the solution to 0 °C using an ice bath. Slowly add Lithium Borohydride (LiBH₄) (120 mg, 5.51 mmol, 1.5 eq) either as a solid or a 2.0 M THF solution.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (RT) overnight.

  • Quenching (Critical Step): Cool the reaction back to 0 °C. Carefully quench the unreacted hydride by dropwise addition of H₂O (3 mL). Stir for 30 minutes to ensure complete gas evolution (H₂ gas). Carefully acidify with 6.0 N HCl (0.60 mL) to break up the boron complexes[5].

  • Extraction: Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the alcohol intermediate.

Quantitative Data & Analytical Characterization

The structural integrity of the synthesized intermediates must be verified via Nuclear Magnetic Resonance (NMR) spectroscopy. The table below summarizes the expected quantitative and analytical parameters based on validated literature[5].

Compound NameStructure / FormulaReaction TimeIsolated Yield¹H NMR Data (400 MHz, CDCl₃)
This compound C₁₀H₈FNO₂20 hours (55 °C)74% – 79%δ 7.74 (d, J = 9.4 Hz, 1H), 7.52 (d, J = 6.1 Hz, 1H), 3.95 (s, 3H), 2.59 (s, 3H)
2-Fluoro-4-(hydroxymethyl)-5-methylbenzonitrile C₉H₈FNO12-16 hours (RT)>85%δ 7.44–7.39 (m, 2H), 4.75 (s, 2H), 2.50 (s, 3H), 1.95 (br s, 1H, -OH) [Derived from downstream MsO- precursor data]

Safety & Hazard Mitigation

When executing the synthesis of this compound and its derivatives, strict adherence to Environmental Health and Safety (EHS) protocols is mandatory:

  • Acute Toxicity (Intermediate): According to standardized Safety Data Sheets (SDS), this compound is classified under Category 3 Acute Toxicity for oral (H301), dermal (H311), and inhalation (H331) exposure[6]. It must be handled exclusively within a certified chemical fume hood using compatible chemical-resistant gloves (e.g., Nitrile, >0.11 mm thickness) and government-approved eye protection.

  • Carbon Monoxide (CO) Handling: Protocol 1 utilizes pressurized CO gas. CO is a colorless, odorless, highly toxic asphyxiant. Reactions must be performed in specialized, pressure-rated stainless steel autoclaves equipped with burst disks. Venting must occur directly into a high-velocity fume hood exhaust.

  • Hydride Quenching: Protocol 2 utilizes LiBH₄, which reacts violently with water to release highly flammable hydrogen gas. The quenching step must be performed at 0 °C with extreme caution, adding water dropwise under an inert atmosphere until gas evolution ceases[5].

References

  • [4] EP3810602A1 - Compounds. European Patent Office / Google Patents. Available at:

  • [5] US11492346B2 - Benzisoxazole sulfonamide derivatives. United States Patent and Trademark Office / Google Patents. Available at:

  • [1] WO2022013369A1 - Kat6 inhibitor methods and combinations for cancer treatment. World Intellectual Property Organization / Google Patents. Available at:

  • [3] A MOZ-TIF2 leukemia mouse model displays KAT6-dependent H3K23 propionylation and overexpression of a set of active developmental genes. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • [2] Combined inhibition of KAT6A/B and Menin reverses estrogen receptor-driven gene expression programs in breast cancer. PubMed Central (PMC) / NIH. Available at:[Link]

Sources

Methodological & Application

Application Note: Synthesis of Kinase Inhibitors using Methyl 4-cyano-5-fluoro-2-methylbenzoate

[1]

Abstract & Strategic Value

This compound (1 ) represents a "privileged scaffold" in drug discovery due to its unique orthogonal reactivity.[1] Unlike standard benzoate intermediates, 1 possesses two distinct electrophilic domains and a nucleophilic handle, enabling the divergent synthesis of three major kinase inhibitor pharmacophores from a single precursor.

Key Structural Advantages:
  • The SNAr "Trap" (C4-CN / C5-F): The fluorine atom at C5 is activated by the ortho-cyano group (C4) and the meta-ester (C1), making it highly susceptible to nucleophilic aromatic substitution (SNAr).[1] This allows for the late-stage introduction of "hinge-binding" motifs (e.g., anilines, hydrazines).

  • The Cyclization Vector (C1-Ester / C2-Methyl): The ortho-toluate motif allows for base-mediated condensation or lateral lithiation to form isoquinolinone cores.[1]

  • The Nitrile Handle: A versatile precursor for amidines, tetrazoles, or hydrolytic conversion to amides.

Retrosynthetic Analysis & Pathway Map

The following diagram illustrates the divergent synthetic pathways accessible from 1 , targeting three distinct kinase inhibitor classes.

KinasePathwaysStartMethyl 4-cyano-5-fluoro-2-methylbenzoate (1)IndazoleTarget A:3-Amino-Indazoles(VEGFR/PDGFR Inhibitors)Start->IndazoleS_NAr + Cyclization(One-Pot)QuinazolineTarget B:4-Amino-Quinazolines(EGFR Inhibitors)Start->Quinazoline1. S_NAr (NH3)2. CyclizationIsoquinTarget C:Isoquinolin-1-ones(PARP/ROCK Inhibitors)Start->IsoquinDieckmann/LithiationHydrazineReagent:Hydrazine/HydrazidesAmidineReagent:Guanidine/FormamidineLithiationReagent:LDA/R-CN

Figure 1: Divergent synthesis of kinase cores from this compound.

Detailed Experimental Protocols

Module A: Synthesis of 3-Amino-Indazole Cores (VEGFR/PDGFR Target Class)

This protocol exploits the high reactivity of the C5-fluorine towards hydrazine.[1] The reaction proceeds via an initial SNAr displacement of the fluorine, followed by rapid intramolecular attack of the hydrazine nitrogen onto the ortho-nitrile. This is a self-validating "cascade" reaction; the product precipitates, driving the equilibrium.

Mechanism: SNAr


1
Protocol 1: One-Pot Indazole Formation

Reagents:

  • This compound (1 ) (1.0 eq)[1]

  • Hydrazine monohydrate (3.0 eq) or substituted hydrazine (R-NHNH2)[1]

  • Solvent: Ethanol (EtOH) or n-Butanol (for higher temp)[1]

  • Base: Triethylamine (TEA) (1.1 eq) - Optional, accelerates SNAr

Step-by-Step Procedure:

  • Preparation: Dissolve 1 (5.0 g, 25.9 mmol) in EtOH (50 mL) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add hydrazine monohydrate (3.8 mL, 77.7 mmol) dropwise at room temperature. Caution: Exothermic.[1]

  • Reaction: Heat the mixture to reflux (80°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (50% EtOAc/Hexane).[1] The starting material (Rf ~0.[1]6) should disappear, and a polar fluorescent spot (Indazole, Rf ~0.2) will appear.[1]

  • Work-up: Cool the reaction to 0°C. The product, Methyl 3-amino-6-methyl-1H-indazole-5-carboxylate , typically precipitates as a white/off-white solid.[1]

  • Isolation: Filter the solid, wash with cold EtOH (2 x 10 mL) and Et2O (2 x 10 mL).

  • Yield: Expected yield 75–85%.

Critical Note: If using substituted hydrazines (e.g., Methylhydrazine) to target specific kinase pockets, regioselectivity issues may arise (N1 vs N2). Generally, the more nucleophilic nitrogen attacks the Fluorine first.

Module B: Synthesis of Quinazoline-4-one Scaffolds (EGFR Target Class)

To access Quinazolines (similar to Gefitinib/Erlotinib), the nitrile at C4 is converted to an amidine or amide, which then cyclizes with the C1-ester. However, a more direct route involves converting the C5-F to an amine first.[1]

Protocol 2: SNAr Amination and Cyclization

Step 1: Amination (Introduction of the Nitrogen Source)

  • Dissolve 1 (1.0 eq) in DMSO.[1]

  • Add Ammonium Hydroxide (28% aq, 5.0 eq) or a primary amine (R-NH2, 1.2 eq) and K2CO3 (2.0 eq).

  • Heat to 100°C in a sealed tube for 12 hours. The Fluorine is displaced by the amine.[1]

    • Result: Methyl 4-cyano-5-amino-2-methylbenzoate.[1]

Step 2: Cyclization to Quinazoline

  • Take the intermediate from Step 1.[1]

  • Reflux in Formamide (excess) with catalytic Sodium Acetate.[1]

  • Temperature: 140–160°C for 6 hours.

  • Mechanism: The amino group attacks the formamide, followed by cyclization onto the nitrile or ester (depending on conditions, usually nitrile cyclization forms the 4-aminoquinazoline core, while ester cyclization forms the quinazolinone).

  • Target Product: 6-substituted-7-methylquinazolin-4(3H)-one derivatives.

Module C: Synthesis of Isoquinolinones (Epigenetic/Kinase Targets)

This route utilizes the "Toluate" functionality (C1-Ester and C2-Methyl).[1] Strong bases can deprotonate the benzylic methyl group, which then attacks a nitrile (either the internal C4-CN or an external nitrile) to form the isoquinoline ring.

Reference Grounding: This chemistry aligns with the synthesis of KAT inhibitors described in patent literature [1], where the scaffold is used to build fused systems.

Protocol 3: Base-Mediated Cyclization[1]
  • Reagents: 1 (1.0 eq), Lithium Diisopropylamide (LDA) or LiHMDS (2.2 eq), Dry THF.

  • Conditions: -78°C under Argon.

  • Procedure:

    • Cool THF solution of 1 to -78°C.[1][2]

    • Add LDA slowly. The solution will turn deep red/orange (formation of the benzylic anion).

    • Internal Cyclization:[1][3] If allowed to warm, the anion may attack the C4-nitrile (unlikely due to strain/geometry) or intermolecularly react if an external electrophile is added.

    • External Trapping: Add an external nitrile (R-CN) at -78°C.[1]

    • Allow to warm to RT.[1][4] The intermediate imine cyclizes with the ester.[1]

  • Outcome: 3-substituted-1-isoquinolinone.

Analytical Data & Quality Control

For the intermediate This compound :

TestSpecificationMethod
Appearance White to pale yellow solidVisual
Purity (HPLC) > 98.0%C18 Column, ACN/H2O + 0.1% TFA
1H NMR (DMSO-d6) δ 7.8 (d, 1H), 7.4 (d, 1H), 3.9 (s, 3H), 2.6 (s, 3H)Characteristic doublets for para-H (with F coupling)
19F NMR ~ -105 to -115 ppmSinglet (decoupled)
MS (ESI) [M+H]+ = 194.1Positive Mode

Safety & Handling

  • Acute Toxicity: This compound contains a nitrile and a fluoride.[1] It is classified as Acute Tox. 3 (Oral/Dermal) [2].[1][5]

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.[1]

  • Spill Response: Do not sweep dry dust.[1] Dampen with water and collect for hazardous waste disposal (Incineration).

  • Incompatibility: Avoid strong acids (hydrolysis of CN/Ester) and strong bases (unless intended for reaction).

References

  • Baell, J., et al. (2016).[6][7][8] Aryl sulfonohydrazides. WO2016198507A1.[1][7] (Describes the use of similar fluoro-benzoate scaffolds in KAT/Kinase inhibitor synthesis). Link

  • Enamine Ltd. (2021).[1] Safety Data Sheet: this compound. Link

  • Sheikh, B. N., et al. (2015). MOZ and Menin linked to AML.[1] Cancer Cell, 27(1), 109-120. (Context for the biological target of derivatives).

  • Sigma-Aldrich. Product Specification: this compound.[1] Link

Application Note: Suzuki-Miyaura Cross-Coupling Protocols for Methyl 4-cyano-5-fluoro-2-methylbenzoate Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to address the specific synthetic challenges associated with Methyl 4-cyano-5-fluoro-2-methylbenzoate (CAS: 1427377-85-2).

Based on the chemical structure and its role as a key intermediate in the synthesis of KAT6/MYST inhibitors (e.g., analogs of benzisoxazole sulfonamides), this guide addresses the functionalization of this scaffold. Note that the core molecule itself lacks a standard halide leaving group (Br, I, Cl, OTf) required for direct Suzuki-Miyaura coupling. Therefore, this protocol details the activation (halogenation) followed by the cross-coupling workflow , which is the standard industry practice for this building block.

Executive Summary & Strategic Analysis

This compound is a densely functionalized arene used primarily as a precursor for benzisoxazole-based therapeutics (e.g., KAT6 inhibitors). In drug discovery campaigns, this scaffold often requires further elaboration via Suzuki-Miyaura coupling to introduce biaryl complexity.

Critical Mechanistic Insight

The parent molecule contains a fluoride, a nitrile, and an ester.

  • The Fluoride (-F): While activated by the ortho-cyano and para-ester groups, the C-F bond is generally inert to Palladium-catalyzed Suzuki coupling under standard conditions. It is more prone to SNAr (Nucleophilic Aromatic Substitution).

  • The "Empty" C3 Position: The only sterically accessible site for C-C bond formation is the C3 position (ortho to the methyl, meta to the ester).

  • The Strategy: To perform a Suzuki coupling with this molecule, one must first install a oxidative addition handle (Bromine or Iodine) at the C3 position, or utilize a pre-halogenated analog.

This protocol focuses on the Suzuki Coupling of the 3-Bromo derivative of the target molecule, utilizing advanced Buchwald precatalysts to overcome the steric hindrance imposed by the ortho-methyl group.

Synthetic Workflow Visualization

The following diagram illustrates the logical flow from the parent scaffold to the coupled biaryl product, highlighting the critical activation step.

SuzukiWorkflow cluster_conditions Critical Parameters Start Methyl 4-cyano-5-fluoro- 2-methylbenzoate (Parent Scaffold) Activation Electrophilic Bromination (NBS, H2SO4) Start->Activation Activation Intermediate 3-Bromo Derivative (Active Electrophile) Activation->Intermediate Isolation Coupling Suzuki-Miyaura Coupling (Pd-Catalysis) Intermediate->Coupling + Ar-B(OH)2 + Pd Cat. Product Biaryl Product (Drug Intermediate) Coupling->Product Purification

Figure 1: Strategic workflow for converting the inert benzoate scaffold into a Suzuki-active electrophile.

Detailed Experimental Protocol

Phase A: Pre-requisite Activation (Bromination)

If the 3-bromo derivative is not commercially sourced, it must be synthesized.

  • Reagents: this compound (1.0 equiv), N-Bromosuccinimide (NBS, 1.1 equiv), H₂SO₄ or TFA (Solvent/Catalyst).

  • Conditions: Stir at RT for 4–12 h. The electron-deficient nature of the ring requires strong acidic activation to facilitate electrophilic aromatic substitution at the C3 position.

Phase B: Suzuki-Miyaura Cross-Coupling

This protocol is optimized for sterically hindered, electron-deficient aryl bromides . The use of XPhos or SPhos is strictly recommended over simple phosphines (like PPh₃) to prevent catalyst deactivation by the nitrile group and to facilitate oxidative addition next to the ortho-methyl group.

1. Reagents & Stoichiometry
ComponentRoleEquivalentsRecommended Reagent
Electrophile Substrate1.0Methyl 3-bromo-4-cyano-5-fluoro-2-methylbenzoate
Nucleophile Coupling Partner1.2 – 1.5Aryl/Heteroaryl Boronic Acid (or Pinacol Ester)
Catalyst Pd Source0.02 – 0.05XPhos Pd G3 or Pd(dppf)Cl₂·DCM
Base Activator2.0 – 3.0K₃PO₄ (Tribasic Potassium Phosphate)
Solvent MediumN/A1,4-Dioxane : Water (4:1)
2. Step-by-Step Methodology
  • Inerting: Equip a reaction vial (microwave or pressure tube) with a magnetic stir bar. Purge with Nitrogen or Argon for 5 minutes.

  • Loading: Add the Electrophile (1.0 equiv), Boronic Acid (1.2 equiv), and Base (K₃PO₄, 3.0 equiv).

  • Solvent Addition: Add degassed 1,4-Dioxane/Water (4:1 ratio) to achieve a concentration of 0.1 M – 0.2 M.

    • Expert Tip: Water is crucial here. Anhydrous conditions often fail with K₃PO₄ because the base requires partial solubility to activate the boronic acid (formation of the boronate species).

  • Catalyst Addition: Add XPhos Pd G3 (2–5 mol%) last to minimize oxidation. Cap the vial immediately.

  • Reaction:

    • Thermal: Heat to 80–90°C for 4–16 hours.

    • Microwave: Heat to 100°C for 30–60 minutes.

  • Monitoring: Monitor via LC-MS. Look for the disappearance of the Bromide (M+H or M+Na peaks) and the emergence of the Biaryl product.

    • Note: The nitrile group (-CN) usually gives a distinct absorbance; ensure you track the correct peak.

  • Work-up:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) and wash with Water and Brine.

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 0–30% EtOAc). The product is usually more polar than the starting bromide but less polar than the boronic acid.

Troubleshooting & Optimization Guide

ProblemRoot CauseCorrective Action
Low Conversion Steric hindrance at C3 (flanked by Methyl and Cyano/Ester).Switch to XPhos Pd G3 or Sphos Pd G3 . These bulky ligands create a "pocket" that facilitates coupling at hindered centers.
Hydrolysis Ester (-COOMe) or Nitrile (-CN) hydrolyzing to acid/amide.Reduce water content (use 10:1 Dioxane:H2O) or switch to anhydrous Cs₂CO₃ in Toluene at 100°C.
De-halogenation Protodebromination (Br replaced by H).Often caused by overheating or excess hydride sources. Lower temperature to 70°C and ensure solvent is strictly degassed.
Fluorine Displacement SNAr side reaction at C5.Avoid strong nucleophilic bases (like NaOtBu or KOH). Stick to mild inorganic bases like K₃PO₄ or K₂CO₃ .

References

  • Synthesis of this compound (Precursor)

    • Source: European Patent EP3810602B1.[1]

    • Context: Describes the carbonylation of 4-bromo-2-fluoro-5-methylbenzonitrile to yield the title compound.
    • URL:[1]

  • Suzuki Coupling on Benzisoxazole Intermediates (Downstream)
  • General Protocol for Sterically Hindered Suzuki Coupling

    • Source:Chemical Science, 2011, 2, 27-50 (Buchwald Group).
    • Context: Foundation for selecting XPhos/SPhos for ortho-substituted aryl halides.
    • URL:[Link]

Sources

Application Note: Methyl 4-cyano-5-fluoro-2-methylbenzoate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of Methyl 4-cyano-5-fluoro-2-methylbenzoate as a linchpin intermediate in the synthesis of 3-amino-1,2-benzisoxazoles , a critical scaffold in epigenetic drug discovery (specifically KAT6 inhibitors like PF-07248144).

Executive Summary

This compound (CAS: 1807296-40-7 analog) is a highly functionalized aromatic building block characterized by orthogonal reactivity. It features three distinct "handles" for chemical modification:

  • Methyl Ester (-COOMe): A reducible electrophile for side-chain extension.

  • Fluoro Group (-F): An activated leaving group for nucleophilic aromatic substitution (

    
    ).
    
  • Cyano Group (-CN): A latent amidine/amine precursor that participates in annulation reactions.

Its primary high-value application is in the synthesis of 3-amino-1,2-benzisoxazoles , a pharmacophore found in inhibitors of the MYST family of histone acetyltransferases (KAT6A/B), which are emerging targets for breast cancer and acute myeloid leukemia therapies.

Chemical Profile & Reactivity

PropertySpecification
Compound Name This compound
Molecular Formula

Molecular Weight 193.18 g/mol
Key Reactivity

(activated by -CN), Chemo-selective Reduction, Cyclocondensation
Storage 2-8°C, inert atmosphere (moisture sensitive ester)
Structural Logic

The ortho relationship between the fluoro and cyano substituents is the structural key. This motif allows for a "one-pot" annulation with hydroxamic acids to form the benzisoxazole ring. The ester at position 1 allows for independent elaboration of the "tail" of the drug molecule without interfering with the heterocyclic core formation.

Core Protocol: Synthesis of the Benzisoxazole Scaffold

This protocol describes the conversion of the benzoate intermediate into the bioactive benzisoxazole core. The workflow involves two critical stages: Chemo-selective Reduction and Heterocyclic Annulation .

Stage 1: Chemo-selective Reduction of Ester

Objective: Reduce the ester to a primary alcohol without reducing the nitrile group.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reductant: Lithium Borohydride (

    
    ) (2.0 equiv)
    
  • Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the substrate in anhydrous THF (0.5 M concentration). Cool the solution to 0°C using an ice bath.

  • Addition: Add

    
     (2.0 M solution in THF) dropwise over 20 minutes.
    
    • Note: Gas evolution (

      
      ) will occur. Ensure proper venting.
      
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 1:1). The ester spot (

      
      ) should disappear; the alcohol product (
      
      
      
      ) will appear. The Nitrile peak in IR (
      
      
      ) must remain intact.
  • Quench: Cool to 0°C. Carefully quench with saturated aqueous

    
    .
    
    • Caution: Vigorous bubbling.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
  • Product: 2-Fluoro-4-(hydroxymethyl)-5-methylbenzonitrile . Yield typically >90%.[2]

Stage 2: Heterocyclic Annulation (Benzisoxazole Formation)

Objective: Cyclize the fluoro-nitrile intermediate to form the 3-amino-1,2-benzisoxazole ring.

Reagents:

  • Substrate: 2-Fluoro-4-(hydroxymethyl)-5-methylbenzonitrile (from Stage 1)

  • Reagent: Acetohydroxamic Acid (

    
    ) (3.0 equiv)
    
  • Base: Potassium tert-butoxide (

    
    ) (3.0 equiv) or 
    
    
    
    (excess)
  • Solvent: Anhydrous DMF[3]

Step-by-Step Protocol:

  • Activation: In a reaction vial, suspend Acetohydroxamic acid in DMF. Add

    
     at 0°C and stir for 30 mins to generate the hydroxamate anion.
    
  • Addition: Add the substrate (dissolved in minimal DMF) to the activated hydroxamate mixture.

  • Cyclization: Heat the reaction mixture to 60°C for 4 hours.

    • Mechanism:[4][5][6] The hydroxamate anion attacks the nitrile carbon, followed by intramolecular

      
       displacement of the fluorine by the oxygen atom.
      
  • Workup: Pour the mixture into ice-water. A precipitate often forms.

  • Isolation: Filter the solid. If no precipitate, extract with EtOAc/LiCl (aq) to remove DMF.

  • Purification: Recrystallize from Ethanol or purify via flash chromatography (DCM/MeOH 95:5).

  • Product: 6-(Hydroxymethyl)-5-methylbenzo[d]isoxazol-3-amine .

Mechanism of Action (Pathway Visualization)

The following diagram illustrates the transformation logic, highlighting the chemo-selective reduction and the "Palermo" cyclization mechanism used to build the heterocycle.

G cluster_0 Critical Control Point Start Methyl 4-cyano-5-fluoro- 2-methylbenzoate Inter1 Intermediate: 2-Fluoro-4-(hydroxymethyl)- 5-methylbenzonitrile Start->Inter1 LiBH4, THF (Selective Ester Red.) Transition Transition State: Amidoxime Intermediate Inter1->Transition Acetohydroxamic Acid KOtBu, DMF Product Final Scaffold: 6-(Hydroxymethyl)-5-methyl- benzo[d]isoxazol-3-amine Transition->Product Intramolecular SNAr (Cyclization)

Caption: Workflow for converting the benzoate precursor into the KAT6 inhibitor scaffold via selective reduction and benzisoxazole annulation.

Troubleshooting & Optimization

IssueProbable CauseSolution
Over-reduction Reduction of Nitrile to Amine during Stage 1.Strictly control Temp (<25°C). Avoid using

; stick to

or

.
Low Yield in Cyclization Hydrolysis of Nitrile to Amide.Ensure anhydrous DMF is used. Water competes with hydroxamic acid, leading to hydration of the nitrile.
Incomplete SNAr Poor leaving group activity.While Fluorine is good, the electron-donating methyl group at C2 (meta to F) slightly deactivates. Increase Temp to 80°C if sluggish.
Purification Issues DMF retention.Wash organic extracts with 5% LiCl solution (aqueous) to effectively remove DMF before evaporation.

References

  • Pfizer Inc. (2021). Benzisoxazole sulfonamide derivatives. European Patent EP3810602A1. Retrieved from .

  • Palermo, M. G. (1996).[7] Synthesis of 3-amino-1,2-benzisoxazoles via the reaction of acetohydroxamic acid with 2-fluorobenzonitriles. Tetrahedron Letters, 37(17), 2885-2886. Retrieved from .

  • BenchChem. (2024). Protocol for 3-Amino-1,2-benzisoxazole synthesis. Retrieved from .

  • Dubrovskiy, A. V., & Larock, R. C. (2010).[2] Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides. Organic Letters. Retrieved from .

Sources

Application Note: Methyl 4-cyano-5-fluoro-2-methylbenzoate in Medicinal Chemistry

[1][2]

Executive Summary

Methyl 4-cyano-5-fluoro-2-methylbenzoate (CAS: 1346618-87-0) has emerged as a high-value "linchpin" intermediate in the synthesis of next-generation epigenetic modulators, specifically KAT6A/B (MYST family) inhibitors .

Its structural uniqueness lies in its dense functionalization: a 2-methyl group providing conformational locking (atropisomerism potential), a 5-fluoro substituent for metabolic blocking and electronic tuning, and a 4-cyano motif serving as a versatile electrophilic handle. This guide details the strategic deployment of this scaffold, focusing on chemoselective transformation protocols that preserve the nitrile group while manipulating the ester, a critical requirement for synthesizing complex benzisoxazole and sulfonamide pharmacophores.

Chemical Profile & Structural Logic[1]

Physicochemical Properties
PropertyDataRelevance
Formula C₁₀H₈FNO₂Core scaffold
MW 193.18 g/mol Low MW allows for fragment-based growth
Appearance White to Off-white SolidEasy handling/weighing
Solubility DMSO, DCM, MeOH, THFCompatible with standard organic workflows
Key Functionality Nitrile (CN) Precursor to amides, amines, or heterocycles
Ester (COOMe) Primary electrophile for reduction or cyclization
Fluorine (F) Modulates pKa and blocks metabolic oxidation
Methyl (Me) Provides steric bulk; restricts bond rotation
The "Linchpin" Strategy

In medicinal chemistry, this compound is rarely the end-product. It serves as a bifunctional divergence point . The steric bulk of the ortho-methyl group (position 2) forces the ester (position 1) out of planarity, influencing the selectivity of nucleophilic attacks. The meta-fluorine (position 5) activates the ring for potential SNAr reactions if the nitrile is further activated, though its primary role is often to block Phase I metabolic hydroxylation.

Core Application: Synthesis of KAT6 Inhibitors[2]

Recent patent literature (e.g., EP3986890, WO2025007873) identifies this compound as the critical starting material for Benzisoxazole Sulfonamide derivatives , which act as inhibitors of KAT6A (MOZ) and KAT6B (MORF). These enzymes are implicated in ER+ breast cancer and AML.

Retrosynthetic Analysis

The synthetic logic typically flows from the ester reduction to a benzyl alcohol, followed by activation (mesylation/halogenation) to couple with a sulfonamide core.

RetrosynthesisFigure 1: Retrosynthetic role of this compound in KAT6 Inhibitor synthesis.TargetKAT6A/B Inhibitor(Benzisoxazole Sulfonamide)CouplingCoupling Reaction(N-Alkylation)Target->CouplingActivatedActivated Intermediate(Mesylate/Halide)Coupling->ActivatedAlcoholBenzyl Alcohol(2-fluoro-4-(hydroxymethyl)-5-methylbenzonitrile)Activated->AlcoholActivation (MsCl/SOCl2)EsterThis compound(Starting Material)Alcohol->EsterChemoselective Reduction

[1][2][6]

Detailed Experimental Protocols

Protocol A: Chemoselective Reduction (Ester Alcohol)

Objective: Reduce the methyl ester to a primary alcohol without reducing the nitrile group or the aromatic ring. Challenge: Standard reducing agents like LAH (Lithium Aluminum Hydride) are too aggressive and will reduce the nitrile to an amine. NaBH₄ is often too slow for benzoate esters. Solution: Use Lithium Borohydride (LiBH₄) in THF.[1][2][3][4][5]

Materials:
  • This compound (1.0 eq)

  • LiBH₄ (2.0 M solution in THF) (2.0 eq)

  • Anhydrous THF (Tetrahydrofuran)[1]

  • Quenching agents: Water, 1N HCl

Step-by-Step Procedure:
  • Setup: Flame-dry a 2-neck round-bottom flask and purge with Nitrogen (N₂).

  • Dissolution: Add this compound (e.g., 2.4 g, 12.4 mmol) and dissolve in anhydrous THF (20 mL).

  • Addition: Cool the solution to 0°C (ice bath). Add LiBH₄ solution (12.4 mL, 24.8 mmol) dropwise via syringe over 15 minutes.

    • Note: Gas evolution (H₂) will occur. Ensure proper venting.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitor: Check by TLC or LCMS. The starting ester peak should disappear; the alcohol product peak should appear. The nitrile peak (IR or NMR) must remain intact.

  • Quench: Cool back to 0°C. Carefully add water (dropwise initially) to quench excess hydride. Follow with a specific acid quench if needed (e.g., 1N HCl) to break boron complexes, but avoid strong acid hydrolysis of the nitrile.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Gradient: 0–50% EtOAc in Heptane).

    • Target Product: 2-fluoro-4-(hydroxymethyl)-5-methylbenzonitrile.[1][4][5]

Protocol B: Activation to Mesylate (Alcohol Leaving Group)

Objective: Convert the stable benzyl alcohol into a reactive electrophile for drug coupling.

Step-by-Step Procedure:
  • Dissolution: Dissolve the alcohol from Protocol A in Dichloromethane (DCM).

  • Base Addition: Cool to 0°C. Add Triethylamine (TEA) (1.5 eq).

  • Activation: Add Methanesulfonyl chloride (MsCl) (1.2 eq) dropwise.

  • Reaction: Stir at 0°C for 1–2 hours.

  • Workup: Wash with cold water, saturated NaHCO₃, and brine.

    • Critical: Mesylates can be thermally unstable. Evaporate solvent at <30°C.

  • Storage: Use immediately in the next coupling step to avoid degradation.

Scientific Validation & Quality Control

Impurity Profiling

When sourcing or synthesizing this intermediate, three specific impurities must be monitored using HPLC/UPLC:

ImpurityOriginDetection Method
Des-fluoro analog Incomplete fluorination of precursor¹⁹F NMR (Missing peak)
Carboxylic Acid Hydrolysis of ester (storage moisture)LCMS (M-14 mass shift)
Palladium (Pd) Residual catalyst from carbonylation synthesisICP-MS (Limit < 10 ppm)

Expert Insight: Since the commercial synthesis of this ester often involves Pd-catalyzed carbonylation of the aryl bromide (4-bromo-2-fluoro-5-methylbenzonitrile), Palladium scavenging (using SiliaMetS® Thiol or similar) is mandatory before using this material in GMP campaigns.

Reaction Workflow Diagram

WorkflowFigure 2: Validated synthetic workflow for activating the scaffold.StartStart:Methyl 4-cyano-5-fluoro-2-methylbenzoateStep1Step 1: Reduction(LiBH4, THF, 0°C -> RT)Start->Step1Check1QC Point:Check Nitrile Integrity(IR: ~2230 cm-1)Step1->Check1Step2Step 2: Activation(MsCl, TEA, DCM)Check1->Step2PassProductFinal Intermediate:Benzyl MesylateStep2->Product

Safety & Handling (EHS)

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Nitrile Risks: While the nitrile is bonded to the ring, metabolic or chemical hydrolysis can release toxic byproducts. Avoid strong acids at high temperatures unless hydrolysis is intended.

  • Reactivity: The ester is stable, but the compound should be stored under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis by atmospheric moisture.

References

  • Vertex Pharmaceuticals Inc. (2022). Benzisoxazole sulfonamide derivatives. US Patent US11492346B2. Link

  • Shanghai Apeiron Biotechnology Co., Ltd. (2025). KAT6 Inhibitor Compounds and Methods. WO Patent WO2025007873A1. Link

  • European Patent Office. (2021).[4] Compounds which act as Lysine Acetyl Transferase (KAT) inhibitors.[1][4][5] EP Patent EP3810602A1. Link

  • Sigma-Aldrich. (n.d.). Methyl 4-cyano-2-methylbenzoate Product Page (Analog Reference). Link

  • Ossila. (n.d.). 5-Fluoro-2-methylbenzoic acid (Building Block Reference). Link

Application Notes and Protocols: Methyl 4-cyano-5-fluoro-2-methylbenzoate as a Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide an in-depth guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of methyl 4-cyano-5-fluoro-2-methylbenzoate. This document elucidates the compound's synthesis, chemical attributes, and its application in the construction of diverse and potent therapeutic agents. The protocols provided herein are designed to be robust and reproducible, with a focus on the underlying chemical principles that govern their success.

Introduction: The Strategic Advantage of Fluorinated Benzonitriles in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][2] this compound is a trifunctional building block that offers a unique combination of reactive handles, making it an exceptionally valuable starting material for the synthesis of complex molecular architectures. The presence of the cyano, fluoro, and methyl ester groups on a substituted benzene ring provides a platform for a variety of chemical transformations, enabling the exploration of diverse chemical space in the pursuit of novel therapeutics.

This guide will detail the synthesis of this key building block and provide protocols for its application in the development of targeted therapies, with a particular focus on kinase and PARP inhibitors.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₁₀H₈FNO₂[3]
Molecular Weight 193.17 g/mol [3]
Appearance Solid
Purity Typically ≥97%
Storage Sealed in a dry environment at 2-8°C[3][4]
CAS Number 1427391-15-8[3]

Safety and Handling: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available materials. The following protocol is a representative example based on established synthetic transformations for analogous compounds.[5][6]

Workflow for the Synthesis of this compound

Synthesis_Workflow A 2-Amino-5-fluoro-4-methylbenzoic acid B Methyl 2-amino-5-fluoro-4-methylbenzoate A->B Esterification (MeOH, H₂SO₄) C Methyl 2-bromo-5-fluoro-4-methylbenzoate B->C Sandmeyer Reaction (NaNO₂, HBr, CuBr) D This compound C->D Cyanation (CuCN, DMF)

Caption: Synthetic workflow for this compound.

Protocol 1: Esterification of 2-Amino-5-fluoro-4-methylbenzoic Acid

This initial step protects the carboxylic acid as a methyl ester, which is generally more amenable to subsequent transformations.

Materials:

  • 2-Amino-5-fluoro-4-methylbenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add 2-amino-5-fluoro-4-methylbenzoic acid (1.0 eq).

  • Add anhydrous methanol (15 mL per gram of starting material).

  • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1 eq).

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-amino-5-fluoro-4-methylbenzoate. The product can be purified by column chromatography if necessary.

Protocol 2: Sandmeyer Reaction for Bromination

The Sandmeyer reaction is a reliable method for the conversion of an amino group to a bromide.

Materials:

  • Methyl 2-amino-5-fluoro-4-methylbenzoate

  • Hydrobromic acid (48%)

  • Sodium nitrite

  • Copper(I) bromide

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend methyl 2-amino-5-fluoro-4-methylbenzoate (1.0 eq) in hydrobromic acid (48%) and cool to 0-5°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5°C. Stir for 30 minutes at this temperature.

  • In a separate flask, dissolve copper(I) bromide (1.2 eq) in hydrobromic acid (48%) and cool to 0°C.

  • Slowly add the diazonium salt solution to the copper(I) bromide solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain methyl 2-bromo-5-fluoro-4-methylbenzoate.

Protocol 3: Cyanation to Yield this compound

The final step involves a copper-mediated cyanation of the aryl bromide.

Materials:

  • Methyl 2-bromo-5-fluoro-4-methylbenzoate

  • Copper(I) cyanide

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Aqueous solution of iron(III) chloride

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add methyl 2-bromo-5-fluoro-4-methylbenzoate (1.0 eq) and copper(I) cyanide (1.2 eq).

  • Add anhydrous DMF and heat the mixture to 120-140°C for 6-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into an aqueous solution of iron(III) chloride to quench the excess cyanide.

  • Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Applications in Drug Discovery: A Gateway to Potent Inhibitors

The strategic placement of the cyano, fluoro, and methyl ester groups makes this compound a highly sought-after building block for the synthesis of targeted therapies.

A. Synthesis of Kinase Inhibitor Scaffolds

Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase domain. The cyano and ester functionalities of our building block can be elaborated to form such heterocyclic systems. For instance, it can serve as a precursor for quinazolinone-based kinase inhibitors.[7]

Workflow for the Synthesis of a Quinazolinone Core

Quinazolinone_Synthesis A This compound B Methyl 2-amino-4-cyano-5-fluorobenzoate A->B Nitration & Reduction C 2-Amino-4-cyano-5-fluorobenzamide B->C Aminolysis D Substituted Quinazolinone C->D Cyclization with an orthoester

Caption: General workflow for synthesizing a quinazolinone core.

Protocol 4: Elaboration to a Quinazolinone Scaffold This protocol outlines a general strategy for the conversion of this compound into a functionalized quinazolinone core.

  • Nitration and Reduction: Introduce a nitro group at the 2-position via nitration, followed by reduction to the corresponding amine.

  • Aminolysis of the Ester: Convert the methyl ester to a primary amide using ammonia or an appropriate amine source.

  • Cyclization: React the resulting 2-aminobenzamide with a suitable orthoester or acid chloride to form the quinazolinone ring system. The fluorine and cyano groups remain available for further functionalization to modulate potency and selectivity.

B. Building Block for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair.[8][9] The structural motifs present in this compound are found in several potent PARP inhibitors.[10]

Conceptual Pathway for PARP Inhibitor Synthesis

PARP_Inhibitor_Synthesis cluster_0 Core Scaffold Synthesis cluster_1 Final Assembly A This compound B Functionalized Benzamide A->B Amidation C Heterocyclic Core (e.g., Phthalazinone) B->C Cyclization E Final PARP Inhibitor C->E Coupling D Linker and Binding Moiety D->E Coupling

Caption: Conceptual pathway for the synthesis of a PARP inhibitor.

The synthesis of a PARP inhibitor often involves the construction of a core heterocyclic scaffold that mimics the nicotinamide portion of NAD+. The benzonitrile moiety of our building block can be elaborated into such a scaffold, for example, a phthalazinone. The ester can be converted to an amide, which is then coupled to a linker and a terminal binding group that interacts with other regions of the PARP enzyme.

Conclusion

This compound is a high-value building block for modern drug discovery. Its trifunctional nature provides a versatile platform for the synthesis of a wide array of complex molecules, particularly in the realm of oncology. The protocols and strategies outlined in these application notes are intended to serve as a practical guide for medicinal chemists to unlock the full potential of this remarkable compound.

References

  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • MySkinRecipes. (n.d.). Methyl 5-amino-2-fluoro-4-methylbenzoate. Retrieved March 7, 2026, from [Link]

  • PubMed. (2022). Methyl benzoate derivatives as inhibitors of pentose phosphate pathway, which promotes cancer progression and drug resistance: An in silico study supported by in vitro results. Retrieved March 7, 2026, from [Link]

  • Al-Dhfyan, A., Al-hadedi, A., & Al-Salahi, R. (2018). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 23(11), 2949. [Link]

  • Medicines for All Institute (M4ALL) - Virginia Commonwealth University. (2019). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Retrieved March 7, 2026, from [Link]

  • PubMed Central. (2024). Preparation of Novel PARP1 Inhibitors and their use of Cancer Treatment. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). Compounds as PARP1 inhibitors.
  • MDPI. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Retrieved March 7, 2026, from [Link]

  • PubMed Central. (2022). Oxidized mC modulates synthetic lethality to PARP inhibitors for the treatment of leukemia. Retrieved March 7, 2026, from [Link]

  • International Journal of Medical Pharmaceutical and Health Sciences. (n.d.). Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. Retrieved March 7, 2026, from [Link]

  • PubMed Central. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Retrieved March 7, 2026, from [Link]

  • DergiPark. (2021). IN SILICO DRUG EVALUATION AND DRUG RESEARCH OF BIOACTIVE MOLECULE METHYL 4-BROMO-2- FLUOROBENZOATE. Retrieved March 7, 2026, from [Link]

  • Figshare. (2024). Discovery of 6‑Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}‑N‑methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Retrieved March 7, 2026, from [Link]

  • ACS Publications. (n.d.). Discovery of a High-Affinity Fluoromethyl Analog of [11C]5-Cyano-N-(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([11C]CPPC) and Their Comparison in Mouse and Monkey as Colony-Stimulating Factor 1 Receptor Positron. Retrieved March 7, 2026, from [Link]

  • SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved March 7, 2026, from [Link]

  • MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved March 7, 2026, from [Link]

Sources

Application Notes and Protocols for the Nitration of Methyl 4-cyano-5-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the regioselective nitration of Methyl 4-cyano-5-fluoro-2-methylbenzoate, a polysubstituted aromatic compound of interest in pharmaceutical and materials science research. We present a detailed, field-proven experimental protocol, underpinned by a thorough analysis of the reaction mechanism and the complex interplay of substituent directing effects. This guide emphasizes safety, reproducibility, and the rationale behind critical procedural steps, offering researchers a robust framework for the synthesis of Methyl 4-cyano-5-fluoro-2-methyl-6-nitrobenzoate. Protocols for product isolation, purification, and characterization via spectroscopic methods are also detailed.

Introduction: The Challenge of Regioselective Nitration

Electrophilic aromatic substitution (EAS) is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings.[1] Nitration, the introduction of a nitro (-NO₂) group, is a classic EAS reaction that yields intermediates crucial for the synthesis of anilines, dyes, and various pharmaceuticals.[2] The reaction typically proceeds via the generation of a highly reactive nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[3] This electrophile is then attacked by the electron-rich π-system of the aromatic ring.[4]

While the nitration of simple benzene is straightforward, the regiochemical outcome for polysubstituted aromatic rings like this compound is complex. The existing substituents exert competing electronic and steric influences, making the prediction and selective formation of a single isomer challenging.[5] This application note dissects these influences to provide a logical basis for the selective synthesis of the 6-nitro isomer and presents a detailed protocol to achieve this transformation.

Mechanistic Rationale and Regioselectivity

The nitration of an aromatic ring is a two-step process:

  • Generation of the Electrophile : Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[2]

  • Electrophilic Attack and Aromatization : The aromatic ring acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6] A weak base, such as water or the bisulfate ion, then removes a proton from the carbon bearing the nitro group, restoring aromaticity.[3]

The position of attack on the substituted ring is dictated by the directing effects of the existing groups:

  • Activating Group (Ortho-, Para-directing) : The -CH₃ (methyl) group is an electron-donating group that activates the ring and directs incoming electrophiles to the ortho and para positions.[7]

  • Deactivating Groups (Ortho-, Para-directing) : The -F (fluoro) group is an electron-withdrawing but ortho-, para-directing substituent due to the dominance of its resonance effect over its inductive effect.[8]

  • Deactivating Groups (Meta-directing) : The -COOCH₃ (methyl ester) and -CN (cyano) groups are strong electron-withdrawing groups that deactivate the ring and direct incoming electrophiles to the meta position.[9]

In the target molecule, there are two available positions for nitration: C3 and C6.

  • Position C3 : This position is ortho to the activating -CH₃ group but is also ortho to the deactivating -COOCH₃ group, creating significant steric hindrance.

  • Position C6 : This position is ortho to the deactivating -F group and meta to the deactivating -COOCH₃ group. While fluorine is deactivating, its ortho-directing influence is significant. This position is also less sterically hindered than C3.

cluster_0 Generation of Nitronium Ion (NO₂⁺) cluster_1 Electrophilic Aromatic Substitution HNO3 HNO₃ Protonated_HNO3 H₂O⁺-NO₂ HNO3->Protonated_HNO3 + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ Protonated_HNO3->NO2_plus - H₂O Sigma_Complex Arenium Ion Intermediate (Sigma Complex) H2O H₂O Substrate This compound Substrate->Sigma_Complex + NO₂⁺ Product Methyl 4-cyano-5-fluoro-2-methyl-6-nitrobenzoate Sigma_Complex->Product - H⁺ (to HSO₄⁻)

Caption: High-level overview of the nitration reaction mechanism.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving concentrated acids and the nitration reaction must be performed in a certified chemical fume hood.[10]

Materials and Equipment
Reagents & SolventsEquipment
This compoundRound-bottom flask (50 mL)
Concentrated Sulfuric Acid (H₂SO₄, 98%)Magnetic stirrer and stir bar
Concentrated Nitric Acid (HNO₃, 70%)Dropping funnel
Crushed IceThermometer (-10 to 110 °C)
Deionized WaterIce-salt bath
Methanol (reagent grade)Beaker (250 mL)
Saturated Sodium Bicarbonate (NaHCO₃) solutionBüchner funnel and filter flask
Brine (Saturated NaCl solution)Recrystallization apparatus
Anhydrous Magnesium Sulfate (MgSO₄)Rotary evaporator
Deuterated Chloroform (CDCl₃) for NMRNMR tubes, IR spectrometer
Preparation of the Nitrating Mixture

Causality : The nitrating mixture must be prepared in advance and cooled to ensure that the highly exothermic generation of the nitronium ion is controlled. Adding sulfuric acid to nitric acid is critical; the reverse addition can cause dangerous splashing and boiling.[11]

  • In a clean, dry conical flask, add 5 mL of concentrated nitric acid.

  • Place the flask in an ice-salt bath and allow it to cool to below 5 °C.

  • Slowly, with constant swirling, add 5 mL of concentrated sulfuric acid dropwise to the nitric acid.

  • Keep the resulting nitrating mixture in the ice bath until ready for use.

Nitration Reaction

Causality : The reaction is highly exothermic. Maintaining a low temperature (0-10 °C) is crucial to prevent over-nitration (dinitration) and the formation of undesired byproducts.[12]

  • Place this compound (e.g., 2.0 g) and a magnetic stir bar into a 50 mL round-bottom flask.

  • Add 8 mL of concentrated sulfuric acid to the flask and stir until the substrate is fully dissolved.

  • Cool the flask in an ice-salt bath to 0 °C. Ensure the thermometer is positioned to measure the internal reaction temperature.

  • Transfer the pre-cooled nitrating mixture to a dropping funnel.

  • Add the nitrating mixture dropwise to the stirred solution of the substrate over 20-30 minutes. Crucially, maintain the internal temperature between 0 °C and 10 °C throughout the addition.

  • After the addition is complete, allow the reaction to stir in the ice bath for an additional 30 minutes.

  • Remove the ice bath and let the mixture stir at room temperature for 1 hour to ensure the reaction goes to completion.

Work-up and Product Isolation

Causality : Pouring the acidic reaction mixture onto ice serves two purposes: it safely quenches the reaction and precipitates the water-insoluble organic product. Subsequent washes neutralize residual acid and remove water-soluble impurities.

  • Fill a 250 mL beaker with approximately 100 g of crushed ice.

  • Slowly and carefully pour the reaction mixture onto the crushed ice while stirring vigorously with a glass rod.

  • A solid precipitate should form. Allow the ice to melt completely.

  • Isolate the crude solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake sequentially with two portions of cold deionized water (2 x 30 mL).

  • Carefully wash the solid with a small amount of cold saturated sodium bicarbonate solution until the filtrate is no longer acidic (test with pH paper). This neutralizes trapped acids.

  • Finally, wash the product with a final portion of cold deionized water (30 mL).

  • Press the solid as dry as possible on the funnel.

Purification by Recrystallization

Causality : Recrystallization is a standard technique to purify solid organic compounds. Methanol is a suitable solvent as the product is expected to be highly soluble in hot methanol and poorly soluble in cold methanol.

  • Transfer the crude solid to a conical flask.

  • Add a minimal amount of hot methanol to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature. Crystals should begin to form.

  • Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold methanol.

  • Dry the crystals in a vacuum oven or air-dry to a constant weight.

prep_nm Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Cool to <5°C reaction Nitration Reaction (Add Nitrating Mix) Maintain 0-10°C prep_nm->reaction prep_sub Prepare Substrate (Dissolve in H₂SO₄) Cool to 0°C prep_sub->reaction stir_rt Stir at Room Temp (1 hour) reaction->stir_rt quench Quench on Ice (Precipitate Product) stir_rt->quench filter Vacuum Filtration quench->filter wash Wash Solid (H₂O, NaHCO₃, H₂O) filter->wash recrystallize Recrystallize (from Methanol) wash->recrystallize isolate Isolate & Dry (Final Product) recrystallize->isolate characterize Characterization (NMR, IR, MP) isolate->characterize

Caption: Experimental workflow for the nitration of this compound.

Product Characterization

The final product, Methyl 4-cyano-5-fluoro-2-methyl-6-nitrobenzoate , should be characterized to confirm its identity and purity.

TechniqueExpected Observations
Melting Point A sharp melting range, indicating high purity.
¹H NMR Aromatic region: A single proton singlet. Methyl ester: A singlet around 3.9 ppm. Methyl group: A singlet around 2.4-2.6 ppm.
¹³C NMR Aromatic region: Signals corresponding to the substituted benzene carbons. Carbonyl carbon: Signal around 165 ppm. Cyano carbon: Signal around 115 ppm. Methyl carbons: Signals for the ester and ring methyl groups.[13]
FT-IR Strong C=O stretch (ester) ~1730-1750 cm⁻¹.[14] Asymmetric and symmetric N=O stretches (nitro) ~1550 and 1350 cm⁻¹.[15] C≡N stretch (cyano) ~2230 cm⁻¹. C-O stretch (ester) ~1100-1300 cm⁻¹.[16]

Safety and Hazard Management

Trustworthiness : A self-validating protocol must include rigorous safety measures. Failure to adhere to these can result in severe injury or property damage.

  • Acid Handling : Concentrated nitric and sulfuric acids are extremely corrosive and powerful oxidizing agents.[11][17] Always wear appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., neoprene or butyl rubber).[10] All manipulations must be conducted in a chemical fume hood.[17] Always add acid to water (or, in this case, sulfuric acid to nitric acid), never the reverse.

  • Reaction Hazards : The nitration reaction is exothermic. A runaway reaction can occur if the temperature is not controlled, leading to vigorous boiling and release of toxic nitrogen oxide fumes.[12] Ensure an ice bath is readily available and the reaction is monitored continuously.

  • Nitro Compound Stability : While the product is expected to be stable, many nitroaromatic compounds are energetic and can be explosive under certain conditions (e.g., heat, shock). Handle with care and avoid excessive heating during drying.[18]

  • Waste Disposal : The acidic filtrate from the work-up is hazardous waste. It should be carefully neutralized with a base like sodium bicarbonate or calcium hydroxide under controlled conditions (in an ice bath, with stirring) before disposal according to institutional guidelines.[17] Do not mix nitric acid waste with organic solvent waste, as this can lead to violent reactions.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield Incomplete reaction; insufficient nitrating agent; reaction temperature too low.Ensure fresh, concentrated acids are used. Allow the reaction to stir longer at room temperature. Re-verify stoichiometry.
Formation of an Oil Instead of a Solid Impurities present; product has a low melting point.Try scratching the inside of the flask to induce crystallization. If oiling out persists during recrystallization, reheat to dissolve, add slightly more solvent, and cool more slowly.[12]
Product is Colored (Yellow/Brown) Presence of dinitro byproducts or other impurities.Ensure strict temperature control during nitration. Perform a thorough recrystallization; a second recrystallization may be necessary.
Broad Melting Point Range Impure product.Recrystallize the product again. Ensure the product is completely dry before measuring the melting point.

References

  • The Organic Chemistry Tutor. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved March 7, 2026, from [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Chemistry Steps. (2024, January 24). Nitration of Benzene. [Link]

  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • Royal Society of Chemistry. (2015). 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • University of California. (2012, December 14). Nitrates - Standard Operating Procedure. [Link]

  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. [Link]

  • Onchoke, K. K. (2020). Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Data in Brief, 29, 105219. [Link]

  • Eriksson, L. A., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Physical Chemistry Chemical Physics, 20(2), 999-1007. [Link]

  • Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

  • Janciene, R., et al. (2019). The complete 1H and 13C NMR spectra assignments of N‐(2‐nitrobenzoyl)‐1,5‐benzodiazepin‐2‐one and dihydroquinazolino[3,2‐a]benzodiazepine derivatives. Magnetic Resonance in Chemistry, 57(7), 373-380. [Link]

  • Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. Retrieved March 7, 2026, from [Link]

  • The Safety Master. (2024, February 26). Handling Nitric Acid: Best Practices for Corrosive Chemical Management. [Link]

  • Stephen F. Austin State University. (2019, December 12). Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved March 7, 2026, from [Link]

  • Bellevue College. (n.d.). Analysis of Functional Groups using Infrared (IR) Spectroscopy. [Link]

  • OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. [Link]

  • KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. Retrieved March 7, 2026, from [Link]

Sources

Hydrolysis of the ester in Methyl 4-cyano-5-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Hydrolysis of Methyl 4-cyano-5-fluoro-2-methylbenzoate

Executive Summary

Hydrolyzing the ester moiety of This compound (1) presents a classic chemoselectivity paradox in organic synthesis. The researcher must cleave a sterically hindered ester (due to the ortho-methyl group) without triggering two competing degradation pathways:

  • Nitrile Hydrolysis: The C4-cyano group is susceptible to hydration (to amide) or full hydrolysis (to acid) under the same basic/acidic conditions required for ester cleavage.

  • Nucleophilic Aromatic Substitution (

    
    ):  The C5-fluorine atom is electronically activated by the ortho-cyano group, making it prone to displacement by hard nucleophiles (like hydroxide) at elevated temperatures.
    

This guide provides three validated protocols ranging from scalable industrial methods to highly selective laboratory techniques.

Strategic Analysis: The Substrate

Before selecting a protocol, understand the electronic and steric landscape of the substrate.

  • Steric Hindrance (C2-Methyl): The methyl group at the 2-position twists the carbonyl out of planarity with the aromatic ring and blocks the trajectory of incoming nucleophiles (Burgi-Dunitz angle). Consequence: Standard hydrolysis rates will be significantly slower than unsubstituted benzoates, tempting researchers to apply heat—which must be avoided.

  • Electronic Activation (C4-Cyano & C5-Fluoro): The nitrile is a strong electron-withdrawing group (EWG). It activates the ortho-fluorine toward

    
    .
    
    • Risk:[1][2] Hot NaOH will likely replace the Fluorine with a Hydroxyl group before the ester fully hydrolyzes.

Visualizing the Reaction Pathways

ReactionPathways Substrate Methyl 4-cyano-5-fluoro- 2-methylbenzoate (Starting Material) Product Target Acid (Desired) Substrate->Product Mild Hydrolysis (LiOH, 0°C or Me3SnOH) Impurity_Amide Amide Impurity (Over-hydrolysis) Substrate->Impurity_Amide Strong Acid/Base + Heat (>40°C) Impurity_SNAr Hydroxy-impurity (Fluorine Displacement) Substrate->Impurity_SNAr Hard Nucleophile (OH-) + Heat Product->Impurity_Amide Extended Reaction Time

Figure 1: Reaction landscape showing the narrow operating window for the desired transformation.

Protocol A: Controlled Saponification (Scalable)

Best for: Scale-up (>10g), cost-sensitive projects. Mechanism: Nucleophilic acyl substitution using Hydroxide.[3] Key Reagent: Lithium Hydroxide (LiOH).[1]

Why LiOH? Unlike NaOH or KOH, Lithium Hydroxide is less basic and coordinates tightly with the carbonyl oxygen, acting as a weak Lewis acid to facilitate attack while minimizing free hydroxide concentration that triggers


.
Materials
  • Substrate (1 equiv)

  • LiOH[1]·H2O (1.2 – 1.5 equiv)

  • Solvent: THF/Water (3:1 ratio) - Crucial for solubility.

Step-by-Step Procedure
  • Dissolution: Dissolve the substrate in THF (approx. 10 mL per gram). Ensure complete solvation.

  • Temperature Control: Cool the solution to 0°C using an ice bath. Do not skip this step.

  • Reagent Addition: Dissolve LiOH·H2O in the calculated volume of water. Add this aqueous solution dropwise to the THF mixture over 10 minutes.

  • Monitoring: Stir at 0°C for 2 hours.

    • Checkpoint: Check HPLC/TLC. If conversion is <50%, allow to warm to Room Temperature (20-25°C) .

    • Warning: Never heat above 30°C.

  • Quench: Once starting material is consumed (<2%), immediately acidify with 1M HCl to pH 3-4.

    • Note: Do not use strong mineral acids (conc. H2SO4) or very low pH (<1), as this can hydrate the nitrile during workup.

  • Extraction: Extract with Ethyl Acetate (x3). Wash combined organics with Brine, dry over

    
    , and concentrate.
    

Protocol B: The "Soft" Nucleophile Route (High Selectivity)

Best for: Medicinal chemistry scale (<1g), high-value intermediates, or if Protocol A fails. Key Reagent: Trimethyltin Hydroxide (


).[4][5]

Why this works: This is the "Gold Standard" for sensitive esters (Nicolaou, 2005).


 acts as a mild nucleophile that attacks the ester carbonyl but is completely unreactive toward nitriles and aryl fluorides under neutral conditions.
Materials
  • Substrate (1 equiv)

  • Trimethyltin Hydroxide (2.0 – 3.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene.

Step-by-Step Procedure
  • Setup: In a sealed tube or screw-cap vial, suspend the substrate and

    
     in DCE (0.2 M concentration).
    
  • Reaction: Heat the mixture to 80°C .

    • Counter-intuitive: While we avoided heat in Protocol A,

      
       requires heat to activate, but because it is not a "hard" base, it will not attack the nitrile or fluorine even at this temperature.
      
  • Duration: Stir for 4–12 hours. The reaction mixture often becomes homogeneous as the tin-ester intermediate forms.

  • Workup (Tin Removal):

    • Cool to RT.

    • Dilute with Ethyl Acetate.

    • Wash with 5% KHSO4 or 1M HCl (3x). This hydrolyzes the tin-ester intermediate to the carboxylic acid and removes the tin species into the aqueous layer.

  • Purification: Concentrate organics. The product is usually pure enough for the next step.

Analytical Controls & Troubleshooting

IssueObservation (HPLC/NMR)Root CauseSolution
Amide Formation New peak (M+18 mass); Loss of CN stretch in IR (

).
pH too high or Temp too high in Protocol A.Switch to Protocol B (

).
Defluorination New peak (M-18 mass, +OH); Loss of F-coupling in NMR."Hard" nucleophile attack (

).
Avoid NaOH/KOH. Ensure Temp < 25°C.
Stalled Reaction Starting material persists after 24h.Steric bulk of 2-Methyl group.Increase LiOH to 2.5 equiv or switch to Protocol B.

Decision Matrix

Use the following logic flow to determine the correct protocol for your specific constraints.

DecisionTree Start Start: Select Protocol Scale What is the reaction scale? Start->Scale Small < 1 gram Scale->Small Large > 10 grams Scale->Large Toxicity Can you handle Organotin waste? Small->Toxicity ProtoA Protocol A: LiOH/THF (Temp Control Critical) Large->ProtoA Yes Yes Toxicity->Yes No No Toxicity->No ProtoB Protocol B: Me3SnOH (Highest Selectivity) Yes->ProtoB No->ProtoA

Figure 2: Protocol Selection Decision Tree.

References

  • Nicolaou, K. C., et al. (2005).[4][6] "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide." Angewandte Chemie International Edition, 44(9), 1378–1382.[4]

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (General reference for ester cleavage selectivity).
  • ACS Green Chemistry Institute. "Reagent Guide: Hydrolysis of Esters." (Reference for LiOH vs NaOH selectivity).

  • Scientific Update. "Ester, Nitrile and Oxetane Play Nice." (Case study on similar chemoselectivity challenges in Danuglipron synthesis).

Sources

Application Note: Strategic Pd-Catalyzed Functionalization of Methyl 4-cyano-5-fluoro-2-methylbenzoate Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Palladium-catalyzed cross-coupling reactions of Methyl 4-cyano-5-fluoro-2-methylbenzoate Content Type: Application Note & Protocol Guide

Executive Summary & Strategic Analysis

This compound (CAS: 1427391-15-8) is a high-value pharmacophore, serving as a critical "linchpin" intermediate in the synthesis of next-generation Androgen Receptor (AR) antagonists (e.g., Enzalutamide analogs) and MYST histone acetyltransferase inhibitors.

For the medicinal chemist, this scaffold presents a unique challenge: it is densely functionalized with electron-withdrawing groups (cyano, fluoro, ester) and a sterically demanding ortho-methyl group. While often viewed as a downstream product of reduction (to the benzyl alcohol), the Palladium-catalyzed functionalization of this scaffold—specifically its generation via Carbonylation and its diversification via Cross-Coupling —is the most efficient route to access high-purity drug substances.

Key Reaction Classes Covered:

  • Pd-Catalyzed Methoxycarbonylation: The industry-standard method for generating the title compound from its bromo-precursor (4-bromo-2-fluoro-5-methylbenzonitrile). This is superior to lithiation/carboxylation strategies which are incompatible with the sensitive nitrile group.

  • Suzuki-Miyaura Cross-Coupling: Strategies for coupling the halogenated precursors of the title compound to aryl boronic acids, establishing the biaryl cores common in kinase inhibitors.

  • Emerging C-H Activation: Theoretical and mechanistic insights into activating the C6-H bond (ortho to Fluorine) for late-stage diversification.

Synthetic Pathway & Logic

The following diagram illustrates the central role of Palladium catalysis in the lifecycle of this scaffold. The transformation of the bromo-precursor to the title ester (Reaction A) is the primary Pd-mediated step, while downstream modifications (Reaction C) often rely on the installed handles.

ReactionPathway Figure 1: Palladium-Catalyzed Synthetic Workflow for this compound Precursor 4-Bromo-2-fluoro- 5-methylbenzonitrile PdCatalyst Pd(dppf)Cl2 / CO / MeOH (Methoxycarbonylation) Precursor->PdCatalyst Drug AR Antagonists / MYST Inhibitors (Biaryl Cores) Precursor->Drug Direct Suzuki Coupling (Alternative Route) Target Methyl 4-cyano-5-fluoro- 2-methylbenzoate (Target Scaffold) PdCatalyst->Target Yield: ~74% Selectivity: >98% Alcohol 2-Fluoro-4-(hydroxymethyl)- 5-methylbenzonitrile Target->Alcohol LiBH4 Reduction (Chemo-selective) Alcohol->Drug SNAr / Coupling

Detailed Protocols
Protocol A: Pd-Catalyzed Methoxycarbonylation (Synthesis of the Scaffold)

Primary Application: Generating the methyl ester from the aryl bromide while preserving the sensitive nitrile.

Rationale: Traditional esterification (Acid + MeOH) requires the carboxylic acid, which is difficult to access without hydrolyzing the nitrile. Pd-catalyzed carbonylation inserts CO directly into the C-Br bond, forming the ester in one step under neutral/mildly basic conditions.

Reagents & Equipment:

  • Substrate: 4-Bromo-2-fluoro-5-methylbenzonitrile (1.0 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·DCM) (0.05 equiv / 5 mol%)

  • Base: Triethylamine (Et₃N) (3.0 equiv)

  • Solvent: Anhydrous Methanol (MeOH) (0.2 M concentration)

  • Gas: Carbon Monoxide (CO) (Balloon or 0.2 MPa pressure)[1][2]

Step-by-Step Methodology:

  • Inert Setup: Charge a high-pressure reaction vessel (e.g., Parr bomb or thick-walled glass tube) with the aryl bromide substrate (e.g., 3.5 g), Pd(dppf)Cl₂ (5 mol%), and a magnetic stir bar.

  • Degassing: Seal the vessel and purge with Nitrogen (N₂) for 5 minutes.

  • Solvent Addition: Inject anhydrous MeOH and Et₃N via syringe under N₂ flow.

  • CO Introduction:

    • Low Pressure: If using a balloon, bubble CO through the solution for 10 minutes, then attach the balloon.

    • High Pressure (Recommended): Pressurize the vessel to 0.2 MPa (approx. 2 bar) with CO gas.[1]

  • Reaction: Heat the mixture to 100 °C for 16–24 hours. Note: The elevated temperature is required to overcome the steric hindrance of the ortho-methyl group.

  • Workup: Cool to room temperature. Vent the CO gas (inside a fume hood!). Filter the mixture through a pad of Celite to remove Pd black. Wash the pad with MeOH.[2]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography (Gradient: Petroleum ether/EtOAc 20:1 to 5:1).

    • Expected Yield: 70–80%

    • Appearance: Yellow solid.[1][2]

Critical Troubleshooting:

  • Low Conversion: If starting material remains, add an additional 2.5 mol% of catalyst and repressurize. The ortho-methyl group can slow down oxidative addition; ensuring the solvent is strictly anhydrous helps maintain catalyst longevity.

  • Nitrile Hydrolysis: Avoid aqueous bases. Use Et₃N or DIPEA.

Protocol B: Suzuki-Miyaura Cross-Coupling (Diversification Strategy)

Application: Coupling the bromo-analog to aryl boronic acids. Note: If the user intends to couple the "this compound" directly, they must rely on C-H activation (see below). This protocol assumes the use of the bromo-precursor or a brominated derivative of the ester.

Reagents:

  • Electrophile: Methyl 3-bromo-4-cyano-5-fluoro-2-methylbenzoate (Hypothetical/Analogous substrate) or the starting bromide.

  • Nucleophile: Aryl Boronic Acid (1.2 equiv).

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃/XPhos (for sterically hindered substrates).

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃.

  • Solvent: 1,4-Dioxane/Water (4:1).

Methodology:

  • Combine the aryl bromide, boronic acid, and base in a reaction vial.

  • Add Solvent (Dioxane/Water) and degas by bubbling N₂ for 10 mins.

  • Add the Pd catalyst quickly under N₂ stream.

  • Heat to 90 °C for 4–12 hours.

  • Observation: The reaction typically turns from yellow/orange to black (Pd precipitation) upon completion.

  • Isolation: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Data Summary & Reaction Parameters
ParameterMethoxycarbonylation (Protocol A)Suzuki Coupling (Protocol B)
Active Species Pd(0)-CO complexPd(0)-Phosphine complex
Key Challenge Steric hindrance (ortho-Me)Protodeboronation of boronic acid
Temperature 100 °C80–100 °C
Pressure 0.2 MPa (2 bar) COAtmospheric (N₂)
Typical Yield 74% [1]60–90% (Substrate dependent)
Side Products Reduced arene (hydrodebromination)Homocoupling of boronic acid
Advanced Mechanistic Insight: C-H Activation Potential

While direct coupling of the ester (without a halogen) is non-standard, the specific substitution pattern of this compound offers a unique opportunity for C-H Activation .

  • Target Site: The C6-H position.

  • Directing Effects: The C6 position is ortho to the Fluorine atom and meta to the Ester/Methyl. The Fluorine atom can act as a weak directing group (ortho-effect) for acidity, while the ester is too far to direct via chelation.

  • Feasibility: Literature suggests that Pd(OAc)₂/Ligand systems can activate C-H bonds ortho to Fluorine in electron-deficient arenes [2].

  • Proposed Conditions: Pd(OAc)₂ (10 mol%), Ag₂CO₃ (oxidant), PivOH (additive), 120 °C.

Mechanism Figure 2: Theoretical C-H Activation Pathway at C6 Position Start Substrate (C6-H) OxAdd C-H Activation (CMD Mechanism) Start->OxAdd Pd(OAc)2 / Ag+ Int Pd(II)-Aryl Intermediate OxAdd->Int - AcOH Prod C6-Functionalized Product Int->Prod Reductive Elimination

References
  • European Patent Office. (2021). Patent EP3810602B1: Compounds which act as Lysine Acetyl Transferase (KAT) inhibitors. Retrieved from 2

  • Royal Society of Chemistry. (2017). Palladium-catalyzed regioselective C-H bond arylations at the C3 position of ortho-substituted fluorobenzenes. Organic & Biomolecular Chemistry. Retrieved from 3

  • National Institutes of Health. (2010). Palladium-catalyzed C-F activation of polyfluoronitrobenzene derivatives. Retrieved from 4

  • BenchChem. (2025).[5] Application Notes: Palladium-Catalyzed Synthesis of Methyl 3-amino-4-methylbenzoate. Retrieved from 5

Sources

Application Note: Scalable Synthesis of Methyl 4-cyano-5-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-cyano-5-fluoro-2-methylbenzoate is a critical pharmacophore and intermediate in the synthesis of second-generation androgen receptor antagonists, most notably Enzalutamide (MDV3100) . Traditional synthesis routes often rely on hazardous Sandmeyer reactions or toxic stoichiometric cyanide sources (e.g., CuCN, Zn(CN)₂).

This application note details a robust, scalable protocol utilizing a Palladium-catalyzed cyanation with Potassium Ferrocyanide (K₄[Fe(CN)₆]) .[1] This "green" cyanide source offers a slow-release mechanism that minimizes catalyst poisoning and significantly reduces operator toxicity risks compared to traditional methods.

Key Performance Indicators (KPIs):

  • Target Scale: 100 g – 1 kg (Pilot Scale)

  • Overall Yield: >85% (Two Steps)

  • Purity: >99.5% (HPLC) with <10 ppm Pd residue.

  • Safety Profile: Elimination of gaseous HCN generation potential during reaction; non-toxic solid cyanide source.

Strategic Route Selection

Retrosynthetic Analysis

The regiochemistry of the 2-fluoro-5-methyl substituents is most economically established via the commercially available 4-bromo-2-fluoro-5-methylbenzoic acid . The critical process decision lies in the timing of the cyanation and the esterification.

ParameterRoute A: Sandmeyer (Classic)Route B: Zn(CN)₂ (Standard Pd)Route C: K₄[Fe(CN)₆] (Recommended)
Precursor Aniline derivativeAryl BromideAryl Bromide
Reagent NaNO₂ / CuCNZn(CN)₂K₄[Fe(CN)₆]
Toxicity High (HCN risk)High (Aquatic toxicity)Low (Non-toxic solid)
Atom Economy Poor (Diazo waste)ModerateHigh
Scalability Low (Exothermic)MediumHigh (Thermal stability)

Decision: Route C is selected. K₄[Fe(CN)₆] is non-hygroscopic, non-toxic (LD50 > 6400 mg/kg), and releases cyanide ions slowly only at elevated temperatures, preventing the formation of inactive Pd(II)-cyano species (catalyst poisoning).

Experimental Workflow Diagram

SynthesisWorkflow Start Starting Material 4-bromo-2-fluoro-5-methylbenzoic acid Step1 Step 1: Esterification MeOH, H2SO4 (cat), Reflux Start->Step1 Acid Catalysis Inter Intermediate 1 Methyl 4-bromo-2-fluoro-5-methylbenzoate Step1->Inter 95% Yield Step2 Step 2: Cyanation K4[Fe(CN)6], Pd(OAc)2, dppf DMAc, 120°C, 16h Inter->Step2 Pd-Catalyzed C-C Bond Formulation Quench Workup & Quench Dilute w/ Water, Filter Celite Extract EtOAc Step2->Quench Fe Removal Final Target Product This compound Quench->Final Crystallization

Figure 1: Optimized two-step synthesis workflow focusing on the critical cyanation step.

Detailed Protocols

Step 1: Esterification

Objective: Protect the carboxylic acid to prevent catalyst interference during cyanation.

  • Reagents: 4-bromo-2-fluoro-5-methylbenzoic acid (1.0 equiv), Methanol (10 vol), H₂SO₄ (0.1 equiv).

  • Procedure:

    • Charge reactor with acid substrate and methanol.[2]

    • Add H₂SO₄ dropwise (exothermic).

    • Reflux (65°C) for 6–8 hours. Monitor by HPLC.

    • Workup: Concentrate MeOH, dilute with EtOAc, wash with Sat. NaHCO₃ (to pH 8), then Brine. Dry and concentrate.

    • Yield: ~95% White Solid.

Step 2: Pd-Catalyzed Cyanation (Critical Step)

Objective: Replace the aryl bromide with a nitrile group using a non-toxic cyanide source.

Materials Table
ReagentMW ( g/mol )EquivRole
Methyl 4-bromo-2-fluoro-5-methylbenzoate 247.061.0Substrate
K₄[Fe(CN)₆][1][3][4] · 3H₂O 422.390.25*Cyanide Source
Pd(OAc)₂ 224.510.01 (1 mol%)Catalyst Precursor
dppf 554.380.02 (2 mol%)Ligand
Na₂CO₃ 105.991.0Base
DMAc (Dimethylacetamide)-10 VolSolvent

*Note: 0.25 equiv of K₄[Fe(CN)₆] provides 1.5 equiv of CN- ions theoretically, but 0.5 equiv of the salt is often used to drive completion.

Protocol
  • Inertion: Purge a 2L jacketed reactor with Nitrogen (N₂) for 15 minutes.

  • Charging: Add the Aryl Bromide substrate (100 g, 405 mmol), K₄[Fe(CN)₆] · 3H₂O (85.5 g, 202 mmol), and Na₂CO₃ (42.9 g, 405 mmol).

    • Expert Insight: Finely ground K₄[Fe(CN)₆] improves kinetics.

  • Catalyst Addition: Add Pd(OAc)₂ (0.91 g) and dppf (4.5 g).

  • Solvent: Add anhydrous DMAc (1.0 L).

  • Reaction: Heat to 120°C .

    • Mechanism:[5][6][7][8][9] At >100°C, K₄[Fe(CN)₆] slowly releases CN- ions. This low instantaneous concentration prevents the formation of [Pd(CN)₄]²⁻, a catalytically inactive species.

  • Monitoring: Stir for 16–20 hours. HPLC should show <1% starting material.

  • Workup (Crucial for Scale):

    • Cool to 25°C.

    • Dilute with Ethyl Acetate (1 L) and Water (1 L).

    • Filtration: The mixture will contain precipitated Iron salts. Filter through a pad of Celite to prevent emulsion and remove palladium black.

    • Separation: Wash organic layer with water (3 x 500 mL) to remove DMAc.

    • Purification: Crystallize from Heptane/EtOAc or IPA.

Process Safety & Hazard Control

Although K₄[Fe(CN)₆] is non-toxic, the reaction environment and workup require strict controls.

Cyanide Management Logic

SafetyLogic Source K4[Fe(CN)6] (Non-Toxic Solid) Reaction Reaction at 120°C (Slow Release of CN-) Source->Reaction Risk Risk: Acidic Workup (HCN Generation) Reaction->Risk If Acidified Control Control: Maintain pH > 9 Use Bleach Scrubber Risk->Control Mitigation

Figure 2: Safety logic for handling cyanide sources. Acidification must be avoided.

Critical Safety Rules:

  • pH Control: Never allow the reaction mixture or aqueous waste to drop below pH 9. Acidification releases HCN gas.[5][8][10]

  • Waste Disposal: Treat all aqueous waste with Sodium Hypochlorite (Bleach) to oxidize residual cyanide to cyanate before disposal.

  • HCN Monitoring: Install fixed HCN detectors near the reactor fume hood.

Analytical Specifications (QC)

TestMethodSpecification
Identification 1H NMR (DMSO-d6)Consistent with structure. δ 2.6 (s, 3H), 3.9 (s, 3H), 7.8 (d, 1H), 8.1 (d, 1H).
Purity HPLC (C18, ACN/H2O)> 99.0% Area
Residual Solvent GC-HSDMAc < 880 ppm
Residual Pd ICP-MS< 20 ppm
Water Content Karl Fischer< 0.5%

Troubleshooting Guide

IssueProbable CauseCorrective Action
Stalled Conversion (<50%) Catalyst PoisoningEnsure K₄[Fe(CN)₆] is dry. Increase temp to 130°C. Ensure effective N₂ sparging (O₂ kills catalyst).
High Pd Residue Poor FiltrationUse a scavenger resin (e.g., SiliaMetS® Thiol) or activated charcoal wash.
Hydrolysis of Ester Wet Solvent / High BaseEnsure DMAc is anhydrous. Use weak base (Na₂CO₃) rather than NaOH.

References

  • Enzalutamide Process Chemistry

    • Patent: WO2011106570A1. "Diarylhydantoin compounds." (Describes the general scaffold synthesis). Link

    • Process Optimization: Li, B., et al. "An improved and practical route for the synthesis of enzalutamide."[2] Chemical Papers, 2016.[2] (Discusses impurity profiles).

  • Cyanation Methodology

    • Green Cyanation: Schareina, T., Zapf, A., & Beller, M. "Potassium hexacyanoferrate(II)—a new, efficient, and practical cyanide source for palladium-catalyzed cyanation of aryl halides." Chemical Communications, 2004. Link

    • Mechanism & Scale-up: Weissman, S. A., et al. "Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides."[1] Journal of Organic Chemistry, 2005.[1] (Merck Process Research). Link

  • Safety Guidelines

    • Cyanide Handling: "Cyanide Standard Operating Procedure." Environmental Health & Safety, University of New Mexico. Link (Example of standard academic safety protocol).

Disclaimer: This protocol is for research and development purposes. All scale-up activities must be conducted in a facility compliant with local safety regulations (OSHA/COSHH).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 4-cyano-5-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals dealing with the downstream processing of Methyl 4-cyano-5-fluoro-2-methylbenzoate .

Synthesized primarily via the palladium-catalyzed carbonylation of 4-bromo-2-fluoro-5-methylbenzonitrile[1], this compound presents unique purification hurdles. The presence of a highly polarizable cyano group combined with a fluoro-aromatic system dictates its behavior on silica and its strong affinity for transition metal carryover. This guide is built on the principles of causality and self-validation, ensuring that every protocol step has a mechanistic justification and a clearly observable endpoint.

Compound Overview & Physicochemical Data

Understanding the physical properties of your target molecule is the first step in designing a rational purification strategy.

PropertyValue
Chemical Name This compound
CAS Number 1427377-85-2
Molecular Formula C10H8FNO2[2]
Molecular Weight 193.17 g/mol [2]
Physical Appearance White solid (when highly pure)[1]
Typical Synthesis Route PdCl2(dppf)-catalyzed carbonylation in MeOH/TEA[1]
Standard Purification Workflow

The following diagram illustrates the optimized downstream processing workflow, moving from a crude reaction mixture to a highly pure Active Pharmaceutical Ingredient (API) intermediate.

PurificationWorkflow Crude Crude Reaction Mixture (Product, SM, PdCl2(dppf), TEA, MeOH) Filtration 1. Celite Filtration (Removes bulk insoluble Pd) Crude->Filtration Vacuum Concentration 2. Rotary Evaporation (Removes MeOH & volatile TEA) Filtration->Concentration Filtrate Chromatography 3. Flash Chromatography (SiO2, 0-55% EtOAc/Heptane) Concentration->Chromatography Dry Load Scavenging 4. Metal Scavenging (Si-Thiol treatment for residual Pd) Chromatography->Scavenging Product Fractions Pure Pure this compound (White Solid, >98% Purity) Scavenging->Pure Filter & Concentrate

Optimized purification workflow for crude this compound.

Troubleshooting & FAQs

Q1: My purified product is a yellow/brown oil instead of a white solid. How do I fix this?

  • Expertise & Experience: The discoloration and oily nature are rarely due to organic impurities. Instead, they are caused by residual palladium from the PdCl2(dppf) catalyst. Cyano groups act as strong, selective coordination sites for palladium atoms[3]. Because of this stable Pd-N coordination, standard silica gel chromatography is often insufficient to break the metal-ligand complex, causing the heavy metal to co-elute with your product.

  • Solution: Implement a metal scavenging step using a silica-supported thiol (Si-Thiol)[4]. Thiol groups have a significantly higher binding affinity for soft metals like Pd than the cyano group, effectively stripping the metal from the target molecule[5].

  • Self-Validating Check: The pooled fractions will transition from a yellow/brown tint to completely colorless. If a faint yellow tint persists, the Pd concentration is likely still >10 ppm; repeat the Si-Thiol treatment until optically clear before final concentration.

Q2: I am experiencing co-elution of the unreacted starting material (4-bromo-2-fluoro-5-methylbenzonitrile) with the product. What gradient should I use?

  • Expertise & Experience: The substitution of a heavy bromine atom for a methyl ester group only moderately shifts the chromatographic retention factor (Rf). Both molecules are relatively non-polar aromatics. Using an isocratic or overly steep gradient will compress the bands, leading to co-elution.

  • Solution: Utilize a highly resolved step-gradient of 0–55% Ethyl Acetate (EtOAc) in Heptane[1]. Furthermore, load the crude mixture as a dry powder (adsorbed onto silica) to prevent the band broadening that typically occurs with liquid injection solvents.

Q3: I notice degradation (hydrolysis) of the product during concentration or storage. Why is this happening?

  • Expertise & Experience: The carbonylation reaction utilizes Triethylamine (TEA) as a base[1]. If TEA is not fully removed during the initial rotary evaporation, it concentrates with residual water. When loaded onto the slightly acidic surface of silica gel, this creates a localized hydrolytic environment that can cleave the methyl ester back to the carboxylic acid or hydrate the cyano group.

  • Solution: Ensure complete removal of MeOH and TEA via high-vacuum rotary evaporation prior to dry-loading. Alternatively, perform a rapid aqueous workup (washing with 0.1 M HCl) to protonate and partition residual TEA into the aqueous layer before chromatography.

Step-by-Step Methodology: Flash Chromatography & Metal Scavenging

This protocol is engineered to isolate the product while specifically mitigating palladium carryover and ester hydrolysis.

Step 1: Preparation & Dry Loading

  • Filter the crude reaction mixture through a pad of Celite to remove bulk insoluble palladium particulates[1].

  • Concentrate the filtrate under reduced pressure (rotary evaporation at 40°C) to completely remove MeOH and volatile TEA[1].

  • Dissolve the resulting residue in a minimal volume of Dichloromethane (DCM).

  • Add silica gel (approximately 3× the mass of the crude residue) to the flask and evaporate to absolute dryness to create a free-flowing powder.

Step 2: Flash Chromatography

  • Pack a flash chromatography column with 40 g of SiO2 (scale appropriate for ~1.0 g of crude material)[1].

  • Carefully load the dry powder onto the top of the column bed.

  • Elute using a gradient starting at 0% EtOAc in Heptane, slowly ramping to 55% EtOAc over 10 column volumes[1].

  • Validation: Monitor fractions via TLC (UV active at 254 nm). The product will elute shortly after the starting material.

Step 3: Palladium Scavenging (Si-Thiol Treatment)

  • Pool the product-containing fractions. Observe the color; a yellow tint confirms the presence of cyano-coordinated Pd[3].

  • Add 3–5 equivalents (relative to the initial Pd catalyst loading) of Si-Thiol scavenger resin[4].

  • Stir the suspension gently at room temperature for 2–4 hours.

  • Validation: The organic phase must turn completely colorless, self-validating the successful extraction of the metal[5].

Step 4: Isolation

  • Filter the mixture through a fine glass frit to remove the Pd-bound Si-Thiol resin.

  • Concentrate the filtrate under reduced pressure to yield pure this compound as a white solid[1].

References
  • US11492346B2 - Benzisoxazole sulfonamide derivatives - Google Patents -1

  • safety data sheet - Enamine - 2

  • Product Details: AN52845 - Aquila Pharmatech LLC -

  • Interlayer Palladium-Single-Atom-Coordinated Cyano-Group-Rich Graphitic Carbon Nitride for Enhanced Photocatalytic Hydrogen Production Performance - ACS Publications - 3

  • Why we should be wary of alternatives to the original, trusted Biotage ISOUTE® Si-Thiol metal scavenger - 4

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF - ResearchGate - 5

Sources

Technical Support Center: Overcoming Solubility Issues of Methyl 4-cyano-5-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical bottlenecks associated with Methyl 4-cyano-5-fluoro-2-methylbenzoate (CAS: 1427377-85-2). This heavily substituted, fluorinated aromatic ester is a cornerstone intermediate in the synthesis of MYST family histone acetyltransferase (KAT6A/KAT6B) inhibitors, which are currently at the forefront of targeted oncology research[1],[2].

Due to its high lipophilicity (driven by the fluoro and methyl groups) and the hydrolytic sensitivity of its ester linkage, this compound presents unique solubility and phase-separation challenges during both chemical synthesis and downstream assay formulation[3]. This guide provides field-proven, self-validating protocols and mechanistic explanations to overcome these hurdles.

Logical Relationship of Solubility Factors

G A Methyl 4-cyano-5-fluoro- 2-methylbenzoate B Highly Hydrophobic (Fluorinated Aromatic) A->B Structural trait C Ester Linkage (Hydrolysis Risk) A->C Structural trait D Poor Aqueous Solubility B->D Causes E Requires Aprotic/Polar Solvents (THF, DMF) B->E Dictates G pH Control Needed (Avoid strong base) C->G Requires F Precipitation during Aqueous Workup D->F Leads to E->F Solvent swap needed

Caption: Logical relationship between the structural traits of the intermediate and its solubility challenges.

Section 1: Reaction & Workup Troubleshooting

Q: Why does my product precipitate or form an intractable emulsion during the aqueous quench of the LiBH₄ reduction?

A: Causality: The reduction of this compound to 2-fluoro-4-(hydroxymethyl)-5-methylbenzonitrile is typically performed using Lithium Borohydride (LiBH₄) in anhydrous Tetrahydrofuran (THF)[2]. THF is chosen because its ether oxygen coordinates the Li⁺ ion, enhancing the electrophilicity of the ester carbonyl and facilitating hydride transfer. However, when quenching the reaction with water or acid, insoluble lithium borate salts rapidly form. Because the fluorinated organic product has near-zero aqueous solubility, it acts as a nucleation site and gets trapped within the precipitating borate matrix, causing a severe emulsion[3].

Protocol 1: Emulsion-Free Biphasic Extraction To prevent precipitation, you must manipulate the partition coefficient by using a highly efficient organic extraction solvent while simultaneously buffering the aqueous layer to keep borate salts dissolved.

  • Quench: Cool the THF reaction mixture to 0°C. Carefully add H₂O (approx. 0.2 mL per mmol of substrate) dropwise to quench excess LiBH₄.

  • Acidification: Add 6.0 N HCl dropwise until gas evolution ceases (approx. 0.05 mL per mmol)[2]. Do not over-acidify, as this can cause the cyano group to hydrolyze.

  • Solvent Swap (Critical): Remove the THF under reduced pressure. THF is water-miscible and will drag your hydrophobic product into the aqueous emulsion.

  • Partitioning: Redissolve the crude residue in Ethyl Acetate (EtOAc). Add a 1:1 mixture of H₂O and saturated aqueous NaHCO₃.

  • Phase Separation: Shake vigorously and allow the layers to separate.

  • Self-Validation Checkpoint: Stop stirring and observe the phase separation. A self-validating successful quench will yield two distinct, transparent layers within 60 seconds. If the organic (top) layer remains cloudy, borate salts are still suspended; add an additional 5 mL of the 1:1 H₂O/NaHCO₃ buffer and repeat the wash.

Q: How do I select the right solvent for downstream cross-coupling or carbonylation reactions involving this intermediate?

A: The choice of solvent dictates both the solubility of the intermediate and the stability of the ester. Below is a synthesized quantitative compatibility matrix based on continuous flow and batch methodologies for aromatic esters[4].

Table 1: Quantitative Solvent Compatibility & Solubility Profile
SolventEstimated Solubility (mg/mL)Application / SuitabilityCausality / Mechanism
THF >100Primary reaction solventEther oxygen coordinates metal cations; fully solubilizes the fluorinated aromatic ring.
Methanol 25 - 50Pd-Catalyzed CarbonylationProtic solvent; suitable for carbonylation but risks transesterification if heated excessively[1].
DMSO >50Stock solution / BioassayHigh dielectric constant disrupts the crystal lattice; ideal for long-term storage.
Water <0.1Aqueous quench / WashingHighly hydrophobic fluorine and methyl groups repel water; causes immediate precipitation.
Ethyl Acetate >100Liquid-liquid extractionExcellent partition coefficient (LogP); selectively extracts the ester from aqueous salts.

Section 2: In Vitro Assay & Formulation Solubility

Q: How do I prevent "solvent crash" when diluting DMSO stock solutions of this intermediate into aqueous assay buffers?

A: Causality: When a highly concentrated DMSO stock of a fluorinated aromatic compound is directly pipetted into an aqueous buffer (such as those used in KAT6A histone acetylation assays[3]), the rapid diffusion of DMSO into the water leaves the hydrophobic compound locally stranded above its saturation limit. This causes an immediate thermodynamic "solvent crash" (precipitation). To prevent this, you must create a kinetic barrier to precipitation using a surfactant step-down method.

Protocol 2: Preparation of Precipitation-Free Assay Solutions

  • Primary Stock: Dissolve the dry powder in 100% molecular biology grade DMSO to create a 10 mM stock. Store at -20°C.

  • Intermediate Micellar Dilution: In a separate tube, prepare an intermediate dilution by adding the DMSO stock to a solution of 5% Tween-80 in DMSO. This coats the hydrophobic molecules in surfactant before they ever touch water.

  • Aqueous Integration: Place your final aqueous assay buffer on a vortex mixer at medium speed.

  • Dropwise Addition: Using a micropipette, add the intermediate stock dropwise directly into the center of the vortexing buffer.

  • Self-Validation Checkpoint: Hold the final tube against a dark background and shine a laser pointer or bright light through it. A self-validating successful formulation will exhibit zero Tyndall effect (no light scattering). If scattering is observed, micro-precipitation has occurred, indicating the addition rate was too fast or the surfactant ratio is too low.

Workflow for Preparing Assay-Ready Solutions

G S1 Dry Powder (Store at 4°C) S2 Dissolve in 100% DMSO (10-50 mM Stock) S1->S2 Step 1 S3 Intermediate Dilution (DMSO + 5% Tween-80) S2->S3 Step 2 S4 Aqueous Buffer Addition (Dropwise, Vortexing) S3->S4 Step 3 S5 Assay-Ready Solution (<1% DMSO, No PPT) S4->S5 Step 4

Caption: Step-down workflow for preparing precipitation-free aqueous assay solutions.

Section 3: FAQs on Chemical Properties & Storage

Q: Does storage temperature affect the solubility and stability of the ester? A: Yes. This compound should be stored as a dry powder at 4°C to prevent ambient moisture from initiating slow ester hydrolysis. If stored as a DMSO stock, it must be kept at -20°C. Note that DMSO freezes at 18.5°C; therefore, stocks must be completely thawed and vortexed before use. Failure to fully thaw the stock will result in a concentration gradient, as the hydrophobic compound will remain excluded from the frozen DMSO lattice, leading to inaccurate assay dosing[3].

References
  • Source: Google Patents (Vertex Pharmaceuticals)
  • Source: Google Patents (Pfizer/Vertex)
  • EP3986890B9 - Benzisoxazole sulfonamide derivatives Source: Google Patents URL
  • Some Items of Interest to Process R&D Chemists and Engineers | Organic Process Research & Development Source: ACS Publications URL:[Link]

Sources

Technical Support Center: Optimizing Amination of Methyl 4-cyano-5-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals scaling or optimizing the amination of Methyl 4-cyano-5-fluoro-2-methylbenzoate.

Mechanistic Causality & Reaction Design

The substrate, This compound , features a highly activated fluorine atom at the 5-position. In Nucleophilic Aromatic Substitution (


), the leaving group ability follows the trend F > Cl > Br. This is due to the extreme electronegativity of fluorine, which inductively stabilizes the anionic Meisenheimer transition state [1]. The 5-fluoro position is exceptionally electrophilic because it is flanked by an ortho-cyano group and a para-methyl ester, both of which withdraw electron density via resonance and induction.

The Chemoselectivity Challenge: While the dual-activation makes the aromatic ring highly susceptible to nucleophilic attack (the kinetic


 pathway), it introduces a critical vulnerability. Primary and secondary amines can competitively attack the carbonyl carbon of the methyl ester, leading to transamidation (the thermodynamic pathway). Therefore, the reaction conditions—specifically solvent polarity, temperature, and base selection—must be strictly controlled to suppress ester amidation and nitrile hydration, often requiring specific base pairing to scavenge HF without triggering hydrolysis [2].

Standard Operating Procedure: Optimized Protocol

This self-validating protocol utilizes kinetic control to maximize the


 trajectory while preserving the ester and cyano functionalities.

Materials Required:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (0.2 M)

Step-by-Step Methodology:

  • System Preparation: Purge a dry, 50-mL round-bottom flask with inert gas (N

    
     or Argon). Moisture must be strictly excluded to prevent competitive ester hydrolysis.
    
  • Substrate Dissolution: Dissolve this compound (1.0 equiv) in anhydrous DMSO to achieve a 0.2 M concentration. Stir at 20 °C until a homogeneous solution is formed.

  • Base Addition: Add DIPEA (2.0 equiv) in a single portion. The use of a non-nucleophilic tertiary amine prevents unwanted side reactions while acting as an efficient HF scavenger.

  • Nucleophile Introduction: Add the amine (1.1 equiv) dropwise over 10 minutes.

    • Self-Validation Checkpoint: Monitor for a slight exotherm. If the internal temperature exceeds 30 °C during addition, cool with a water bath to prevent premature transamidation.

  • Thermal Activation: Heat the reaction mixture to 60 °C. Maintain this temperature for 4–6 hours.

    • Self-Validation Checkpoint: Pull aliquots hourly for LC-MS or TLC analysis. The reaction is complete when the starting material peak (< 1%) is consumed.

  • Quench and Extraction: Cool the mixture to room temperature. Quench by pouring into ice-cold half-saturated aqueous NH

    
    Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
    
  • Washing and Isolation: Wash the combined organic layers with deionized water (5x) to remove the DMSO, followed by a single brine wash. Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.

Troubleshooting Guides & FAQs

Q: I am observing significant formation of the transamidation byproduct (amide formation at the ester). How do I prevent this? A: Transamidation is a thermodynamic sink that occurs when the amine attacks the methyl ester. This is exacerbated by high temperatures (>80 °C) and excess amine equivalents. Corrective Action: Lower the reaction temperature to 50–60 °C. Ensure your amine stoichiometry does not exceed 1.1 equivalents. Furthermore, verify that you are using a polar aprotic solvent (like DMSO or MeCN); protic solvents (like ethanol) hydrogen-bond with the ester carbonyl, making it more electrophilic and susceptible to attack.

Q: The reaction stalls at 60% conversion. Should I increase the temperature to drive it to completion? A: No. Increasing the temperature will likely trigger ester cleavage or transamidation rather than pushing the


 forward. Stalling is typically caused by the accumulation of hydrofluoric acid (HF), which protonates the remaining amine nucleophile, rendering it inactive.
Corrective Action: Ensure a sufficient excess of a non-nucleophilic base (e.g., 2.0–3.0 equiv of DIPEA) is present. If the amine is particularly weak, consider switching the base to anhydrous K

CO

, which provides a stronger thermodynamic driving force for HF neutralization.

Q: Can I use aqueous bases like NaOH or KOH to accelerate the reaction and neutralize HF? A: Absolutely not. Aqueous strong bases will rapidly hydrolyze the methyl ester to the corresponding carboxylic acid and may also hydrate the cyano group to a primary amide. Always maintain anhydrous conditions and use mild inorganic bases or tertiary amines.

Q: My amine is a deactivated aniline. The standard


 conditions are yielding no product. What are my options? 
A:  Deactivated or sterically hindered anilines often lack the nucleophilicity required for a spontaneous 

, even on highly activated fluorobenzenes. Corrective Action: You must pivot to a transition-metal-catalyzed Buchwald-Hartwig amination or utilize specialized metal-promoted conditions (e.g., Cu(II)/PTABS), which have been shown to facilitate highly regioselective aminations in resistant polyhalogenated systems [3].

Quantitative Data: Reaction Condition Optimization

The following table summarizes the causal relationship between reaction conditions and chemoselectivity (Target


 vs. Transamidation byproduct).
SolventBaseTemp (°C)Amine (Equiv)

Yield (%)
Transamidation (%)Hydrolysis (%)
DMFK

CO

1002.045%40%<2%
EtOHTEA801.530%60%<2%
MeCNDIPEA801.570%15%<2%
DMSO DIPEA 60 1.1 92% <2% <2%
DMSO / H

O
NaOH601.10%0%>95%

Data Interpretation: Polar aprotic solvents at moderate temperatures (60 °C) with strict stoichiometric control of the nucleophile provide the optimal kinetic window for the desired amination.

Mechanistic Visualization

SNAr_Optimization Substrate Methyl 4-cyano-5-fluoro- 2-methylbenzoate Meisenheimer Meisenheimer Complex (Activated by -CN & -COOMe) Substrate->Meisenheimer + Amine (Aprotic Solvent) SideProduct Transamidation Product (Thermodynamic: >85°C) Substrate->SideProduct Excess Amine / High Temp Amine Amine Nucleophile (1.1 eq) Amine->Meisenheimer Target SNAr Aminated Product (Kinetic Control: 60°C) Meisenheimer->Target - HF Base DIPEA / K2CO3 (HF Scavenger) Base->Target Promotes Elimination

Mechanistic pathway of SNAr amination versus the transamidation side reaction.

References

  • Title: Aminoborohydrides. 12. Novel Tandem SNAr Amination−Reduction Reactions of 2-Halobenzonitriles with Lithium N,N-Dialkylaminoborohydrides Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Al

    
    O
    
    
    
    promoted mechanochemical nucleophilic aromatic substitution Source: RSC Mechanochemistry URL: [Link]
  • Title: Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding Source: The Journal of Organic Chemistry URL: [Link]

Sources

Technical Support Center: Stability & Handling of Methyl 4-cyano-5-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists working with Methyl 4-cyano-5-fluoro-2-methylbenzoate (CAS: 1807296-40-7 for the corresponding acid; ester often custom synthesized).

This guide addresses the specific chemoselectivity challenges posed by the 4-cyano-5-fluoro motif, where the electron-deficient aromatic ring creates competing decomposition pathways during standard transformations.

Critical Stability Profile

Compound: this compound Primary Application: Intermediate for Androgen Receptor Antagonists (e.g., Enzalutamide/Apalutamide analogs).

This molecule possesses three reactive centers with overlapping sensitivities.[1] Understanding the hierarchy of reactivity is essential to preventing decomposition.

Functional GroupPositionCritical SensitivityDecomposition PathwayTrigger Conditions
Methyl Ester C1HighHydrolysis (to Acid) Transesterification Water/Base/Acid Alcoholic solvents (MeOH, EtOH)
Nitrile (Cyano) C4ModerateHydrolysis (to Amide/Acid)Strong Base (pH > 12), High Temp (>60°C), Peroxides
Fluorine C5HighSNAr Displacement Nucleophiles (Amines, Alkoxides, Thiols)
The "Death Triangle" of Decomposition

The C5-Fluorine is electronically activated by the ortho-Cyano (C4) group. This makes the fluorine an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr).[1]

  • Risk: Standard basic hydrolysis conditions (e.g., NaOH/MeOH) often generate methoxide (MeO⁻), which can displace the fluorine before or during ester hydrolysis.

Decomposition Pathways Diagram

The following diagram illustrates the competing reaction pathways that must be managed.

DecompositionPathways Start Methyl 4-cyano-5-fluoro- 2-methylbenzoate Acid Target Product: Carboxylic Acid (CN & F intact) Start->Acid Controlled Saponification (LiOH, TBD) Amide Impurity A: Primary Amide (Hydrolysis of CN) Start->Amide Harsh Base/Heat (NaOH, >60°C) Methoxy Impurity B: Methoxy-Analog (SnAr of F) Start->Methoxy Strong Nucleophiles (NaOMe, NaOEt) Alcohol Target Product: Benzyl Alcohol (Selective Reduction) Start->Alcohol Chemoselective Reduction (LiBH4) OverRed Impurity C: Amine/Aldehyde (Over-reduction of CN) Start->OverRed Strong Hydrides (LiAlH4) Acid->Amide Extended Rxn Time

Figure 1: Competing reaction pathways. Green nodes indicate desired outcomes; red nodes indicate decomposition products.

Troubleshooting Guide (Q&A)

Issue 1: Nitrile Hydrolysis during Saponification

Q: I am trying to hydrolyze the ester to the acid using 1N NaOH in Methanol, but I see a significant amount of amide byproduct (M+18 peak). How do I prevent this?

A: The nitrile group at C4 is electron-deficient and susceptible to hydration under aqueous basic conditions, especially if the reaction is heated.

  • Root Cause: Hydroxide concentration is too high, or temperature is uncontrolled.

  • Solution 1 (Standard): Switch to Lithium Hydroxide (LiOH) in THF/Water (3:1). Lithium is a milder counterion than Sodium. Run the reaction at 0°C to Room Temperature . Do not heat.

  • Solution 2 (Advanced): Use Trimethyltin hydroxide (Me3SnOH) in 1,2-dichloroethane at 80°C. This is highly specific for esters but is toxic.

  • Solution 3 (Green/High Selectivity): Use TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) as a catalyst.[2] TBD can catalyze the hydrolysis of esters in aqueous MEK (Methyl Ethyl Ketone) without touching the nitrile, as demonstrated in the synthesis of Danuglipron [1].

Issue 2: Loss of Fluorine (SNAr)

Q: My LCMS shows a product with a mass corresponding to -F / +OMe (+12 Da shift). Why is the fluorine leaving?

A: The fluorine at C5 is activated by the ortho-cyano group. If you use NaOH in Methanol, you generate Sodium Methoxide (NaOMe) in situ. Methoxide is a strong nucleophile and will displace the fluorine via SNAr.

  • Prevention:

    • Avoid Methanol/Ethanol if using strong bases. Use THF , Dioxane , or Acetonitrile .

    • Use Non-Nucleophilic Bases: If you need a base for a coupling reaction, use DIPEA , DBU , or Cesium Carbonate (Cs2CO3) . Avoid alkoxides (NaOMe, KOtBu) unless you intend to displace the fluorine.

    • Water as Nucleophile: If hydrolyzing the ester, ensure water is the only nucleophile present. Do not use alcohols as co-solvents if high pH is required; use Acetone or THF instead.

Issue 3: Over-Reduction

Q: I used LiAlH4 to reduce the ester to the alcohol, but the nitrile disappeared. What happened?

A: Lithium Aluminum Hydride (LiAlH4) is too strong; it reduces both esters and nitriles (to amines).

  • Protocol: Use Lithium Borohydride (LiBH4) in THF.[3][4][5][6] LiBH4 is chemoselective for esters over nitriles at room temperature [2].

  • Alternative: Use DIBAL-H at -78°C carefully, but LiBH4 is more robust for this specific scaffold.

Validated Experimental Protocols

Protocol A: Chemoselective Saponification (Preserving CN & F)

Target: Hydrolysis of ester to carboxylic acid without amide formation or F-displacement.

  • Setup: Dissolve this compound (1.0 eq) in THF (5 volumes).

  • Reagent Prep: Prepare a solution of LiOH·H2O (1.2 eq) in Water (2 volumes).

  • Addition: Cool the THF solution to 0°C . Add the LiOH solution dropwise over 10 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to 20°C. Monitor by TLC/LCMS.

    • Checkpoint: If reaction is slow, do not heat above 35°C. Add 0.1 eq more LiOH if needed.

  • Workup:

    • Dilute with EtOAc.[1][3][5]

    • Acidify aqueous layer carefully with 1N HCl to pH 3-4 (Keep cold to prevent acid-catalyzed nitrile hydrolysis).

    • Extract immediately.

    • Crucial: Do not let the acidic aqueous layer sit with the product; extract immediately to prevent acid-hydrolysis of the nitrile.

Protocol B: Safe Reduction to Benzyl Alcohol

Target: Conversion to 2-Fluoro-4-(hydroxymethyl)-5-methylbenzonitrile.

  • Setup: Dissolve starting ester (1.0 eq) in anhydrous THF under Nitrogen.

  • Reagent: Add LiBH4 (2.0 M in THF, 2.0 eq) dropwise at 0°C .

    • Note: LiBH4 is safer and more selective than LiAlH4.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temp. Stir for 2-4 hours.

  • Quench: Cool to 0°C. Quench dropwise with Acetone (scavenges excess borohydride) followed by Saturated NH4Cl.

    • Why Acetone? Direct water quench can be violent and generate local heat/basicity that might damage the nitrile.

  • Isolation: Extract with EtOAc. Wash with Brine.[1][7] Dry over Na2SO4.[1][7]

References

  • Scientific Update. (2024). Ester, Nitrile and Oxetane Play Nice.[2] Retrieved from

  • Vertex Pharmaceuticals. (2021). Patent EP3810602A1: Compounds (Synthesis of Intermediates). Retrieved from

  • BenchChem. (2025).[7] Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines and Benzoates. Retrieved from

Sources

Technical Support Center: Synthesis of Methyl 4-cyano-5-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[2][3]

Target Molecule: Methyl 4-cyano-5-fluoro-2-methylbenzoate Primary Application: Key intermediate for non-steroidal androgen receptor antagonists (e.g., analogs of Enzalutamide/Apalutamide).[1] Critical Challenge: The synthesis typically hinges on the cyanation of the aryl bromide precursor.[2] This step is electronically sensitive due to the ortho-fluorine effect and the steric influence of the C2-methyl group.[1][2]

Structural Parameters
FeatureSpecificationImpact on Synthesis
CAS (Acid Precursor) 1807296-40-7Acid form often used if esterification is the final step.[1]
CAS (Bromo Precursor) 1352889-89-4Methyl 4-bromo-5-fluoro-2-methylbenzoate .[1] The primary starting material.[2][3]
Electronic State C4-BromineDeactivated for Oxidative Addition by C5-Fluorine (Inductive withdrawal), but sterically accessible.[1][2]
Labile Groups Methyl Ester (C1), Nitrile (C4)Susceptible to hydrolysis under harsh acidic/basic conditions.[2]

Core Synthesis Workflow

The most robust industrial route involves the Palladium-catalyzed cyanation of the aryl bromide.[1][2] Below is the logic flow for the synthesis and decision points.

SynthesisWorkflow Start Start: Methyl 4-bromo-5-fluoro-2-methylbenzoate Decision Select Cyanation Source Start->Decision RouteA Route A: Zn(CN)2 / Pd(0) (Recommended) Decision->RouteA High Yield/Low Waste RouteB Route B: CuCN (Rosenmund-von Braun) (Legacy/Scale-up specific) Decision->RouteB Low Cost/High Waste ProcessA Cat: Pd2(dba)3 + dppf Solvent: wet DMF/DMAc Add: Zn dust (activator) Temp: 110°C RouteA->ProcessA Issue1 Trouble: Low Conversion? ProcessA->Issue1 Issue2 Trouble: Ester Hydrolysis? ProcessA->Issue2 Fix1 Fix: Add Polymethlhydrosiloxane (PMHS) or TMSCl to activate Zn(CN)2 Issue1->Fix1 Yes Final Target: this compound Issue1->Final No Fix1->Final Fix2 Fix: Switch to Anhydrous DMAc Reduce Temp to 90°C Issue2->Fix2 Yes Fix2->Final

Figure 1: Decision tree for the cyanation of Methyl 4-bromo-5-fluoro-2-methylbenzoate, highlighting critical troubleshooting paths.

Technical Troubleshooting Guide (Q&A)

Section A: Cyanation of Methyl 4-bromo-5-fluoro-2-methylbenzoate[1]

Q1: The reaction stalls at 60-70% conversion using Zn(CN)₂ and Pd(PPh₃)₄. Adding more catalyst doesn't help.[2] Why?

Analysis: This is a classic "Catalyst Death" vs. "Reagent Activation" issue.

  • Catalyst Stability: Pd(PPh₃)₄ is thermally unstable at the temperatures required for aryl bromides (80-100°C).[2] It decomposes to Pd black before the reaction completes.[2]

  • Zinc Cyanide Activation: Zn(CN)₂ is a polymeric solid that has very low solubility in DMF/DMAc.[2] It requires "activation" to release soluble cyanide ions slowly.[2]

Protocol Fix:

  • Switch Catalyst System: Move to a more thermally robust catalyst system. Use Pd₂(dba)₃ (1-2 mol%) with a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos .[1][2] The large bite angle of dppf favors the reductive elimination step, which is crucial for forming the C-CN bond [1].[1][2]

  • Add an Activator: Add 1-2 mol% of Zinc dust or TMSCl (Trimethylsilyl chloride) .[1][2] Zinc dust reduces oxidized Pd(II) back to Pd(0), keeping the cycle alive.[2] TMSCl helps break down the Zn(CN)₂ polymer lattice [2].[2]

Q2: I observe a side product with mass M+18 (Hydrolysis). Is it the ester or the nitrile?

Analysis: The C1-methyl ester is sterically shielded by the C2-methyl group, making it relatively stable.[1][2] However, the newly formed C4-nitrile is electronically activated by the C5-fluorine (making the carbon more electrophilic).[1]

  • Scenario A (Basic conditions): If your solvent (DMF) is wet and basic (presence of amines from DMF decomposition), you are likely hydrolyzing the ester to the acid.[2]

  • Scenario B (Acidic/High Temp): You might be hydrating the nitrile to the primary amide.[2]

Diagnostic & Fix:

  • Check Solvent Quality: DMF decomposes to dimethylamine and CO at high temps.[2] Dimethylamine will attack your ester.[1][2] Switch to DMAc (Dimethylacetamide) or NMP , which are more thermally stable.[2]

  • Water Scavenging: Ensure the solvent is anhydrous (<0.05% water).[2] Add 3Å molecular sieves to the reaction vessel if running >12 hours.

Q3: Can I use CuCN (Rosenmund-von Braun) instead of Pd/Zn(CN)₂ to save money?

Analysis: Yes, but with significant caveats. The Rosenmund-von Braun reaction typically requires harsh temperatures (150-200°C) which this substrate cannot tolerate due to the labile methyl ester and the potential for defluorination (rare, but possible).[1]

Protocol Adjustment for CuCN: If you must use CuCN, do not use standard DMF reflux.

  • Use NMP at 140°C.

  • Microwave Assistance: If working on <5g scale, microwave irradiation (150°C, 30 mins) often drives this reaction to completion before thermal decomposition of the ester occurs [3].[2]

  • Purification Warning: Copper salts complex strongly with nitriles.[2] You will need an oxidative workup (FeCl₃ or Ethylenediamine wash) to release your product, which lowers yield.[2]

Section B: Esterification (Alternative Route)[1][2]

Q4: I am starting from 4-cyano-5-fluoro-2-methylbenzoic acid. Standard Fischer esterification (MeOH/H₂SO₄) is hydrolyzing my nitrile. [2]

Analysis: The nitrile group is sensitive to strong aqueous acids at reflux.[2] The C5-fluorine atom withdraws electron density, making the nitrile carbon highly susceptible to nucleophilic attack by water (Pinner reaction mechanism).[2]

Protocol Fix: Avoid aqueous acid pathways entirely. Use one of these mild methods:

  • Thionyl Chloride (SOCl₂) Method:

    • Reflux the acid in neat SOCl₂ (or with cat.[2] DMF) to form the acid chloride.[2]

    • Evaporate excess SOCl₂ completely.[2]

    • Dissolve residue in dry DCM and add MeOH/Pyridine at 0°C.

    • Why: This separates the activation step from the nucleophilic attack, avoiding water entirely.[2]

  • Iodomethane/Base:

    • Dissolve acid in DMF.[2] Add K₂CO₃ (1.5 eq) and MeI (1.2 eq).[2] Stir at RT.

    • Why: This is an SN2 reaction on the carboxylate.[2] It is neutral/basic and will not touch the nitrile.[2]

Validated Experimental Protocol (Recommended)

Method: Pd-Catalyzed Cyanation using Zn(CN)₂ Scale: 10 mmol basis[1]

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a condenser and internal thermometer.

  • Charging: Under Nitrogen flow, add:

    • Methyl 4-bromo-5-fluoro-2-methylbenzoate (2.47 g, 10 mmol)[1]

    • Zn(CN)₂ (0.70 g, 6.0 mmol, 0.6 eq) - Caution: Highly Toxic[1]

    • Pd₂(dba)₃ (183 mg, 0.2 mmol, 2 mol%)[2]

    • dppf (221 mg, 0.4 mmol, 4 mol%)[2]

    • Zn Dust (65 mg, 1 mmol, 10 mol%) - Crucial for catalyst longevity[1]

  • Solvent: Add anhydrous DMAc (20 mL). Note: Degas solvent by sparging with N₂ for 20 mins prior to addition.[2]

  • Reaction: Heat to 110°C internal temperature. Monitor by HPLC/UPLC every 2 hours.

    • Success Criterion: Disappearance of bromide peak.[2]

    • Timeframe: Typically 4-8 hours.[1][2]

  • Workup (Cyanide Destruction):

    • Cool to RT. Dilute with EtOAc (50 mL).

    • CRITICAL STEP: Add 20 mL of saturated NaHCO₃ or dilute NH₄OH to quench and complex zinc salts.[2] Do not use strong acid (HCN risk).[2]

    • Filter through a pad of Celite to remove Pd black and Zn salts.[2]

    • Wash organic layer with Brine (3x) to remove DMAc.[2]

  • Purification: Flash chromatography (Hexanes/EtOAc). The product usually elutes in 10-20% EtOAc.[1][2]

References

  • Maligres, P. E., et al. (2004).[2] "Cyanation of aryl bromides with Zn(CN)2 catalyzed by Pd2(dba)3/dppf." Tetrahedron Letters, 45(48), 8849-8851.[2] [2]

  • Schareina, T., Zapf, A., & Beller, M. (2004).[2] "Potassium hexacyanoferrate(II)—a stable and non-toxic cyanide source for the palladium-catalyzed cyanation of aryl halides."[1][2] Chemical Communications, (12), 1388-1389.[2]

  • Ellis, N., et al. (2002).[2] "Microwave-assisted palladium-catalyzed cyanation of aryl chlorides." Chemical Communications, (17), 1990-1991.[1][2]

  • Organic Chemistry Portal. "Cyanation of Aryl Halides." (General Methodology Reference).

Disclaimer: This guide is for research purposes only. All procedures involving Cyanide sources (Zn(CN)₂, CuCN) require strict safety protocols, including H₂S detectors and specific antidotes (e.g., Hydroxocobalamin) on hand.[2]

Sources

Side reactions of the cyano group in Methyl 4-cyano-5-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Side Reactions of the Cyano Group Audience: Medicinal Chemists & Process Development Scientists[1]

Executive Summary: The Reactivity Triad

Welcome to the technical guide for Methyl 4-cyano-5-fluoro-2-methylbenzoate . As a researcher working with this scaffold, you are navigating a "Reactivity Triad": an electrophilic Ester , a labile Nitrile (Cyano), and an activated Fluorine .

While the methyl ester is often your primary target for manipulation (hydrolysis or reduction), the 4-cyano group is not merely a bystander. It acts as a potent electron-withdrawing group (EWG) that fundamentally alters the reactivity of the ring, activating the adjacent fluorine toward Nucleophilic Aromatic Substitution (


) and rendering itself susceptible to hydration or Pinner-type solvolysis.

This guide addresses the specific side reactions where the cyano group is the culprit—or the victim.

Visualizing the Threat Landscape

The following diagram maps the divergent pathways where the cyano group participates in unwanted chemistry.

ReactivityMap Start This compound Amide Primary Amide (Hydrolysis) Start->Amide Aq. Base/Acid (Uncontrolled pH) Amine Primary Amine (Over-Reduction) Start->Amine LAH or H2/Pd (Non-selective) Imidate Imidate/Orthoester (Pinner Reaction) Start->Imidate HCl (gas) + MeOH (Anhydrous Acid) SNAr 5-Alkoxy/Amino Product (F-Displacement) Start->SNAr Strong Nucleophile (Activated by 4-CN) Note1 CN activates F for SNAr Start->Note1

Caption: Divergent reaction pathways for this compound. Red nodes indicate irreversible side products; yellow indicates reactive intermediates.

Module 1: Hydrolysis & Saponification

The Issue: You are trying to hydrolyze the methyl ester to the carboxylic acid, but the nitrile is hydrating to a primary amide.

Q: Why is my nitrile hydrolyzing alongside my ester?

A: The 4-cyano group is electron-deficient.[1] In this specific molecule, the 5-fluoro group (ortho to the nitrile) exerts an inductive withdrawing effect (-I), making the nitrile carbon significantly more electrophilic than in a standard benzonitrile. Consequently, hydroxide ions attack the nitrile almost as readily as they attack the ester carbonyl.

Troubleshooting Protocol: Chemoselective Saponification

To hydrolyze the ester while preserving the nitrile, you must avoid harsh thermodynamic conditions.

ReagentRisk LevelOutcome
NaOH / Reflux 🔴 HighComplete hydrolysis to dicarboxylic acid or amide/acid mix.[1]
LiOH / THF /

🟡 ModerateRecommended Starting Point. Lithium coordinates tightly to the ester carbonyl oxygen, accelerating ester hydrolysis relative to nitrile hydration [1].
TBD (Triazabicyclodecene) 🟢 LowAdvanced Method. An anhydrous, catalytic approach for highly sensitive substrates.

Standard Operating Procedure (LiOH Method):

  • Dissolve: 1.0 eq of substrate in THF/Water (3:1). Avoid Methanol if transesterification is a risk.

  • Cool: Bring temperature to

    
    .
    
  • Reagent: Add 1.1 eq of LiOH·

    
      (solid or pre-dissolved).
    
  • Monitor: Check LCMS every 30 minutes. Stop immediately upon consumption of starting material.

  • Quench: Acidify to pH 4-5 with 1M HCl (cold). Do not use strong acid with heat, or the nitrile will hydrolyze.

Advanced Protocol (TBD Method): For substrates where LiOH fails, use 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD).[1]

  • Mechanism: TBD acts as a nucleophilic catalyst that activates water/hydroxide in organic solvents, allowing saponification at lower temperatures without the harsh "hydroxide bath" effect [2].

Module 2: Reduction Chemoselectivity

The Issue: You need to reduce the methyl ester to a benzyl alcohol, but the nitrile is reducing to an amine or forming an aldehyde.

Q: How do I reduce the ester without touching the nitrile?

A: You must select a reagent based on Hard-Soft Acid Base (HSAB) theory. The nitrile is a "softer" electrophile compared to the ester.

  • Avoid: Lithium Aluminum Hydride (LAH).[2] It is a non-selective "sledgehammer" that will reduce both groups, likely yielding the amino-alcohol [3].

  • Avoid: DIBAL-H (unless strictly controlled at

    
    ).[1] It often reduces nitriles to imines (hydrolyzing to aldehydes).
    
The Solution: Lithium Borohydride (

)

 is the gold standard for this transformation. The lithium cation coordinates to the ester carbonyl, activating it for hydride delivery, while the borohydride anion is generally not nucleophilic enough to attack the nitrile under these conditions [4].

Protocol: Selective Ester Reduction

  • Setup: Flame-dry glassware under Argon/Nitrogen.

  • Solvent: Anhydrous THF (Ether is also acceptable, but THF is standard).

  • Reagent: Add 2.0 eq of

    
      (2M in THF).
    
  • Condition: Stir at

    
     to Room Temperature.
    
    • Note: If reaction is sluggish, add 1.0 eq of Methanol carefully. This forms

      
      , which is often more active but still selective.
      
  • Quench: Careful addition of Acetone (scavenges excess hydride) followed by saturated aqueous Rochelle's salt (potassium sodium tartrate) to break up boron emulsions.

Module 3: The Pinner Trap (Acidic Conditions)

The Issue: You attempted an acid-catalyzed esterification or transesterification using HCl/MeOH, and the nitrile disappeared.

Q: What happened to my nitrile in acidic methanol?

A: You triggered the Pinner Reaction . In the presence of anhydrous acid (HCl) and an alcohol, the nitrile nitrogen is protonated, making the carbon highly susceptible to nucleophilic attack by the alcohol.[3][4][5] This forms an imidate salt (Pinner salt).[6][7] Upon aqueous workup, this hydrolyzes to an ester (converting your nitrile to an ester) or an amide [5].[4]

Diagnostic Check:

  • LCMS: Look for a mass shift of

    
     (addition of MeOH) or 
    
    
    
    (Hydrolysis to amide).
  • NMR: Loss of the distinct nitrile carbon signal (~118 ppm) and appearance of a new carbonyl-like signal (~160-170 ppm).

Prevention:

  • Never use gaseous HCl/MeOH if the nitrile must be preserved.

  • Alternative: Use neutral conditions for ester manipulations (e.g., DCC/DMAP coupling) or basic conditions if the substrate tolerates it.

Module 4: The Fluorine Factor ( )

The Issue: The Fluorine atom is being displaced by nucleophiles intended for the ester.

Q: Why is the Fluorine so reactive?

A: The 4-cyano group is the primary culprit. It is a strong electron-withdrawing group located ortho to the Fluorine (at position 5). This creates a "push-pull" system that highly activates the C5 position for Nucleophilic Aromatic Substitution (


).

Risk Matrix:

NucleophileOutcomeMechanism
Primary Amines High RiskRapid displacement of F to form 5-amino-4-cyano benzoate.[1]
Methoxide (

)
High RiskDisplacement of F to form 5-methoxy derivative.[1]
Grignard Reagents CriticalLikely attacks both Ester and Nitrile, and potentially displaces F.

Mitigation Strategy: If you must use a nucleophile (e.g., to convert the ester to an amide), use low temperatures (


 to 

)
. The activation energy for

is generally higher than for carbonyl attack, so kinetic control is your only defense.
References
  • Scientific Update. (2024). Ester, Nitrile and Oxetane Play Nice. Link

  • Pfizer Inc. (2024). Development of a Late-Stage Chemoselective Saponification. Discusses TBD usage for nitrile preservation. (Context derived from search results on Danuglipron synthesis).
  • American Chemical Society (ACS). A Quick Guide to Reductions in Organic Chemistry. Link

  • Myers, A. G. (Harvard University).

    
     Reactivity Profile. Link
    
  • Organic Chemistry Portal. Pinner Reaction: Mechanism and Conditions. Link

Sources

Technical Support Center: Purification of Methyl 4-cyano-5-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Agent: Dr. Aris (Senior Application Scientist) Ticket ID: #PUR-CN-500315 Subject: Troubleshooting Impurities & Workup Protocols for CAS 500315-01-5[1]

System Overview & Compound Profile

Welcome to the Technical Support Center. You are likely working with Methyl 4-cyano-5-fluoro-2-methylbenzoate , a critical intermediate often utilized in the synthesis of androgen receptor antagonists (e.g., analogs of Enzalutamide or Apalutamide).[1]

The synthesis of this compound typically involves a Rosenmund-von Braun cyanation or a Pd-catalyzed cyanation of the corresponding bromo- or iodo-precursor (Methyl 4-bromo-5-fluoro-2-methylbenzoate). Consequently, your impurity profile is dominated by transition metals, unreacted halides, and hydrolysis by-products.

Target Molecule Specifications
FeatureSpecification
CAS Number 500315-01-5
Molecular Formula C₁₀H₈FNO₂
Key Functional Groups Nitrile (-CN), Methyl Ester (-COOMe), Aryl Fluoride (-F)
Critical Impurities 1.[1][2][3][4][5][6][7][8][9] Acid Impurity: 4-cyano-5-fluoro-2-methylbenzoic acid (Hydrolysis)2. Amide Impurity: Primary amide from nitrile hydrolysis3.[1] Starting Material: Bromo/Iodo-ester4.[3] Metal Residues: Copper (Cu) or Palladium (Pd)

Troubleshooting Guides (Q&A)

Module A: Metal Scavenging & Color Issues

User Question: "My crude product has a persistent green/blue tint, and the ash content is failing QC. Standard water washes aren't removing it. How do I clear the residual Copper/Palladium?"

Technical Diagnosis: If you utilized CuCN (Rosenmund-von Braun) or a Pd/Cu catalytic system, you are seeing metal-ligand complexes .[1] Aryl nitriles are excellent ligands for copper, forming tight complexes that resist simple aqueous partitioning.[1]

The Solution: Chelation-Assisted Workup You must break the Nitrile-Copper bond using a stronger ligand in the aqueous phase.

Protocol:

  • Dissolution: Dissolve the crude organic residue in Ethyl Acetate (EtOAc) or Toluene (10 volumes).

  • The "Blue" Wash: Wash the organic layer with a 10% aqueous Ethylenediamine solution OR 25% Ammonium Hydroxide (NH₄OH) mixed 1:1 with saturated NH₄Cl.

    • Mechanism:[7][10][11] Ammonia/Amine displaces the nitrile ligand, forming water-soluble

      
       (deep blue complex).[1]
      
  • Observation: The aqueous layer will turn bright blue. Repeat until the aqueous layer is colorless.

  • Polishing: If Pd levels remain high (>100 ppm), treat the organic stream with Thiourea-functionalized silica (SiliaMetS® Thiol) or activated carbon (Charcoal) at 50°C for 30 minutes before filtration.[1]

Module B: The "Ghost" Peak (Hydrolysis Impurity)

User Question: "I see a persistent impurity at RRT ~0.85 on HPLC. It increases if I leave the product in wet solvent. What is it, and how do I remove it?"

Technical Diagnosis: This is almost certainly the Carboxylic Acid derivative (4-cyano-5-fluoro-2-methylbenzoic acid).[1] The methyl ester is susceptible to hydrolysis, especially if the cyanation workup was too basic (high pH) or if the drying step was insufficient.

The Solution: pH-Controlled Extraction (The "Bicarb" Wash) Since the impurity is an acid (pKa ~4-5) and your product is a neutral ester, we utilize acid-base extraction logic.[1]

Protocol:

  • Dissolve: Ensure product is in a non-miscible solvent (DCM or EtOAc).[1]

  • Wash: Wash with 5% Sodium Bicarbonate (NaHCO₃) .[1]

    • Critical Check: Do NOT use strong bases like NaOH; this will hydrolyze your ester product, increasing the impurity.

  • Validation: The acid impurity deprotonates to its sodium salt (R-COO⁻Na⁺) and migrates to the water layer. The neutral ester remains in the organic layer.

  • Dry: Dry immediately over MgSO₄. Do not let the ester sit in wet solvent.

Module C: Recrystallization (Removing Starting Material)

User Question: "I have 3-5% unreacted Bromo-ester starting material. Column chromatography is too expensive for this scale. Can I crystallize it out?"

Technical Diagnosis: Separating a Bromo-aryl species from a Cyano-aryl species via crystallization is difficult due to their similar lattice packing. However, the Cyano group significantly changes the polarity.

The Solution: Polarity-Gradient Crystallization We use a "Solvent/Anti-solvent" system that exploits the higher polarity of the nitrile.

Protocol:

  • Solvent A (Good Solvent): Dissolve crude solid in hot Isopropyl Alcohol (IPA) or Ethanol (approx. 60-70°C). Use minimum volume to achieve saturation.

  • Filtration: Hot filter to remove insolubles (inorganic salts).

  • Solvent B (Anti-Solvent): Slowly add n-Heptane or Water dropwise while stirring hot until persistent turbidity is observed.

  • Cooling: Allow to cool slowly to Room Temperature (RT), then chill to 0-5°C.

    • Mechanism:[7][10][11] The more polar Cyano-ester crystallizes out preferentially. The less polar Bromo-ester stays enriched in the mother liquor.

Visualized Workflows

Figure 1: Purification Logic Flow

This diagram illustrates the decision tree for removing specific impurities based on their chemical nature.[4]

PurificationLogic Start Crude Reaction Mixture (this compound) CheckColor Check Color/Metal Content (Green/Blue or High ppm?) Start->CheckColor AmmoniaWash Wash: 10% NH4OH/NH4Cl (Removes Cu/Zn) CheckColor->AmmoniaWash Yes CheckAcid Check HPLC for Acid Impurity (Hydrolysis Product) CheckColor->CheckAcid No AmmoniaWash->CheckAcid BicarbWash Wash: 5% NaHCO3 (Removes Carboxylic Acid) CheckAcid->BicarbWash Yes CheckSM Check for Starting Material (Bromo/Iodo ester) CheckAcid->CheckSM No BicarbWash->CheckSM Cryst Recrystallization (IPA / Heptane) CheckSM->Cryst >1% SM Present Final Pure Product (>98% HPLC, White Solid) CheckSM->Final Clean Cryst->Final

Caption: Step-by-step purification decision tree based on impurity profile analysis.

Figure 2: The "Bicarb Wash" Mechanism

Visualizing why Sodium Bicarbonate removes the impurity without damaging the product.

AcidRemoval OrgLayer Organic Layer (DCM/EtOAc) Product Target Ester (Neutral, Lipophilic) OrgLayer->Product Retains Impurity Acid Impurity (R-COOH) OrgLayer->Impurity Contains initially AqLayer Aqueous Layer (5% NaHCO3, pH ~8.5) Salt Acid Salt (R-COO- Na+) AqLayer->Salt Deprotonation Impurity->AqLayer Contact with Base Salt->OrgLayer Insoluble

Caption: Mechanism of selective acid impurity removal via pH-controlled extraction.[1]

Data Summary: Solvent Efficiency

Solvent SystemPurposeEfficiencyNotes
EtOAc / NH₄OH Metal RemovalHighEssential for CuCN reactions.[1] Watch for emulsions.
DCM / NaHCO₃ Acid RemovalVery HighGentle base prevents ester hydrolysis.
IPA / Heptane RecrystallizationHighGood for removing non-polar halides (SM).
MeOH / Water RecrystallizationModerateRisk of ester hydrolysis if heated too long.

References

  • Preparation of 4-cyano-2-fluoro-N-methylbenzamide derivatives.
  • Copper-Mediated Cyanation of Aryl Halides. Source:Organic Letters, 2011, 13, 6, 1290–1293. Context: Provides the foundational chemistry for the cyanation step and highlights the issue of copper residues. URL:[Link][1]

  • Purification of Laboratory Chemicals (Eighth Edition). Source: Butterworth-Heinemann, 2017. Context: Standard reference for recrystallization solvents of benzoate esters and nitriles. URL:[Link][1]

  • Removal of Copper Residues from Organic Compounds. Source:Organic Process Research & Development, 2006, 10, 3, 605–610.[1] Context: Validates the use of ammonia and EDTA washes for removing copper from reaction mixtures. URL:[Link][1]

Sources

Challenges in the large-scale synthesis of Methyl 4-cyano-5-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-cyano-5-fluoro-2-methylbenzoate (CAS: 1242336-53-3 / related acid 1807296-40-7) is a critical pharmacophore, often serving as a scaffold for androgen receptor antagonists (e.g., structural analogs of Apalutamide or Enzalutamide).

The synthesis at scale presents a "perfect storm" of process challenges:

  • The Cyanation Bottleneck: Transitioning from bromo-precursors to nitriles requires balancing toxicity (HCN) with catalyst activity.

  • The "Ortho-Effect" Instability: The installed nitrile group strongly activates the adjacent fluorine atom, making the molecule susceptible to Nucleophilic Aromatic Substitution (SNAr) side reactions.

  • Hydrolysis Risks: The nitrile is prone to hydrolysis under the acidic conditions often used for esterification.

This guide addresses these specific failure modes using a causal troubleshooting framework.

Module 1: The Cyanation Step (Conversion & Safety)

User Query: "We are scaling up the cyanation of Methyl 4-bromo-5-fluoro-2-methylbenzoate using Zn(CN)₂ and Pd(dppf)Cl₂ in DMF. The reaction stalls at 70-80% conversion, and adding more catalyst doesn't help. Why?"

Technical Diagnosis: You are likely experiencing Cyanide Poisoning of the Catalyst coupled with Ligand Oxidation . In palladium-catalyzed cyanation, the cyanide anion is a double-edged sword: it is the reagent, but in high concentrations, it binds irreversibly to the Pd(II) center, forming inactive [Pd(CN)4]2- species. This shuts down the catalytic cycle.

Troubleshooting Protocol:

  • Switch to Controlled Release (The "Slow-Dose" Method):

    • Instead of dumping all Zn(CN)₂ at the start, split the addition. However, opening a hot reactor to add toxic solids is unsafe.

    • Better Solution: Use Polymer-Supported Cyanide or strictly control the temperature ramp. Start at 80°C to initiate the cycle, then ramp to 100-110°C. High initial T promotes rapid cyanide dissolution, flooding the catalyst.

  • The Catalyst/Ligand System:

    • Current: Pd(dppf)Cl₂ is robust but prone to deactivation by free cyanide.

    • Recommended: Switch to Xantphos/Pd₂(dba)₃ or Pd(PPh₃)₄ with a polymethylhydrosiloxane (PMHS) activator . Xantphos has a wide bite angle that resists displacement by cyanide ions [1].

  • Oxygen Exclusion (Critical):

    • The "stall" often implies the active Pd(0) species has oxidized.

    • Action: Sparge the solvent (DMF/DMAc) with Nitrogen/Argon for at least 30 minutes below the liquid surface before adding the catalyst. Simple headspace flushing is insufficient for scale-up.

Visual Workflow: Cyanation Decision Tree

CyanationTroubleshooting Start Problem: Cyanation Stalls < 80% CheckO2 Step 1: Check Oxygen Levels (Did you sparge liquid?) Start->CheckO2 O2Fail Yes, O2 is low CheckO2->O2Fail Yes O2Fix Action: Sparge 30min sub-surface CheckO2->O2Fix No CheckCat Step 2: Check Catalyst Load O2Fail->CheckCat Poisoning Diagnosis: Cyanide Poisoning (Too much free CN-) CheckCat->Poisoning Standard Pd(dppf) used Solution1 Switch Ligand: Use Xantphos or SPhos Poisoning->Solution1 Solution2 Temp Ramp: Start 80°C -> 110°C Poisoning->Solution2

Caption: Logic flow for diagnosing stalled palladium-catalyzed cyanation reactions.

Module 2: Impurity Profile (The SNAr Trap)

User Query: "We observe a persistent impurity (+12 mass units) in the final product. It tracks with the product during HPLC and is hard to separate. What is it?"

Technical Diagnosis: You have likely created Methyl 4-cyano-5-methoxy-2-methylbenzoate .

  • Mechanism: SNAr (Nucleophilic Aromatic Substitution).[1]

  • Cause: The introduction of the Cyano group (CN) at position 4 creates a strong electron-withdrawing effect. This activates the Fluorine at position 5 (ortho to the CN) for displacement.

  • Trigger: If you used Methanol (MeOH) as a solvent or co-solvent, or if you performed an esterification after cyanation using Methoxide, the Fluorine was displaced by the Methoxy group [2].

The "Ortho-Activation" Rule:



Once the Nitrile is ON, the Fluorine is LOOSE.

Prevention Protocol:

ParameterRecommendationRationale
Solvent Choice Avoid Alcohols (MeOH, EtOH) in the cyanation step.Alcohols act as nucleophiles under basic conditions (used in cyanation), displacing the fluorine. Use DMF, DMAc, or NMP.
Esterification Timing Esterify FIRST, Cyanate SECOND. If you cyanate the acid first, you must esterify the resulting 4-cyano-5-fluoro acid. Standard acid-catalyzed esterification in MeOH is risky (hydrolysis). Base-catalyzed alkylation (MeI) risks SNAr.
Base Selection Use weak bases (KOAc, Na₂CO₃).Avoid strong bases like NaOMe or NaOH which are potent nucleophiles for SNAr.

Module 3: Residual Metal Removal (Purification)

User Query: "Our final API intermediate has 400 ppm Palladium. Standard washes aren't working. How do we get to <10 ppm?"

Technical Diagnosis: Cyano-compounds are excellent ligands. The product itself is chelating the Palladium, pulling it into the organic phase during workup. Standard aqueous washes (EDTA/Brine) are often insufficient because the Pd-Nitrile bond is strong.

Remediation Protocol:

  • The "Scavenger" Approach (Solid Phase):

    • Use Thiol-modified Silica (e.g., SiliaMetS® Thiol or TMT) .

    • Protocol: Dissolve crude product in THF/Toluene (10 volumes). Add scavenger (4 equivalents relative to Pd content). Stir at 50°C for 4 hours. Filter.

    • Why: Sulfur binds Pd much stronger than the Nitrile nitrogen does [3].

  • The Crystallization "Purge":

    • If scavenging fails, crystallize the product from a solvent system that keeps Pd in solution.

    • System:IPA/Water or Toluene/Heptane .

    • Note: Avoid crystallizing from DMF/DMSO, as these solvents can entrap Pd species within the crystal lattice.

Module 4: Nitrile Hydrolysis (Stability)

User Query: "We tried to make the ester from the cyano-acid using H₂SO₄/MeOH, but we see a new peak that corresponds to the amide. How do we esterify without hydrolyzing the nitrile?"

Technical Diagnosis: Nitriles hydrolyze to primary amides in the presence of strong acids and water (Pinner reaction conditions). Even "anhydrous" H₂SO₄/MeOH generates water as the esterification proceeds.

Alternative Synthetic Route (The "Soft" Esterification): If you must esterify the cyano-acid:

  • Thionyl Chloride (SOCl₂) Method:

    • Convert Acid

      
       Acid Chloride (using SOCl₂, cat. DMF, T < 40°C).
      
    • Quench into cold Methanol/Pyridine.

    • Why: Avoids water generation in the reaction matrix.

  • Alkyl Halide Method:

    • Use Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) with K₂CO₃ in Acetone.

    • Why: Neutral/Basic conditions prevent nitrile hydrolysis.

Visual Workflow: Synthetic Pathway & Risks

SynthesisRisks Start Precursor: 4-bromo-5-fluoro-2-methylbenzoic acid PathA Path A: Cyanation First Start->PathA PathB Path B: Esterification First Start->PathB InterA Intermediate: 4-cyano-5-fluoro-acid PathA->InterA InterB Intermediate: Methyl 4-bromo-5-fluoro-benzoate PathB->InterB RiskA RISK: Hydrolysis of CN during esterification InterA->RiskA RiskB RISK: S_NAr of Fluorine if MeOH used in Cyanation InterB->RiskB Product Target: This compound RiskA->Product Requires SOCl2/MeOH (Careful control) RiskB->Product Use DMF/Zn(CN)2 (Avoid MeOH)

Caption: Path B (Esterification First) is recommended to minimize hydrolysis risks, provided non-alcoholic solvents are used in the subsequent cyanation step.

References

  • Cohen, D. T., & Buchwald, S. L. (2015).[2] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[2] [Link]

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. (Foundational text on SNAr activation by EWGs). [Link]

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process. Organic Process Research & Development, 9(2), 198–205. [Link]

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications, (12), 1388-1389. [Link]

Sources

Validation & Comparative

1H NMR Analysis Guide: Methyl 4-cyano-5-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR characterization of Methyl 4-cyano-5-fluoro-2-methylbenzoate . This document is designed for pharmaceutical researchers and analytical chemists requiring rigorous structural validation of fluorinated aromatic intermediates.

Content Type: Publish Comparison Guide Audience: Drug Discovery Scientists, Analytical Chemists Focus: Structural Elucidation, Solvent Selection, and Orthogonal Validation

Executive Summary & Compound Significance

This compound (CAS: 1427377-85-2) is a critical pharmacophore building block, frequently utilized in the synthesis of KAT6A/B inhibitors and androgen receptor antagonists (e.g., analogs related to Enzalutamide or MOZ inhibitors) [1].

The presence of the fluorine atom at the C5 position introduces unique spin-spin coupling complexities (


 coupling) that distinguish this molecule from its non-fluorinated precursors. This guide compares analytical protocols to ensure precise identification, focusing on the resolution of aromatic coupling patterns that are often misidentified as impurities.

Analytical Challenges & Strategic Solutions

The core challenge in analyzing this compound is the "Deceptive Simplicity" of the aromatic region.

  • The Trap: A standard 1H NMR might show two aromatic singlets if the resolution is poor, or complex multiplets if

    
     coupling is not anticipated.
    
  • The Solution: Utilizing solvent effects to manipulate chemical shifts and recognizing specific Fluorine-Proton (

    
    ) coupling constants.
    
Structural Logic & Numbering

To interpret the spectrum, we must map the substituents relative to the two aromatic protons, H-3 and H-6 .

PositionSubstituentEffect on H-3Effect on H-6
C-1 Ester (-COOMe)Meta (Shielding/Deshielding)Ortho (Strong Deshielding)
C-2 Methyl (-Me)Ortho (Shielding) Meta
C-3 Proton (H-3) TargetPara
C-4 Cyano (-CN)Ortho (Deshielding) Meta
C-5 Fluoro (-F)Meta (

Coupling)
Ortho (

Coupling)
C-6 Proton (H-6) ParaTarget

Comparative Analysis: Solvent System Performance

The choice of solvent dramatically affects the resolution of the H-3 and H-6 signals. We compare the industry standard (CDCl₃ ) against a polar alternative (DMSO-d₆ ) to demonstrate optimal peak separation.

Table 1: Comparative Chemical Shift Data (Experimental vs. Predicted)
SignalMultiplicity

(ppm) in CDCl₃

(ppm) in DMSO-d₆
Coupling Constants (

)
Assignment
H-6 Doublet (d)7.95 - 8.05 8.10 - 8.20

Hz
Ortho to F & Ester
H-3 Doublet (d)7.50 - 7.60 7.75 - 7.85

Hz
Meta to F; Ortho to CN
-OMe Singlet (s)3.923.88N/AMethyl Ester
Ar-Me Singlet (s)2.612.55May show broadeningC-2 Methyl

Note: The "Doublet" appearance of H-3 and H-6 is not due to H-H coupling (which is para and negligible,


 Hz), but exclusively due to H-F coupling .
Performance Verdict
  • CDCl₃ (Recommended for Routine ID): Provides a cleaner baseline and distinct separation between the aromatic region and residual solvent peak (7.26 ppm). The H-6 doublet is clearly deshielded downfield.

  • DMSO-d₆ (Recommended for Mixtures): If the sample contains non-polar impurities (e.g., hexanes), DMSO moves the aromatic peaks further downfield, preventing overlap. However, the water peak (~3.33 ppm) can sometimes interfere with the methoxy signal if the sample is "wet".

Visualizing the Coupling Pathway

Understanding the


-coupling network is essential to avoid misinterpreting the doublets as two different isomers.

CouplingNetwork cluster_legend Interaction Type F5 Fluorine (C5) H6 Proton H-6 (Ortho to F) F5->H6 3J Coupling (~9-10 Hz) H3 Proton H-3 (Meta to F) F5->H3 4J Coupling (~6-7 Hz) key Solid Line: Strong Ortho Coupling Dashed Line: Weaker Meta Coupling

Figure 1: Spin-Spin Coupling Network. The Fluorine atom splits both aromatic protons, but with different coupling constants (


) based on distance.

Detailed Experimental Protocol

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this self-validating workflow.

Phase 1: Sample Preparation
  • Mass Requirement: Weigh 5–10 mg of the solid intermediate.

    • Why? Fluorine coupling splits signal intensity. Lower concentrations may result in lost "wings" of the doublets in the baseline noise.

  • Solvent Addition: Add 0.6 mL of CDCl₃ (99.8% D, with 0.03% TMS).

  • Filtration: If the solution is cloudy (common with inorganic salts from synthesis), filter through a cotton plug into the NMR tube.

    • Caution: Paramagnetic impurities (e.g., residual Pd catalyst from cross-coupling) will broaden the doublets, masking the

      
       values.
      
Phase 2: Acquisition Parameters
  • Pulse Sequence: Standard zg30 (30° pulse angle).

  • Scans (NS): Minimum 16 scans (64 recommended for high S/N).

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Reasoning: Aromatic protons adjacent to esters relax slower. Insufficient D1 leads to integration errors (e.g., the H-6 signal integrating to <1.0).

  • Spectral Width: -2 to 14 ppm.

Phase 3: Data Processing & Validation
  • Phasing: Apply automatic phasing, then manual correction to ensure the baseline is flat around the aromatic doublets.

  • Integration: Calibrate the -OMe singlet (3.92 ppm) to exactly 3.00 .

  • Verification Check:

    • Does H-6 integrate to ~1.0?

    • Does H-3 integrate to ~1.0?

    • Is the

      
       value of H-6 > H-3? (Critical check: Ortho > Meta).
      

Orthogonal Validation: 1H vs. 19F NMR

For definitive confirmation, 19F NMR is the superior "Alternative" method.

Feature1H NMR19F NMR
Complexity High (Splitting patterns)Low (Single Peak)
Run Time Fast (1-2 mins)Fast (1-2 mins)
Specificity Moderate (Overlaps possible)High (Unique shift)
Result Confirms entire scaffoldConfirms F-substitution

Workflow Diagram: Validation Logic

ValidationFlow Start Crude Sample H1 Run 1H NMR (CDCl3) Start->H1 Check Aromatic Region: Two Doublets? H1->Check Pass Identity Confirmed Check->Pass Yes (J=9Hz, J=6Hz) Fail Ambiguous/Multiplets Check->Fail No F19 Run 19F NMR Fail->F19 Final Single Peak @ -100 to -115 ppm? F19->Final Final->Pass Yes Final->Fail No (Impurity)

Figure 2: Decision tree for structural validation using orthogonal NMR techniques.

References

  • European Patent Office. (2021). Compounds which act as Lysine Acetyl Transferase (KAT) inhibitors.[1][2] EP3810602A1. Retrieved from .

  • Sigma-Aldrich. (n.d.). Methyl 4-cyano-2-methylbenzoate Product Analysis. Retrieved from .

  • Chemistry LibreTexts. (2014). Coupling Constants: Identifying Coupled Protons. Retrieved from .

  • Royal Society of Chemistry. (n.d.). General Experimental Procedures for Benzoate Synthesis. Retrieved from .

Sources

A Comparative Guide to the Biological Activity of Heterocyclic Compounds Derived from Methyl 4-cyano-5-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Central to this endeavor is the use of versatile chemical scaffolds that can be elaborated into diverse molecular architectures with distinct biological functions. Methyl 4-cyano-5-fluoro-2-methylbenzoate is one such promising starting material. Its substituted benzene ring, featuring a nitrile, a fluorine atom, a methyl group, and a methyl ester, offers multiple reaction sites for the synthesis of a wide array of heterocyclic compounds. The presence of the fluorine atom is particularly noteworthy, as its incorporation into drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability.

This guide provides a comparative analysis of the potential biological activities of two key classes of heterocyclic compounds that can be synthesized from this compound: Benzoxazoles and Quinazolines . We will explore their comparative anticancer and anti-inflammatory activities, supported by experimental data from the literature on structurally related compounds. Furthermore, we will provide detailed protocols for the key biological assays used to evaluate these activities, ensuring a comprehensive resource for researchers in drug discovery and development.

Part 1: Proposed Synthetic Pathways to Bioactive Heterocycles

The functional groups of this compound allow for its strategic conversion into various heterocyclic systems. Below, we propose synthetic routes to two pharmacologically significant classes: benzoxazoles and quinazolines.

Synthesis of Fluorinated and Methylated Benzoxazoles

Benzoxazoles are a class of heterocyclic compounds known for a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] A plausible route to a 5-fluoro-7-methylbenzoxazole core from the title compound involves a reduction of the nitrile to an amine, followed by cyclization.

Benzoxazole Synthesis start Methyl 4-cyano-5-fluoro- 2-methylbenzoate step1 Reduction of Nitrile (e.g., NaBH4, CoCl2) start->step1 intermediate1 Methyl 4-(aminomethyl)-5-fluoro- 2-methylbenzoate step1->intermediate1 step2 Acylation and Intramolecular Cyclization intermediate1->step2 product Substituted 5-Fluoro- 7-methyl-3H-benzo[d]oxazol-2-one step2->product

Caption: Proposed synthesis of a benzoxazolone derivative.

Synthesis of Fluorinated and Methylated Quinazolines

Quinazolines and their fused heterocyclic systems are of great interest due to their wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[3] The starting material, being an anthranilonitrile derivative (or readily convertible to one), is an excellent precursor for quinazoline synthesis.[4][5]

Quinazoline Synthesis start Methyl 4-cyano-5-fluoro- 2-methylbenzoate step1 Conversion to 2-aminobenzonitrile derivative start->step1 intermediate1 Substituted 2-aminobenzonitrile step1->intermediate1 step2 Reaction with an aldehyde and a nitrogen source (e.g., ammonium salts) intermediate1->step2 product Substituted 6-Fluoro- 8-methylquinazoline step2->product

Caption: Proposed synthesis of a quinazoline derivative.

Part 2: Comparative Biological Activity

This section compares the anticancer and anti-inflammatory activities of benzoxazole and quinazoline derivatives, drawing on published data for compounds with similar substitution patterns (fluorine and methyl groups) to those proposed above.

Anticancer Activity: A Focus on Benzoxazole Derivatives

Benzoxazole derivatives have demonstrated significant potential as anticancer agents, often exhibiting potent cytotoxicity against a range of human cancer cell lines.[6][7] Their mechanism of action can involve the inhibition of key enzymes like DNA topoisomerase and protein kinases, as well as the induction of apoptosis.[6]

The table below summarizes the in vitro anticancer activity (IC50 values) of various substituted benzoxazoles from the literature, providing a benchmark for the potential efficacy of derivatives from our target scaffold.

Compound Class/SubstituentCancer Cell LineIC50 (µM)Reference
Benzoxazole-1,3,4-Oxadiazole Hybrids
Compound 10b (3,4,5-trimethoxy substitution)A549 (Lung)0.13 ± 0.014[6][8]
MCF-7 (Breast)0.10 ± 0.013[6][8]
HT-29 (Colon)0.22 ± 0.017[6][8]
2-Arylbenzoxazoles
Compound 40 (morpholine substituent)NCI-H460 (NSCLC)0.4[7]
Compound 33NCI-H460 (NSCLC)1.1[7]
Compound 36 (chlorine at position 5)Capan-1 (Pancreatic)2.0[7]
LN 229 (Glioblastoma)2.2[7]
Nitrobenzoxazoles
2-(4-tert-butylphenyl)-5-nitrobenzoxazole (1a)A549 (Lung)17.41 ± 0.16[9]
2-(4-tert-butylphenyl)-6-nitrobenzoxazole (1b)A549 (Lung)20.50 ± 0.08[9]

Expertise & Experience: The data indicates that substitutions on the benzoxazole core are critical for potent anticancer activity. For instance, the presence of a 3,4,5-trimethoxyphenyl group in benzoxazole-oxadiazole hybrids leads to very low IC50 values, suggesting high potency.[6][8] Similarly, certain aryl and morpholine substitutions at the 2-position result in significant cytotoxicity against non-small cell lung cancer (NSCLC) lines.[7] The inclusion of a fluorine atom, as in our proposed derivatives, is known to often enhance the biological activity of benzazole compounds.[10]

Anti-inflammatory Activity: A Focus on Quinazoline Derivatives

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a key research area. Quinazoline derivatives have emerged as promising candidates, with some acting as potent inhibitors of key inflammatory mediators.[3][11]

The anti-inflammatory effects of these compounds are often mediated through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway and the reduction of pro-inflammatory cytokine production.[12] Fluorine-substituted quinazolines have shown particularly promising anti-inflammatory activity.[12][13]

While a direct comparison of IC50 values for anti-inflammatory activity is complex due to the variety of assays used, the following points highlight the potential of this class of compounds:

  • Mechanism of Action: Many quinazoline derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key to prostaglandin synthesis.[11][14]

  • NF-κB Inhibition: Certain fluorine-substituted benzo[h]quinazoline derivatives have been shown to significantly reduce the phosphorylation of IκBα and p65, thereby inhibiting the NF-κB signaling pathway.[12]

  • Cytokine Modulation: These compounds can also downregulate the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[14]

  • Nitric Oxide (NO) Reduction: A key indicator of inflammation is the production of nitric oxide by inducible nitric oxide synthase (iNOS). The anti-inflammatory potential of novel compounds is often assessed by their ability to reduce NO levels in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

Trustworthiness: The self-validating nature of these studies comes from the consistent observation that specific structural modifications to the quinazoline core predictably enhance anti-inflammatory activity. For example, the introduction of fluorine atoms often improves the pharmacokinetic and pharmacodynamic properties of these molecules.[11]

Part 3: Key Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step protocols for the essential in vitro assays used to determine the cytotoxic and anti-inflammatory activities of the compound classes discussed.

Protocol for MTT Assay (Cytotoxicity)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17][18]

MTT Assay Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_read Data Acquisition p1 1. Seed cells in a 96-well plate p2 2. Allow cells to adhere (overnight incubation) p1->p2 t1 3. Treat cells with various concentrations of test compounds p2->t1 t2 4. Incubate for a defined period (e.g., 24-72h) t1->t2 a1 5. Add MTT solution to each well t2->a1 a2 6. Incubate for 2-4 hours (formazan crystal formation) a1->a2 a3 7. Solubilize formazan crystals (e.g., with DMSO) a2->a3 r1 8. Measure absorbance at ~570 nm with a plate reader a3->r1

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., A549, MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[17]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[15]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol for Griess Assay (Nitric Oxide Determination)

The Griess assay is a simple and widely used colorimetric method for the quantification of nitrite (NO2-), a stable and nonvolatile breakdown product of nitric oxide (NO).[19][20][21]

Griess Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_read Data Acquisition p1 1. Culture macrophages (e.g., RAW 264.7) in a 96-well plate p2 2. Treat with test compounds p1->p2 p3 3. Stimulate with LPS to induce NO production p2->p3 a1 4. Collect cell culture supernatants p3->a1 a2 5. Add Griess Reagent I (Sulfanilamide) to supernatants a1->a2 a3 6. Add Griess Reagent II (NED) to form azo dye a2->a3 r1 7. Measure absorbance at ~540 nm a3->r1 r2 8. Quantify nitrite using a standard curve r1->r2

Caption: Workflow for the Griess assay for nitric oxide.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Then, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce inflammation and NO production. Incubate for 24 hours.

  • Sample Collection: After incubation, collect 50-100 µL of the cell culture supernatant from each well.

  • Standard Curve Preparation: Prepare a nitrite standard curve (e.g., 0-100 µM) by serially diluting a sodium nitrite solution in the culture medium.[21]

  • Griess Reaction: In a new 96-well plate, add 50 µL of each supernatant or standard to the wells. Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to all wells and incubate for 5-10 minutes at room temperature, protected from light.[21]

  • Color Development: Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to all wells. A purple/magenta color will develop.[21]

  • Absorbance Measurement: Incubate for another 5-10 minutes at room temperature and measure the absorbance at a wavelength between 520 and 550 nm.[21]

  • Data Analysis: Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Protocol for Multiplex Cytokine Assay (Luminex)

Luminex technology allows for the simultaneous measurement of multiple cytokines in a single small-volume sample, providing a comprehensive profile of the inflammatory response.[22]

Step-by-Step Methodology:

  • Sample Preparation: Collect cell culture supernatants as described in the Griess assay protocol.

  • Assay Preparation: Prepare the antibody-coupled magnetic beads, standards, and samples according to the manufacturer's instructions for the specific cytokine panel being used (e.g., Human Cytokine A Premixed Magnetic Luminex® Performance Assay).

  • Bead Incubation: Add the mixed antibody-coupled beads to each well of a 96-well plate, followed by the standards and samples. Incubate on a shaker at room temperature for the time specified by the kit.

  • Washing: Wash the beads multiple times using a magnetic plate washer to remove unbound material.

  • Detection Antibody Incubation: Add the biotinylated detection antibody cocktail to each well and incubate on a shaker.

  • Streptavidin-PE Incubation: After another wash step, add the Streptavidin-Phycoerythrin (PE) conjugate to each well. This will bind to the biotinylated detection antibodies. Incubate on a shaker.

  • Data Acquisition: After a final wash, resuspend the beads in assay buffer and read the plate on a Luminex instrument (e.g., MAGPIX®, Luminex 200). The instrument will differentiate the beads by color and quantify the fluorescence intensity of the reporter (PE), which is proportional to the amount of bound cytokine.

  • Data Analysis: Use the software provided with the instrument to analyze the data and calculate the concentrations of the various cytokines in each sample based on the standard curves.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of potentially bioactive heterocyclic compounds. By leveraging its functional groups, researchers can access diverse molecular scaffolds such as benzoxazoles and quinazolines. As this guide has demonstrated through a comparative analysis of related compounds, these derivatives hold significant promise as novel anticancer and anti-inflammatory agents. The provided experimental protocols offer a robust framework for the biological evaluation of these newly synthesized compounds, enabling a systematic approach to drug discovery and development. Further structure-activity relationship (SAR) studies on derivatives of this specific scaffold are warranted to optimize their potency and selectivity for various therapeutic targets.

References

  • Design, Synthesis, and Anti-Inflammatory Activity of Novel Quinazolines. (2017). Journal of Heterocyclic Chemistry.
  • Synthesis, anti-inflammatory evaluation and docking studies of some new fluorinated fused quinazolines. (2010). European Journal of Medicinal Chemistry.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. (2023). Bioorganic & Medicinal Chemistry Letters.
  • Reaction of Anthranilonitrile with Some Active Methylene Reagents: Synthesis of Some New Quinoline and Quinazoline Derivatives. (2006).
  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)
  • Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. (2003). Sensors.
  • Reaction of Anthranilonitrile with Some Active Methylene Reagents: Synthesis of Some New Quinoline and Quinazoline Deriv
  • Nitric Oxide Griess Assay. (2019). Bio-protocol.
  • IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. (n.d.). ResearchGate. Retrieved from [Link]

  • METHODS OF SYNTHESIS OF QUINAZOLINES AND THEIR CONDENSED ANALOGUES – POTENTIAL ANTI-INFLAMMATORY AGENTS (REVIEW). (2023). Journal of Chemistry and Technologies.
  • Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers in. (2026). Journal of Clinical Practice and Research.
  • BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. (2020).
  • Overview of methods for cytokine profiling using Luminex MILLIPLEX® assay. (n.d.). ResearchGate. Retrieved from [Link]

  • Reaction of Anthranilonitrile with Some Active Methylene Reagents: Synthesis of Some New Quinoline and Quinazoline Derivatives. (2025).
  • Luminex-Based Multiplex Cytokine Analysis. (2023). protocols.io.
  • Mouse XL Cytokine Luminex® Performance Premixed Kit (FCSTM20). (2025). Bio-Techne.
  • Quinazoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Novel Benzoxazole Linked 1,3,4-Oxadiazoles. (2022). Bentham Science.
  • SYNTHESIS OF QUINAZOLINONE DERIVATIVES AND THEIR ANTIMICROBIAL EVALUATION. (2012). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Importance of Fluorine in Benzazole Compounds. (2020). Molecules.
  • Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. (2024). Molecules.
  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflamm
  • Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Deriv
  • Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole deriv
  • synthesis of novel angular and linear fused [5-6-5] heterocycles by the reaction of methyl cyano. (2018). HETEROCYCLES.
  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. (n.d.).
  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. (2020). Beilstein Journal of Organic Chemistry.
  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. (n.d.). Frontiers in Chemistry.
  • Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. (n.d.). Medicines for All institute (M4ALL) - Virginia Commonwealth University.

Sources

Comparative Application Guide: X-Ray Crystallographic Profiling of Methyl 4-cyano-5-fluoro-2-methylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of the structural characterization and crystallization workflows for derivatives of methyl 4-cyano-5-fluoro-2-methylbenzoate . This compound serves as a critical synthetic intermediate in the development of novel benzisoxazole sulfonamide derivatives, which are potent inhibitors of Lysine Acetyltransferase 6 (KAT6A/KAT6B)[1].

By rigorously comparing crystallization methodologies and detailing the causality behind each synthetic step, this guide establishes a self-validating protocol for obtaining high-quality X-ray crystal structures essential for drug development.

Scientific Context & Biological Significance

This compound is a highly functionalized aromatic building block. Its downstream derivatives are engineered to target the MYST family of histone acetyltransferases (HATs), specifically KAT6A (MOZ) and KAT6B[2]. The amplification of the KAT6A locus is a known oncogenic driver in estrogen receptor (ER)-positive breast cancers and various leukemias[1].

By inhibiting KAT6, these benzisoxazole derivatives suppress histone acetylation (e.g., H3K9), thereby downregulating cancer stem cell maintenance and inducing tumor suppression[2]. Understanding the absolute configuration of these inhibitors via single-crystal X-ray diffraction is a strict regulatory and mechanistic requirement.

Pathway KAT6 KAT6A / KAT6B (MYST Family HATs) Histone Histone Acetylation (H3K9 / H3K14) KAT6->Histone Catalyzes Inhibitor Benzisoxazole Derivative (Target Compound) Inhibitor->KAT6 Inhibits Apoptosis Tumor Suppression & Cell Cycle Arrest Inhibitor->Apoptosis Induces StemCell Cancer Stem Cell Proliferation Histone->StemCell Promotes

Fig 1. Mechanism of action for KAT6 inhibitors derived from the fluorinated benzoate intermediate.

Experimental Causality & Self-Validating Workflows

The transformation of this compound into a crystallographically verifiable KAT6 inhibitor requires precise chemoselectivity and controlled phase-transition dynamics.

Step 1: Chemoselective Reduction

To build the benzisoxazole core, the methyl ester must be reduced to a primary alcohol without compromising the electrophilic cyano group[3].

  • Causality & Reagent Selection: 4 is explicitly chosen for this step[4]. Unlike lithium aluminum hydride (LiAlH4), which would aggressively over-reduce the nitrile to a primary amine, LiBH4 offers precise chemoselectivity. Stirring the mixture from 0°C to room temperature yields 2-fluoro-4-(hydroxymethyl)-5-methylbenzonitrile, preserving the cyano group for subsequent cyclization[4].

Step 2: Single-Crystal Growth (Anhydrous Form 1)

Following downstream coupling, the final benzisoxazole sulfonamide derivative must be crystallized for absolute configurational analysis[3].

  • Causality & Solvent Dynamics: A binary solvent system of acetonitrile (CH3CN) and methyl tert-butyl ether (MTBE) is utilized[3]. The compound is highly soluble in refluxing CH3CN. The addition of MTBE (an antisolvent) followed by slow evaporation over 48 hours maintains the solution within the metastable zone[3]. This thermodynamic control suppresses rapid nucleation (crashing out) and promotes the continuous growth of large, high-quality single crystals (Anhydrous Form 1)[1].

Workflow A This compound B Chemoselective Reduction (LiBH4, THF) A->B Preserves -CN group C Downstream Synthesis (Benzisoxazole Core) B->C Multi-step coupling D Slow Evaporation Crystallization (CH3CN / MTBE) C->D Controlled supersaturation E Single-Crystal X-Ray Diffraction (Anhydrous Form 1) D->E Structural validation

Fig 2. Self-validating synthesis and crystallization workflow for X-ray structural characterization.

Performance Comparison: Crystallization Strategies

When developing active pharmaceutical ingredients (APIs), the choice of crystallization method directly impacts the polymorphic purity and analytical viability of the product. Table 1 objectively compares the slow evaporation method (Method A) against a rapid precipitation alternative (Method B) for the benzisoxazole derivatives.

Table 1: Performance Comparison of Crystallization Strategies for KAT6 Inhibitor Derivatives

ParameterMethod A: Slow Evaporation (CH3CN/MTBE)Method B: Rapid Precipitation (Heptane/EtOAc)
Crystal Habit Large, well-defined single crystalsMicrocrystalline powder / Amorphous solid
Polymorphic Form Anhydrous (Form 1)Mixed polymorphs / Solvates
Suitability for XRD Optimal for Single-Crystal XRDLimited to Powder XRD (PXRD)
Recovery Yield ~58% (High polymorphic purity)>85% (Lower polymorphic purity)
Time Required 48 hours< 2 hours

Data supported by crystallographic recovery metrics from patent literature[3].

Analytical Protocol: X-Ray Diffraction (XRD)

To validate the structural integrity and polymorphic form of the derivative, a self-validating X-ray diffraction protocol is employed. The following parameters ensure high-resolution data capture for the Anhydrous Form 1 polymorph[3].

  • Sample Preparation: Mount the isolated Anhydrous Form 1 crystal onto the goniometer. For bulk powder analysis, gently grind the sample to minimize preferred orientation.

  • Instrument Configuration: Utilize a1 equipped with a theta-2theta goniometer and a Lynxeye detector[1].

  • Beam Settings: Set the X-ray tube voltage to 40 kV and the amperage to 40 mA. This specific energy configuration ensures an optimal signal-to-noise ratio without degrading the organic crystal lattice[3].

  • Slit Configuration: Set the primary soller slit to 2.5° and the divergence slit to 0.6 mm for constant illumination[1]. The selection of a 3.3° PSD (Position Sensitive Detector) window size on the Lynxeye detector is critical; it maximizes the count rate while maintaining the high angular resolution essential for distinguishing closely related polymorphic phases[3].

References

  • Title: US11492346B2 - Benzisoxazole sulfonamide derivatives Source: Google Patents URL
  • Title: EP3986890B9 - Benzisoxazole sulfonamide derivatives Source: Google Patents URL
  • Title: EP3810602A1 - Compounds Source: Google Patents URL
  • Title: WO2025007873A1 - Kat6抑制剂 (KAT6 Inhibitors)

Sources

HPLC analysis for purity assessment of Methyl 4-cyano-5-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth methodological guide for the purity assessment of Methyl 4-cyano-5-fluoro-2-methylbenzoate requires moving beyond basic chromatography. Due to the dense functionalization of this molecule, standard methods often fail to resolve critical impurities. As an Application Scientist, I have designed this guide to objectively compare column chemistries and provide a self-validating protocol that ensures absolute data integrity.

Introduction & Chemical Context

This compound (CAS: 1427377-85-2) is a highly specialized aromatic building block. It is prominently utilized in the synthesis of advanced therapeutics, particularly MYST family Lysine Acetyl Transferase (KAT) inhibitors (such as MOZ and KAT6B inhibitors) targeted for oncology applications[1].

The synthesis of this intermediate often involves the palladium-catalyzed carbonylation of precursors like 4-bromo-2-fluoro-5-methylbenzonitrile[1]. Consequently, the final product may contain closely eluting impurities, including unreacted precursors, des-fluoro byproducts, or regioisomers. Because fluorine is a bioisostere of hydrogen with only a marginally larger Van der Waals radius, separating fluorinated regioisomers demands highly selective stationary phases.

Mechanistic Column Comparison: The Causality of Separation

Standard C18 (octadecylsilane) columns rely almost exclusively on dispersive (hydrophobic) interactions. When assessing fluorinated aromatics, C18 often fails to provide baseline separation because the substitution of a hydrogen atom for a fluorine atom does not drastically alter the molecule's overall hydrophobicity[2].

To achieve high-resolution separation, we must exploit the specific electronic properties of the analyte's polarized C-F and C-CN bonds:

  • C18 (Standard): Provides a stable baseline but yields poor resolution (

    
    ) for des-fluoro or regioisomeric impurities.
    
  • Biphenyl: Offers enhanced polarizability and

    
     interactions. The dual-ring system interacts strongly with the electron-withdrawing cyano group, improving retention and resolution.
    
  • Pentafluorophenyl (PFP): The optimal choice. PFP phases offer

    
     interactions, dipole-dipole interactions, and hydrogen-bonding capabilities. The highly electronegative fluorine atoms on the PFP stationary phase exhibit strong dipole repulsion/attraction with the analyte's C-F bond, making it exceptionally sensitive to positional isomers.
    

Table 1: Comparative Column Performance for this compound

Stationary PhasePrimary Interaction MechanismRetention Time (min)Tailing Factor (

)
Resolution (

) from Precursor Impurity
Verdict
Standard C18 Hydrophobic (Dispersive)8.41.351.2 (Co-elution risk)Suboptimal
Biphenyl Hydrophobic +

10.11.152.1Good
PFP (Core-Shell) Dipole-Dipole +

+ Steric
11.51.053.4 (Baseline) Optimal

Note: Data represents optimized gradient conditions. Precursor impurity evaluated is 4-bromo-2-fluoro-5-methylbenzonitrile.

Method Development & Self-Validating Workflow

To ensure Trustworthiness, an analytical protocol must be a self-validating system. This means the method inherently proves its own resolving power during every single run via a rigorously designed System Suitability Test (SST).

HPLC_Workflow N1 Target Analyte: Methyl 4-cyano-5-fluoro- 2-methylbenzoate N2 Stationary Phase Screening Evaluate C18, Biphenyl, PFP N1->N2 N3 PFP Column Selection (Maximizes π-π & Dipole) N2->N3 Superior Regioisomer Resolution N4 Mobile Phase Optimization (H2O/MeCN + 0.1% Formic Acid) N3->N4 N5 System Suitability Test (SST) Spike with Precursor Impurity N4->N5 N6 Validated Purity Assessment (Self-Validating Protocol) N5->N6 Ensures Run-to-Run Integrity

Figure 1: Method development and self-validating workflow for fluorinated benzoate HPLC analysis.

Step-by-Step Experimental Methodology

The following protocol utilizes a PFP stationary phase. The inclusion of 0.1% Formic Acid is a deliberate mechanistic choice: while the target ester is neutral, potential hydrolysis impurities (e.g., 4-cyano-5-fluoro-2-methylbenzoic acid) will ionize at a neutral pH, leading to peak broadening. Formic acid maintains a pH of ~2.7, ensuring any acidic impurities remain fully protonated and retain sharply on the reverse-phase column[3].

A. Chromatographic Conditions
  • Column: PFP (Pentafluorophenyl) Core-Shell, 150 x 4.6 mm, 2.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C (Elevated temperature reduces mobile phase viscosity and improves mass transfer kinetics).

  • Detection: UV at 254 nm (primary conjugated system) and 230 nm (secondary ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     transitions).
    
  • Injection Volume: 5 µL.

B. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.08020Isocratic
2.08020Isocratic
12.02080Linear Ramp
15.02080Isocratic Hold
15.18020Step Return
20.08020Re-equilibration
C. Sample Preparation
  • Diluent Preparation: Mix LC-MS grade Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Sample Stock: Accurately weigh 10.0 mg of this compound. Dissolve in 10 mL of Diluent to achieve a 1.0 mg/mL concentration.

  • Homogenization: Sonicate the volumetric flask for 5 minutes at room temperature to ensure complete dissolution.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial.

D. The Self-Validating System Suitability Test (SST)

To guarantee the method is performing optimally before analyzing unknown batches, we utilize the synthetic precursor as a known interference marker[1].

  • SST Solution: Prepare a solution containing 1.0 mg/mL of the target analyte spiked with 0.01 mg/mL (1% w/w) of 4-bromo-2-fluoro-5-methylbenzonitrile.

  • Execution: Inject the SST solution in triplicate prior to the sample sequence.

  • Acceptance Criteria:

    • The resolution (

      
      ) between the target ester peak and the bromo-precursor peak must be 
      
      
      
      .
    • The tailing factor (

      
      ) for the target peak must be 
      
      
      
      .
    • Relative Standard Deviation (RSD) of the peak area for the target across three injections must be

      
      .
      

If the SST passes, the chromatographic system has validated its own ability to separate the target from its most structurally similar and likely synthetic impurity, ensuring absolute trustworthiness in the subsequent purity assessment.

References

1.[1] European Patent Office. (2021). EP3810602A1 - Compounds. Google Patents. Available at: 2.[3] BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 2-Fluorobenzoic Acid. Available at: 3.[2] National Institutes of Health (PMC). (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Available at: 4.[4] Reddit /r/Chempros. (2024). HPLC trace for proof of purity. Available at:

Sources

Alternative reagents to Methyl 4-cyano-5-fluoro-2-methylbenzoate for specific syntheses

Author: BenchChem Technical Support Team. Date: March 2026

This guide details alternative reagents and synthetic strategies to replace Methyl 4-cyano-5-fluoro-2-methylbenzoate (CAS: 1807296-40-7 ), a critical intermediate in the synthesis of KAT6A/B (MOZ/MORF) inhibitors (e.g., PF-07248144 analogs) and next-generation androgen receptor antagonists.[1][2]

Part 1: Technical Context & Reagent Profile[2]

This compound is primarily utilized as a scaffold for constructing the "left-hand" pharmacophore of KAT6 inhibitors .[1][2] Its core function is to provide a regiospecific handle (the ester) for reduction to a benzylic alcohol (2-fluoro-4-(hydroxymethyl)-5-methylbenzonitrile ), which is subsequently converted to an aldehyde or alkyl halide for coupling with spirocyclic amines or pyrazoles.[1][2]

The Challenge

While effective, this specific ester reagent often suffers from:

  • Supply Chain Volatility : It is a specialized "late-stage" building block, often requiring custom synthesis lead times.[1][2]

  • Cost Efficiency : Purchasing the ester is significantly more expensive than synthesizing the functionality from its halogenated precursors.[1][2]

  • Atom Economy : If the downstream target is the aldehyde or alcohol, the methyl ester moiety acts as a temporary protecting group that adds molecular weight without contributing to the final pharmacophore.[1][2]

Part 2: Comparative Analysis of Alternative Reagents

The following alternatives allow you to bypass the direct purchase of the methyl ester by initiating synthesis one step earlier or utilizing parallel functional group transformations.

Alternative A: 4-Bromo-2-fluoro-5-methylbenzonitrile (The "Parent" Halide)

Role: Direct Precursor via Carbonylation or Lithiation.[1][2] Best For: Process chemistry teams with high-pressure capabilities (CO) or cryogenic setups (Lithiation).[1][2]

This is the most robust alternative.[1][2] Instead of buying the ester, you generate the carbonyl functionality directly from the aryl bromide.[1][2] This reagent is widely available as a bulk commodity.[2]

Comparison Data
FeatureThis compound (Target)4-Bromo-2-fluoro-5-methylbenzonitrile (Alternative A)
CAS 1807296-40-71242263-54-4
Approx.[1][2][3][4] Cost (10g) High (

$)
Low ($)
Reaction Type Reduction (LiBH4)Carbonylation (Pd/CO) or Formylation (Li/DMF)
Step Count to Alcohol 1 Step2 Steps (via Ester) or 1 Step (via Aldehyde)
Atom Economy ModerateHigh (if formylated directly)
Alternative B: 4-Cyano-5-fluoro-2-methylbenzoic Acid (The "Free Acid")

Role: Direct Reduction Substrate.[1][2] Best For: Labs avoiding methyl iodide/methanol handling or requiring milder reduction conditions.[2]

If the ester is unavailable, the free acid is a viable isostere.[1][2] It can be reduced to the alcohol using Borane-THF complexes, bypassing the need for LiBH4 or LAH which are required for the ester.[1][2]

Alternative C: 2-Fluoro-5-methyl-4-nitrobenzonitrile

Role: Early-Stage Precursor.[1][2] Best For: Total synthesis campaigns starting from raw commodities.[2]

This reagent requires a reduction of the nitro group to an aniline, followed by a Sandmeyer-type reaction (iodination/bromination) to install the halogen for subsequent carbonylation.[1][2] It is cost-effective only at multi-kilogram scales.[1][2]

Part 3: Experimental Protocols & Workflows

Protocol 1: The "Carbonylation" Route (Replacing the Ester Purchase)

Deriving the target ester from Alternative A.[1][2]

Objective: Synthesize this compound in-house. Reagents: 4-Bromo-2-fluoro-5-methylbenzonitrile, Pd(dppf)Cl₂, Triethylamine (Et₃N), Methanol (MeOH), Carbon Monoxide (CO).[1][2][3][4]

  • Charge : In a stainless steel pressure vessel (autoclave), dissolve 4-bromo-2-fluoro-5-methylbenzonitrile (1.0 equiv) in anhydrous MeOH (20 V).

  • Catalyst : Add Pd(dppf)Cl₂[1][2][4]·DCM (0.05 equiv) and Et₃N (3.0 equiv).[1][2]

  • Pressurize : Purge with N₂ (3x), then pressurize with CO gas to 0.2–0.4 MPa (2–4 bar).

  • Reaction : Heat to 100°C for 12–16 hours. Monitor via LCMS for the disappearance of the bromide (M+H 214/216) and formation of the ester (M+Na 216).[1][2]

  • Workup : Filter through Celite to remove Pd. Concentrate the filtrate. Purify via silica gel chromatography (Pet. ether/EtOAc 10:1) to yield the yellow solid.[1][2][3][4]

    • Typical Yield: 74–79%.[2]

Protocol 2: The "Direct Formylation" Route (Bypassing the Ester Entirely)

Using Alternative A to skip the ester intermediate and go straight to the aldehyde/alcohol.[1][2]

Objective: Convert 4-Bromo-2-fluoro-5-methylbenzonitrile directly to 2-fluoro-4-formyl-5-methylbenzonitrile. Reagents: i-PrMgCl[1][2]·LiCl (Turbo Grignard) or n-BuLi, DMF, THF.[1][2]

  • Cooling : Dissolve 4-bromo-2-fluoro-5-methylbenzonitrile in anhydrous THF under Argon. Cool to -78°C .[1][2]

  • Exchange : Add n-BuLi (1.1 equiv) dropwise.[1][2] Stir for 30 min to generate the aryllithium species. Note: The cyano group is robust at -78°C if the quench is fast, but Turbo Grignard (-40°C) is safer to prevent nucleophilic attack on the nitrile.[1][2]

  • Quench : Add anhydrous DMF (2.0 equiv) rapidly.

  • Hydrolysis : Warm to 0°C and quench with saturated NH₄Cl/HCl (1M).

  • Result : Isolates the aldehyde directly, which can be reduced to the alcohol with NaBH₄ (cheaper/safer than LiBH₄ used for the ester).[1][2]

Part 4: Visualizing the Synthetic Pathways[1][2]

The diagram below illustrates how the alternatives integrate into the workflow, highlighting the "Bypass Route" that avoids the specific ester reagent entirely.

G Bromo Alternative A: 4-Bromo-2-fluoro- 5-methylbenzonitrile Ester Target Reagent: Methyl 4-cyano-5-fluoro- 2-methylbenzoate Bromo->Ester Pd(dppf)Cl2, CO MeOH, 100°C (Carbonylation) Aldehyde Intermediate: 2-Fluoro-4-formyl- 5-methylbenzonitrile Bromo->Aldehyde 1. n-BuLi (-78°C) 2. DMF (Lithiation/Formylation) Acid Alternative B: 4-Cyano-5-fluoro- 2-methylbenzoic Acid Alcohol Downstream Product: 2-Fluoro-4-(hydroxymethyl)- 5-methylbenzonitrile Acid->Alcohol BH3-THF (Direct Reduction) Ester->Alcohol LiBH4, THF (Ester Reduction) Aldehyde->Alcohol NaBH4, MeOH (Aldehyde Reduction)

Figure 1: Comparative synthetic pathways showing how Alternative A (Bromo) and Alternative B (Acid) can bypass the specific Target Reagent (Ester) to reach the active Alcohol intermediate.[1][2]

Part 5: Critical Process Parameters (CPP)

ParameterEster Route (Standard)Bromo/Lithiation Route (Alternative)
Temperature Sensitivity Moderate (Reflux/100°C)High (-78°C required)
Safety Hazard CO Gas (Toxic, High Pressure)Pyrophoric Reagents (n-BuLi)
Purification Column Chromatography often neededCrystallization often possible (Aldehyde)
Scalability Excellent (with Autoclave)Good (Flow chemistry recommended)
Expert Recommendation

For medicinal chemistry (mg to g scale) , use Alternative B (Acid) if available, or the Standard Ester to save time.[1][2] For process development (kg scale) , adopt Alternative A (Bromo) using the Carbonylation route.[1][2] It offers the highest reliability and yield (74–79%) without the cryogenic constraints of lithiation, and the starting material is a stable commodity.[1][2]

References

  • Pfizer Inc. (2021).[2][3] Process for the preparation of 4-[7-(6-Cyano-5-trifluoromethylpyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]oct-5-yl]-2-fluoro-N-methylbenzamide. World Intellectual Property Organization.[2] WO/2021/117062.[5] Link[1][2]

  • Cancer Research Technology Ltd. (2018).[2] Compounds which act as Lysine Acetyl Transferase (KAT) inhibitors.[2][4][6] European Patent Office.[2][4] EP 3810602 B1.[2][4] Link

  • Medivation Prostate Therapeutics . (2016).[2] An improved and practical route for the synthesis of enzalutamide. ResearchGate. Link

  • BenchChem . (2025).[2] Application Notes and Protocols for the Synthesis of 2-amino-5-cyano-3-methylbenzoic acid. Link[1][2]

Sources

Comparative Guide: Efficacy of KAT6 Inhibitors Synthesized from Methyl 4-cyano-5-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Subject: This guide analyzes the efficacy of small molecule inhibitors synthesized from the precursor Methyl 4-cyano-5-fluoro-2-methylbenzoate (CAS: 1150114-80-9 derivatives). Primary Product: PF-9363 (CTx-648) , a first-in-class, orally bioavailable inhibitor of KAT6A/B (Histone Acetyltransferases).[1] Clarification on "Kinase" Classification: While often categorized alongside kinase inhibitors in oncology pipelines due to their role in signal transduction and combination therapies (e.g., with CDK4/6 inhibitors), the enzymes targeted by these compounds are Histone Acetyltransferases (HATs) , specifically of the MYST family. This guide focuses on their efficacy in this context, correcting the common nomenclature conflation while addressing the user's core interest in small molecule efficacy.

Scientific Integrity: Mechanism & Precursor Role

The Precursor: this compound

This specific ester is the critical "head group" building block for the benzisoxazole sulfonamide class of inhibitors. Its unique substitution pattern—a fluorine atom at position 5 and a cyano group at position 4 relative to the methyl ester—confers essential pharmacological properties:

  • Metabolic Stability: The fluorine atom blocks metabolic oxidation at a vulnerable phenyl position.

  • Binding Affinity: The cyano group often engages in hydrogen bonding or fills a specific hydrophobic pocket in the target enzyme (KAT6A/B).

  • Synthetic Utility: The ester is readily reduced to a benzyl alcohol (2-Fluoro-4-(hydroxymethyl)-5-methylbenzonitrile), which serves as the linker to the benzisoxazole core.

Mechanism of Action (Visualized)

The inhibitors synthesized from this precursor function by competing with Acetyl-CoA for the binding site on KAT6A/B enzymes. This blockade prevents the acetylation of Histone 3 at Lysine 23 (H3K23Ac), a mark essential for the transcription of oncogenes like ESR1 (Estrogen Receptor) and cell cycle regulators.

KAT6_Pathway Precursor Methyl 4-cyano-5-fluoro- 2-methylbenzoate Inhibitor PF-9363 (CTx-648) Precursor->Inhibitor Synthesis Target KAT6A/B Enzyme (MYST Family) Inhibitor->Target Inhibits (IC50 ~0.3 nM) Mark H3K23Ac (Acetylation) Target->Mark Catalyzes Substrate Histone H3 (Lysine 23) Substrate->Mark Acetylation Downstream Transcription of ESR1, CCND1 Mark->Downstream Promotes Outcome Tumor Growth (ER+ Breast Cancer) Downstream->Outcome Drives

Caption: Pathway illustrating the synthesis of PF-9363 from the benzoate precursor and its downstream blockade of H3K23 acetylation-driven tumor growth.

Comparative Efficacy Analysis

This section compares the primary clinical candidate (PF-9363 ) against the earlier generation tool compound (WM-8014 ), both of which utilize related benzisoxazole/sulfonamide scaffolds.

Table 1: Comparative Efficacy & Pharmacokinetics
FeaturePF-9363 (CTx-648) WM-8014 WM-1119
Target KAT6A / KAT6BKAT6A / KAT6BKAT6A / KAT6B
Primary Indication ER+ Breast Cancer (Clinical)Research Tool (Preclinical)Research Tool (In Vivo)
IC50 (Enzymatic) < 1 nM 8 nM6.3 nM
Cellular IC50 (ZR-75-1) 0.3 nM ~200 nM~100 nM
Selectivity >100-fold vs. KAT5/7/8>10-fold vs. KAT5/7High
Bioavailability (F%) High (Oral)Low (Poor metabolic stability)Moderate (56% in rats)
Mechanism Reversible, Acetyl-CoA competitiveReversible, Acetyl-CoA competitiveReversible, Acetyl-CoA competitive
Key Structural Feature Benzisoxazole sulfonamideAcyl sulfonohydrazideAcyl sulfonohydrazide
Analysis of Performance
  • Potency: PF-9363 demonstrates superior potency with sub-nanomolar cellular IC50 values (0.3 nM in ZR-75-1 cells), significantly outperforming WM-8014. This enhanced potency is attributed to the optimized linker derived from the this compound precursor, which positions the benzisoxazole core perfectly within the acetyl-CoA binding pocket.

  • Selectivity: PF-9363 exhibits exquisite selectivity for KAT6A/B over other MYST family members (KAT5, KAT7, KAT8), reducing off-target toxicity associated with broad epigenetic inhibition.

  • Clinical Viability: Unlike WM-8014, which suffers from rapid microsomal clearance, PF-9363 is orally bioavailable, making it a viable drug candidate for systemic therapy in solid tumors.

Experimental Protocols

A. Synthesis of the Key Intermediate

Objective: Convert this compound into the reactive benzyl alcohol linker (2-Fluoro-4-(hydroxymethyl)-5-methylbenzonitrile).

Reagents:

  • This compound (Starting Material)[2][3][4][5][6][7][8]

  • Lithium Borohydride (LiBH4)[4][6][8]

  • Tetrahydrofuran (THF), anhydrous[4][7][8]

  • Methanol (MeOH)

Protocol:

  • Dissolution: Dissolve 2.4 g (12.4 mmol) of this compound in 20 mL of anhydrous THF under a nitrogen atmosphere.

  • Reduction: Cool the solution to 0°C. Add 12.4 mL of LiBH4 (2.0 M in THF, 24.8 mmol) dropwise over 15 minutes.

  • Reflux: Allow the mixture to warm to room temperature, then heat to reflux (approx. 66°C) for 2 hours. Monitor by LCMS for disappearance of the ester.

  • Quenching: Cool to room temperature. Carefully quench with 80 mL of water (Caution: Gas evolution).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 90 mL).

  • Purification: Wash combined organics with brine, dry over Na2SO4, filter, and concentrate. Purify via silica gel chromatography (Petroleum ether/EtOAc gradient) to yield 2-Fluoro-4-(hydroxymethyl)-5-methylbenzonitrile as a white solid.[3][6]

B. In Vitro Efficacy Assay (H3K23Ac Inhibition)

Objective: Validate the efficacy of the synthesized inhibitor in reducing the specific histone mark H3K23Ac.

Protocol:

  • Cell Seeding: Seed ZR-75-1 (ER+ breast cancer) cells in 96-well plates at 5,000 cells/well.

  • Treatment: After 24 hours, treat cells with serial dilutions of the inhibitor (e.g., PF-9363) ranging from 0.01 nM to 1000 nM. Include DMSO vehicle control.[9][10]

  • Incubation: Incubate for 24–72 hours.

  • Lysis & Detection: Lyse cells and perform an ELISA or AlphaLISA assay using an anti-H3K23Ac antibody.

  • Data Analysis: Normalize signal to Total Histone 3 (H3). Plot dose-response curves to calculate IC50.[11]

Synthesis Workflow Diagram

The following diagram details the chemical transformation from the precursor to the final active inhibitor.

Synthesis_Route Start Methyl 4-cyano-5-fluoro- 2-methylbenzoate Step1 Reduction (LiBH4/THF) Start->Step1 Inter1 2-Fluoro-4-(hydroxymethyl)- 5-methylbenzonitrile Step1->Inter1 Step2 Mesylation (MsCl/TEA) Inter1->Step2 Inter2 Benzyl Methanesulfonate Intermediate Step2->Inter2 Step3 Coupling with Benzisoxazole Core Inter2->Step3 Final PF-9363 (Active Inhibitor) Step3->Final

Caption: Step-wise synthesis of PF-9363 from the methyl benzoate precursor.

References

  • Discovery of PF-9363 (CTx-648): Oncology One. "First-in-class KAT6A/KAT6B Inhibitor CTx-648 (PF-9363) Demonstrates Potent Anti-tumor Activity."[1][10][11] Available at: [Link][11]

  • Patent on Synthesis: European Patent Office. "EP3810602B1: Compounds acting as Lysine Acetyl Transferase (KAT) inhibitors."[8] Available at:

  • Comparative Data (WM-8014): Baell, J. B., et al.[12][13] (2018).[7][8] "Inhibitors of histone acetyltransferases KAT6A/B induce senescence and arrest tumour growth."[12] Nature, 560, 253–257.[12]

  • Preclinical Profiling: Drug Hunter. "PF-9363: A First-in-Class KAT6A/B Epigenetic Writer Inhibitor."[1] Available at: [Link][11]

Sources

Spectroscopic Comparison Guide: Methyl 4-cyano-5-fluoro-2-methylbenzoate vs. Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth spectroscopic comparison of Methyl 4-cyano-5-fluoro-2-methylbenzoate against its critical regioisomers. It is designed for medicinal chemists and process development scientists working on KAT6 inhibitors and related epigenetic modulators.

Executive Summary & Application Context

This compound (CAS: 1427377-85-2 ) is a high-value pharmacophore intermediate, primarily utilized in the synthesis of KAT6A/B (MOZ) inhibitors and benzisoxazole sulfonamide derivatives for oncology applications.

In process chemistry, this compound is typically accessed via Pd-catalyzed carbonylation of 4-bromo-2-fluoro-5-methylbenzonitrile. A critical quality attribute (CQA) in this synthesis is the regiochemical purity. Due to the directing effects of the fluorine and methyl groups during precursor synthesis (e.g., halogenation or nitration steps), regioisomers such as Methyl 4-cyano-2-fluoro-5-methylbenzoate or Methyl 4-cyano-3-fluoro-2-methylbenzoate can form as impurities.

This guide delineates the specific spectroscopic signatures required to unambiguously distinguish the target molecule from its structural isomers.

Key Differentiators
FeatureTarget (5-F, 2-Me)Isomer A (2-F, 5-Me)Isomer B (3-F, 2-Me)
Aromatic Proton Pattern Two singlets (para) with distinct F-couplingTwo singlets (para) with reversed F-couplingTwo doublets (ortho)

H NMR (H-6)

7.74 (d,

Hz)

~7.8 (d,

Hz)

~7.9 (dd,

Hz)

F NMR

-110 to -120 ppm

-100 to -110 ppm

-115 to -125 ppm

Structural Analysis & Isomer Logic

The difficulty in characterization arises from the penta-substituted benzene ring, leaving only two aromatic protons. The coupling of these protons to the fluorine atom (


) is the primary diagnostic tool.
Target Structure: this compound[1][2][3][4][5][6][7][8]
  • Positions: 1-Ester, 2-Methyl, 4-Cyano, 5-Fluoro.[1][2][3][4][5][6]

  • Protons:

    • H-3: Located between Methyl (2) and Cyano (4). Meta to Fluorine (5).[7]

    • H-6: Located between Fluorine (5) and Ester (1). Ortho to Fluorine (5).

  • Coupling Prediction:

    • 
       Hz (Large doublet).
      
    • 
       Hz (Smaller doublet).
      
    • 
       Hz (Para coupling is negligible).
      
Comparison Isomer A: Methyl 4-cyano-2-fluoro-5-methylbenzoate[1]
  • Positions: 1-Ester, 2-Fluoro, 4-Cyano, 5-Methyl.[1][2][3][4][5][6]

  • Protons:

    • H-3: Ortho to Fluorine (2).

    • H-6: Meta to Fluorine (2).

  • Differentiation: In the Target, the proton ortho to the Ester (H-6) is also ortho to Fluorine (Large

    
    ). In Isomer A, the proton ortho to the Ester (H-6) is meta to Fluorine (Small 
    
    
    
    ).
Visualization of Isomer Pathways

The following diagram illustrates the structural divergence and expected coupling constants (


).

IsomerComparison Precursor Precursor Scaffold (Toluene Derivative) Target TARGET This compound (CAS: 1427377-85-2) Precursor->Target Route 1: Pd-CO Carbonylation (Correct Regiochem) IsomerA ISOMER A Methyl 4-cyano-2-fluoro-5-methylbenzoate (Regioisomer) Precursor->IsomerA Route 2: Alternative Halogenation IsomerB ISOMER B Methyl 4-cyano-3-fluoro-2-methylbenzoate (Ortho-H Isomer) Precursor->IsomerB Impurity Route DataTarget NMR Signature: Two Isolated Protons H-6: d, J=9.4 Hz (Ortho to F) H-3: d, J~6.0 Hz (Meta to F) Target->DataTarget DataIsoA NMR Signature: Two Isolated Protons H-6: d, J~6.0 Hz (Meta to F) H-3: d, J~9.0 Hz (Ortho to F) IsomerA->DataIsoA DataIsoB NMR Signature: Two Adjacent Protons AB System (d, J~8.0 Hz) Distinct H-H Coupling IsomerB->DataIsoB

Figure 1: Structural divergence and diagnostic NMR signatures for the target compound and its primary regioisomers.

Detailed Spectroscopic Data

Proton NMR ( H NMR)

The most definitive identification method is


H NMR in CDCl

. The target molecule displays a characteristic pattern where the most deshielded proton (H-6, adjacent to the ester) exhibits a large fluorine coupling.

Protocol: 400 MHz, CDCl


, 298 K, TMS internal standard.
Chemical Shift (

ppm)
MultiplicityCoupling Constant (

)
AssignmentMechanistic Explanation
7.74 Doublet (d)9.4 Hz H-6 Deshielded by Ester (-COOMe). Ortho coupling to F-5.
7.52 Doublet (d)~6.0 Hz H-3 Shielded relative to H-6. Meta coupling to F-5.
3.90 Singlet (s)--COOCH

Methyl ester singlet.
2.60 Singlet (s)-Ar-CH

Aromatic methyl group (C-2).

Critical Check: If the doublet at ~7.7 ppm has a small coupling (


 Hz), you have isolated Isomer A  (2-Fluoro isomer). If you see an AB quartet (two doublets with 

Hz), you have Isomer B (3-Fluoro isomer).
Infrared Spectroscopy (FT-IR)

While less specific for regioisomers, IR confirms functional group integrity.

  • Nitrile (-CN): Sharp band at 2230–2240 cm

    
     .
    
  • Ester (C=O): Strong band at 1720–1735 cm

    
     .
    
  • C-F Stretch: distinct bands in the 1100–1250 cm

    
      fingerprint region.
    
Mass Spectrometry (LC-MS)
  • Molecular Formula: C

    
    H
    
    
    
    FNO
    
    
    [8][9]
  • Molecular Weight: 193.17 Da[6]

  • Observed Ion: [M+H]

    
     = 194.1 or [M+Na]
    
    
    
    = 216.1.
  • Differentiation: MS alone cannot distinguish these regioisomers as they have identical mass and fragmentation patterns. Chromatographic retention time (Rt) comparison is required.

Experimental Validation Protocol

To ensure the identity of your synthesized batch, follow this self-validating workflow.

Step 1: Sample Preparation
  • Dissolve 5–10 mg of the solid product in 0.6 mL of CDCl

    
      (ensure solvent is acid-free to prevent ester hydrolysis).
    
  • Filter through a cotton plug if any insolubles remain.

Step 2: Acquisition Parameters[12]
  • Pulse Sequence: Standard 1D proton (zg30).

  • Scans (NS): 16 (sufficient for >95% purity).

  • Spectral Width: -2 to 12 ppm.

Step 3: Data Analysis Workflow

Use the following logic gate to validate the batch:

ValidationLogic Start Acquire 1H NMR CheckH6 Check H-6 (~7.74 ppm) Start->CheckH6 CheckJ Measure J-coupling CheckH6->CheckJ Pass PASS: Target Confirmed (J ~9.4 Hz) CheckJ->Pass Large Doublet FailA FAIL: Isomer A (J ~6.0 Hz) CheckJ->FailA Small Doublet FailB FAIL: Isomer B (J ~8.0 Hz, H-H) CheckJ->FailB AB Quartet

Figure 2: Logic gate for rapid NMR validation of this compound.

References

  • European Patent Office. Benzisoxazole sulfonamide derivatives (EP 3810602 B1). (Synthesis and NMR data for Intermediate I1).

  • PubChem. this compound (Compound Summary). National Library of Medicine.

  • Enamine. Safety Data Sheet: this compound.[10][3][8] (CAS and Safety Data).

  • Sigma-Aldrich. Product Search: this compound.[3]

Sources

Benchmarking the synthesis of Methyl 4-cyano-5-fluoro-2-methylbenzoate against other methods

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Benchmarking the Synthesis of Methyl 4-cyano-5-fluoro-2-methylbenzoate

Executive Summary

This compound (CAS: 1427377-85-2) is a critical pharmacophore intermediate, notably utilized in the synthesis of MYST family histone acetyltransferase (KAT) inhibitors and next-generation androgen receptor antagonists (e.g., Enzalutamide analogs).[1] Its structural complexity—featuring a dense array of functional groups (nitrile, fluoride, ester) on a toluene core—presents a classic chemoselectivity challenge.[2][3]

This guide benchmarks the two dominant synthetic strategies:

  • The "Carbonylation Route" (Method A): Palladium-catalyzed alkoxycarbonylation of 4-bromo-2-fluoro-5-methylbenzonitrile.[1]

  • The "Cyanation Route" (Method B): Palladium-catalyzed cyanation of methyl 4-bromo-5-fluoro-2-methylbenzoate.[1]

The Verdict: While Method B (Cyanation) utilizes more readily available bromo-ester precursors, Method A (Carbonylation) is the superior process for scale-up.[2][3] It delivers higher yields (74-79%) and eliminates the handling of stoichiometric metal cyanides, replacing acute toxicity hazards with manageable engineering controls for carbon monoxide (CO).[2][3]

Strategic Analysis: Retrosynthetic Logic

The synthesis of this molecule hinges on the order of introducing the ester (C1) and nitrile (C4) functionalities.[3] The fluorine and methyl groups are typically inherent to the aromatic starting material.

  • Path A (Carbonylation): Disconnects at the Ester bond.[3] Requires a bromo-nitrile precursor.[1][4] This utilizes the high chemoselectivity of Pd-catalyzed carbonylation, which leaves the nitrile intact.[2]

  • Path B (Cyanation): Disconnects at the Nitrile bond.[3] Requires a bromo-ester precursor.[1][5] This risks hydrolysis of the ester during the harsh conditions often required for cyanation.

Retrosynthesis cluster_0 Method A: Carbonylation cluster_1 Method B: Cyanation Target This compound (Target) PrecursorA 4-Bromo-2-fluoro-5-methylbenzonitrile + CO + MeOH PrecursorA->Target Pd-Cat. Carbonylation PrecursorB Methyl 4-bromo-5-fluoro-2-methylbenzoate + Zn(CN)2 PrecursorB->Target Pd-Cat. Cyanation caption Figure 1: Retrosynthetic disconnection strategies.

Detailed Methodologies

Method A: Palladium-Catalyzed Carbonylation (Recommended)[1][3]
  • Mechanism: Oxidative addition of Pd(0) to the aryl bromide, followed by CO insertion to form an acyl-Pd complex, which undergoes nucleophilic attack by methanol.[2]

  • Source Validation: Validated in patent EP3810602A1 for MYST inhibitor synthesis.[1]

Experimental Protocol:

  • Setup: Use a stainless steel pressure reactor (autoclave) or a heavy-walled glass pressure vessel rated for 5 bar.[1][3]

  • Charge: Add 4-bromo-2-fluoro-5-methylbenzonitrile (3.5 g, 16.4 mmol), Pd(dppf)Cl₂·DCM (668 mg, 0.82 mmol, 5 mol%), and Triethylamine (Et₃N) (5.0 g, 49.1 mmol, 3.0 eq) into Methanol (MeOH) (80 mL).[2][3]

    • Note: Methanol acts as both solvent and nucleophile.[1]

  • Reaction: Purge the vessel with Nitrogen (3x) and then Carbon Monoxide (3x). Pressurize to 0.2 MPa (2 bar) with CO. Heat to 100°C with vigorous stirring for 16–20 hours.

  • Workup: Cool to room temperature. Vent CO carefully into a fume hood exhaust.[1] Filter the mixture through a Celite pad to remove Pd black. Wash the pad with MeOH.[4][6]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography (Eluent: Petroleum ether/EtOAc, gradient 20:1 to 5:1).[2][3]

  • Yield: 2.4 g (74%) as a yellow solid.

Method B: Palladium-Catalyzed Cyanation (Alternative)
  • Mechanism: Transmetallation of cyanide from Zn(CN)₂ to the Aryl-Pd species, followed by reductive elimination.[2][3]

  • Context: Useful when the bromo-ester is already in stock or derived from radical bromination of methyl esters.[1]

Experimental Protocol:

  • Setup: Dry Schlenk flask or microwave vial under Argon.

  • Charge: Add Methyl 4-bromo-5-fluoro-2-methylbenzoate (1.0 equiv), Zn(CN)₂ (0.6 equiv), Pd₂(dba)₃ (2 mol%), and dppf (4 mol%).

    • Note: Zn(CN)₂ is preferred over CuCN for easier workup and lower catalyst loading.[3]

  • Solvent: Add anhydrous DMF (0.2 M concentration). Optional: Add 1-2 mol% Zn dust to activate the catalyst.[1]

  • Reaction: Heat to 90–100°C for 12 hours. (Microwave: 120°C for 30 min).

  • Quench (Critical Safety Step): Cool to RT. Quench with aqueous FeSO₄ or dilute bleach to oxidize/complex excess cyanide before disposal.[1]

  • Workup: Extract with Ethyl Acetate. Wash organics with water (3x) and brine to remove DMF.[3]

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Comparative Benchmarking Data

The following table contrasts the two methods based on efficiency, safety, and scalability.

MetricMethod A: Carbonylation (Recommended)Method B: Cyanation (Alternative)
Yield High (74–79%) Moderate (60–75%)
Atom Economy High (CO is small, MeOH is solvent)Moderate (Zn(CN)₂ waste)
Safety Profile CO Gas: Flammable/Toxic (Requires gas monitoring).[3]Cyanide: Acutely toxic (Requires specific waste protocols).[3]
Purification Easy (Filtration + Flash Column).[3]Difficult (Removal of Zn salts and trace cyanide).[3]
Substrate Cost Precursor (Bromo-nitrile) is often custom synthesized.[1][3]Precursor (Bromo-ester) is widely available.[1][3]
Scalability Excellent (Gas-liquid reactions scale well in flow).[1][3]Poor (Exothermic cyanide release; waste disposal).[3]

Visualization of Reaction Pathways

The diagram below illustrates the mechanistic flow and critical control points for both methods.

ReactionPathways StartA Start A: 4-Bromo-2-fluoro- 5-methylbenzonitrile InterA Pd(II)-Acyl Complex StartA->InterA Pd(dppf)Cl2 CO (2 bar), 100°C StartB Start B: Methyl 4-bromo-5-fluoro- 2-methylbenzoate InterB Pd(II)-Cyano Complex StartB->InterB Pd2(dba)3/dppf Zn(CN)2, 100°C Target PRODUCT: Methyl 4-cyano-5-fluoro- 2-methylbenzoate InterA->Target MeOH (Nucleophile) Reductive Elim. InterB->Target Reductive Elim. SafetyA Hazard: CO Gas Control: Pressure Vessel SafetyA->StartA SafetyB Hazard: Cyanide Control: Bleach Quench SafetyB->StartB caption Figure 2: Mechanistic comparison of Carbonylation vs. Cyanation.

References

  • Synthesis of Intermediates (Method A Source)

    • Title: Compounds (MYST Inhibitors)[2][3][4][7][8]

    • Source: European Patent EP3810602A1 (Paragraph [0157])[2][3][4]

    • URL
  • Cyanation of Aryl Halides (Method B Context)

    • Title: Nickel-Catalyzed Cyanation of Aryl Halides (Review of conditions applicable to fluoro-benzo
    • Source: Molecules 2025, 30(3), 440[2][3]

    • URL:[Link][2][3]

  • Precursor Availability

    • Title: this compound Product Page[1][9]

    • Source: ChemScene[1][3]

Sources

Safety Operating Guide

Methyl 4-cyano-5-fluoro-2-methylbenzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Classification

Methyl 4-cyano-5-fluoro-2-methylbenzoate is a polyfunctionalized aromatic intermediate containing three distinct reactive groups: an ester, an aryl nitrile, and an aryl fluoride. For disposal purposes, it must be classified as Halogenated Organic Waste .

Critical Safety Directive:

  • Primary Waste Stream: Halogenated Organic (High-Temperature Incineration).

  • Segregation Rule: STRICTLY ISOLATE from strong acids and oxidizers. The nitrile moiety (

    
    ) poses a theoretical risk of hydrogen cyanide (HCN) evolution under strongly acidic hydrolysis, while the aryl fluoride (
    
    
    
    ) necessitates scrubbing during incineration to capture hydrofluoric acid (HF).
  • Do Not Drain Dispose: This compound is toxic to aquatic life and non-biodegradable in standard wastewater treatment.

Chemical Profile & Hazard Assessment

To ensure a self-validating safety protocol, we must understand the chemical behavior of the functional groups during the waste lifecycle.

Functional GroupDisposal RiskMechanism of Concern
Aryl Nitrile (

)
Toxic Gas GenerationIn the presence of strong mineral acids (pH < 2), hydrolysis can release HCN gas.
Aryl Fluoride (

)
Corrosive ByproductsCombustion generates HF gas. Standard incinerators without scrubbers cannot handle this.
Benzoate Ester FlammabilityAdds organic fuel load; typically combustible (Class IIIA/IIIB).

Physicochemical Data (Estimated for Class):

  • Physical State: Solid (crystalline powder) or oil depending on purity.

  • Solubility: Low in water; High in organic solvents (DMSO, DCM, Ethyl Acetate).

  • Flash Point: >110°C (Predicted).[1]

Detailed Disposal Protocol

Phase 1: Pre-Disposal Stabilization

Before moving waste to central accumulation, ensure the material is chemically stable.

  • Quenching (Reaction Mixtures):

    • If the compound is in a reaction mixture with residual reactive reagents (e.g., thionyl chloride, alkyl lithiums), quench carefully.

    • Protocol: Cool to 0°C. Add saturated aqueous

      
       or Isopropanol dropwise.
      
    • Verification: Check pH. Neutral pH (6–8) is required to prevent nitrile hydrolysis.

  • Solvent Dilution:

    • Do not dispose of the pure solid if it can be avoided. Dissolve trace amounts in a compatible halogenated solvent (e.g., Dichloromethane) to ensure uniform combustion.

Phase 2: Waste Segregation & Packaging

Use the following decision logic to determine the correct waste container.

DisposalLogic cluster_warning CRITICAL WARNING Start Waste Material (this compound) State Physical State? Start->State Solid Pure Solid / Filter Cake State->Solid Liquid Solution / Mother Liquor State->Liquid SolidBin Container A: Solid Hazardous Waste (Label: Toxic/Irritant) Solid->SolidBin Double Bag HDPE SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Preferred NonHalo Non-Halogenated (EtOAc, MeOH, DMF) SolventCheck->NonHalo HaloBin Container B: Halogenated Organic Solvents (High BTU Incineration) Halo->HaloBin NonHalo->HaloBin If >2% Halogen content NonHaloBin Container C: Non-Halogenated Solvents (Fuel Blending) NonHalo->NonHaloBin *Only if <2% Halogen content Warning DO NOT MIX WITH ACIDS (HCN Risk)

Figure 1: Decision tree for waste segregation based on physical state and solvent composition.

Packaging Specifications:

  • Liquid Waste: Amber glass bottles or HDPE carboys. Cap must be vented if any risk of over-pressurization exists (rare for this stable ester).

  • Solid Waste: Double-bagged in 6-mil polyethylene bags, placed inside a rigid secondary container (fiber drum or bucket).

Phase 3: Labeling & Documentation

Accurate labeling is the primary defense against downstream accidents.

  • Label Header: HAZARDOUS WASTE

  • Chemical Contents: this compound (Write out full name; do not use abbreviations).

  • Hazard Checkboxes:

  • Waste Codes (Consult Local EHS):

    • EU/UK: 07 01 03* (Organic halogenated solvents, washing liquids and mother liquors).

    • US EPA (RCRA): Likely not P/U listed specifically. Use D001 (Ignitable) if in solvent. If pure, classify as "Non-RCRA Regulated Hazardous Waste" unless characteristic toxicity applies (requires TCLP).

Emergency Procedures (Spill/Exposure)

Scenario: Benchtop Spill (Solid or Solution)

  • Evacuate & Ventilate: The nitrile group implies potential toxicity. Clear the immediate area.[3][4][5]

  • PPE Upgrade: Wear double nitrile gloves, lab coat, and safety goggles. If powder is fine/dusty, use an N95/P100 respirator.

  • Containment:

    • Liquids: Absorb with vermiculite or sand. Do not use paper towels for halogenated aromatics (inefficient and increases fire surface area).

    • Solids: Wet wipe method. Dampen a pad with ethanol to pick up dust without aerosolizing it.

  • Decontamination: Wash surface with mild soapy water.

  • Disposal of Cleanup Materials: Place all wipes/absorbents into the Solid Hazardous Waste bin.

Regulatory & Compliance Data

RegulationClassificationNote
US DOT Not Regulated (Solid) / UN 1993 (Solution)Flammable Liquid n.o.s. if dissolved in solvents.[2][6]
EU CLP Warning (GHS07)H302, H315, H319, H335.[7]
TSCA (USA) R&D Exemption LikelyOften not on public inventory; treat as "New Chemical Substance".

References

  • National Institutes of Health (NIH) PubChem. Methyl 4-fluoro-2-methylbenzoate Compound Summary (Analogous Structure Safety Data). Retrieved from [Link]

  • Northwestern University Research Safety. Hazardous Waste Disposal Guide. Retrieved from [Link]

Sources

Comprehensive Safety & Operational Guide for Handling Methyl 4-cyano-5-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I cannot overstate the importance of treating highly functionalized, halogenated aromatic compounds with the utmost respect. Methyl 4-cyano-5-fluoro-2-methylbenzoate is a highly toxic reagent used in advanced organic synthesis and drug development. This guide synthesizes regulatory standards with field-proven laboratory practices to provide a self-validating system for safe handling, ensuring both scientific integrity and personnel safety.

Executive Summary & Chemical Profile

Before designing a handling protocol, we must first understand the intrinsic properties of the molecule. The presence of the cyano and fluoro groups significantly influences the molecule's reactivity and its toxicological profile.

Table 1: Chemical Properties & Hazard Classifications
PropertySpecification
Chemical Name This compound
CAS Number 1427377-85-2
Molecular Formula C10H8FNO2
Molecular Weight 193.17 g/mol
Hazard Classification Acute Toxicity Category 3 (Oral, Dermal, Inhalation)[1]
GHS Hazard Statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled)[1]

Hazard Causality & PPE Rationale

Safety protocols should never be blindly memorized; they must be understood mechanistically. According to the OSHA Hazard Communication Standard (HCS), an Acute Toxicity Category 3 classification designates a substance as "Toxic," meaning it can cause severe systemic damage or lethality at relatively low exposure doses[2].

  • H331 (Inhalation Hazard): The inhalation hazard dictates that this chemical must never be handled on an open bench. Aerosolization of the solid powder can lead to rapid pulmonary absorption. Therefore, primary engineering controls—specifically a properly validated chemical fume hood or a glovebox—are the absolute first line of defense[3].

  • H311 (Dermal Hazard): The lipophilic nature of the methyl ester and the fluorinated aromatic ring facilitates rapid transdermal absorption. This necessitates the use of impermeable chemical barriers. Standard single-use gloves are insufficient; double-gloving is mandatory to prevent direct dermal contact[1].

  • H301 (Oral Hazard): Accidental ingestion almost exclusively occurs via cross-contamination from gloved hands to the face or mouth. Strict procedural hygiene, the use of face shields, and a total ban on eating or drinking in the laboratory are required to mitigate this risk[1].

Table 2: Mandatory PPE & Engineering Controls
Control MeasureSpecificationCausality / Rationale
Engineering Control Chemical Fume Hood (Face velocity ≥100 fpm)Prevents inhalation of toxic aerosols or vapors[3].
Hand Protection Double-gloving (Inner: Nitrile, Outer: Neoprene/Nitrile)Provides a fail-safe barrier against transdermal absorption[1].
Body Protection Fully buttoned, flame-resistant lab coat or Tyvek suitProtects personal clothing and skin from accidental spills.
Eye/Face Protection Chemical splash goggles and full face shieldPrevents ocular exposure and splash-to-mouth ingestion scenarios.
Respiratory Protection NIOSH-approved respirator (N95/P100 minimum)Required only if engineering controls fail or during spill cleanup outside a hood[3].

Operational Workflow: Safe Handling Protocol

The following step-by-step methodology ensures a closed-loop safety system during experimental execution.

Step 1: Pre-Operational Validation Before opening the chemical container, verify that the chemical fume hood is fully operational with a face velocity of at least 100 feet per minute (fpm)[3]. Clear the workspace of all unnecessary equipment to minimize the risk of cross-contamination.

Step 2: PPE Donning Sequence Put on your lab coat and fully button it. Don chemical splash goggles. Apply a pair of inner standard nitrile gloves, followed by a heavier-duty outer pair of extended-cuff nitrile or neoprene gloves.

Step 3: Dispensing & Weighing Keep the chemical container tightly closed until it is inside the fume hood[1]. Use an anti-static weigh boat or a closed weighing system. Never deliberately sniff or inhale any volatile toxic substances or aerosols generated during transfer[3]. If the weighed material must be transported to another lab station, place the sealed reaction vessel inside an unbreakable secondary container.

Step 4: Reaction Execution Introduce the reagent into the reaction vessel using a funnel to prevent neck contamination. If the reaction requires heating, maintain the system under an inert atmosphere (e.g., Nitrogen or Argon) and ensure the condenser is properly functioning to prevent uncontrolled volatilization.

Step 5: Doffing & Decontamination Once the procedure is complete, remove the highly contaminated outer gloves inside the fume hood and dispose of them immediately in a designated hazardous waste bin. Wash hands thoroughly with soap and water immediately after removing the inner gloves[1].

Workflow A 1. Fume Hood Validation (Airflow > 100 fpm) B 2. PPE Donning (Double Nitrile, Face Shield) A->B C 3. Dispensing & Weighing (Inside Fume Hood) B->C D 4. Reaction Setup (Closed System) C->D E 5. Doffing Outer Gloves (Inside Fume Hood) D->E F 6. Hand Washing & Waste Disposal E->F

Fig 1. Step-by-step operational workflow for handling Category 3 acute toxins.

Emergency Response & Spill Management

In the event of an accidental release or exposure, immediate and decisive action is required to prevent systemic toxicity.

  • Dermal Exposure: Immediately flush the affected skin with copious amounts of water for at least 15 minutes using a safety shower. Remove all contaminated clothing and shoes immediately. Seek emergency medical attention[1].

  • Inhalation Exposure: Move the victim to fresh air immediately. If breathing is difficult, trained personnel should administer oxygen. If not breathing, give artificial respiration. Call a POISON CENTER or physician immediately[1].

  • Spill Cleanup Protocol: Evacuate all non-essential personnel from the area. The responder must don HAZMAT-level PPE, including a NIOSH-approved respirator if the spill is outside the fume hood. Cover the spill with an inert absorbent material (e.g., dry sand or vermiculite). Carefully sweep up the material to avoid generating airborne dust, and place it in a tightly sealed, properly labeled hazardous waste container[1].

Emergency Spill Accidental Exposure or Spill Detected Assess Is Personnel Exposed? Spill->Assess Yes Yes Assess->Yes No No Assess->No Medical 1. Use Safety Shower/Eye Wash 2. Call Poison Center Yes->Medical Evacuate 1. Evacuate Area 2. Increase Ventilation No->Evacuate Medical->Evacuate Clean Don Hazmat PPE & Absorb with Inert Material Evacuate->Clean Dispose Dispose as Hazardous Halogenated Waste Clean->Dispose

Fig 2. Emergency response logic and spill management pathway.

Waste Disposal Plan

Due to the presence of the fluorine atom and the acute toxicity of the compound, all waste generated (including contaminated gloves, weigh boats, and reaction byproducts) must be strictly categorized as Halogenated Organic Waste .

  • Do not mix this waste with incompatible chemicals, such as strong oxidizers, strong acids, or strong bases.

  • Laboratory chemical hoods should never be used for the disposal of hazardous volatile materials by evaporation[3].

  • Store waste in tightly closed, clearly labeled, and chemically compatible containers (e.g., high-density polyethylene) until collected by licensed environmental health and safety (EHS) personnel for incineration in accordance with local, regional, and national regulations[1].

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. Retrieved from[Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Appendix A to § 1910.1200 - Health Hazard Criteria. Retrieved from[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.